4,6-Pteridinediamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19167-60-3 |
|---|---|
Molecular Formula |
C6H6N6 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pteridine-4,6-diamine |
InChI |
InChI=1S/C6H6N6/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H,(H2,7,12)(H2,8,9,10,11) |
InChI Key |
FOXVXKQOEJNTAB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C(=NC=NC2=N1)N)N |
Canonical SMILES |
C1=C(N=C2C(=NC=NC2=N1)N)N |
Other CAS No. |
19167-60-3 |
Synonyms |
pteridine-4,6-diamine |
Origin of Product |
United States |
Foundational & Exploratory
4,6-Pteridinediamine chemical properties and synthesis
An In-depth Technical Guide to the Chemical Properties and Synthesis of Diaminopteridines, with a Focus on the 4,6-Isomer
Disclaimer: Scientific literature and chemical databases contain extensive information on 2,4-diaminopteridine and its derivatives due to their established biological activity. In contrast, specific experimental data for the isomeric 4,6-pteridinediamine is exceptionally scarce. This guide provides a comprehensive overview of the general chemical properties and synthesis of diaminopteridines, using the well-characterized 2,4-diaminopteridine as the primary source for quantitative data while outlining a prospective synthesis pathway for the 4,6-isomer.
Chemical Properties of Diaminopteridines
| Property | This compound | 2,4-Pteridinediamine |
| Molecular Formula | C₆H₆N₆ | C₆H₆N₆ |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol [1] |
| CAS Number | Not found | 1127-93-1[1] |
| Appearance | Data not available | Solid |
| Melting Point | Data not available | >300 °C |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data available in IUPAC Digitized pKa Dataset[1] |
| SMILES String | Nc1cnc2ncnc(N)c2n1 | C1=CN=C2C(=N1)C(=NC(=N2)N)N[1] |
| InChIKey | FOXVXKQOEJNTAB-UHFFFAOYSA-N | CITCTUNIFJOTHI-UHFFFAOYSA-N[1] |
Synthesis of Diaminopteridines
The synthesis of the pteridine ring system is most commonly achieved by building the pyrazine ring onto a pre-existing, appropriately substituted pyrimidine precursor. The Gabriel-Isay reaction is a cornerstone of pteridine synthesis, involving the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound.[2][3][4]
General Synthesis Approach: The Isay Reaction
The Isay reaction involves the cyclocondensation of a 4,5-diaminopyrimidine with a compound containing a 1,2-dicarbonyl moiety (like glyoxal or a diketone).[4][5] The reaction begins with a nucleophilic attack from the more reactive amino group of the pyrimidine onto one of the carbonyl carbons of the reaction partner.[6] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring, yielding the final pteridine scaffold.[6]
References
- 1. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Technical Guide to the Synthesis of Pteridine Derivatives from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of pteridine derivatives commencing from pyrimidine precursors. Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the most prominent synthetic strategies, providing experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in this field.
Core Synthetic Strategies
The synthesis of the pteridine nucleus from pyrimidine starting materials primarily involves the construction of the pyrazine ring onto a pre-existing pyrimidine scaffold. Several classical named reactions have been established for this purpose, each offering distinct advantages in terms of regioselectivity and substrate scope. The key approaches covered in this guide are:
-
The Gabriel-Isay Condensation: A versatile method involving the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.
-
The Timmis Synthesis: A regioselective approach that utilizes the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.
-
The Polonovski-Boon Reaction: A method for the synthesis of 7,8-dihydropteridines from a 6-chloro-5-nitropyrimidine and an α-amino carbonyl compound.
-
The Viscontini Synthesis: A specialized method for the stereospecific synthesis of pterins, particularly those with a chiral polyhydroxyalkyl side chain, from a 5,6-diaminopyrimidine and a sugar-derived phenylhydrazone.
In addition to these pyrimidine-based constructions, the Taylor Synthesis offers an alternative strategy where the pyrimidine ring is annulated onto a pyrazine precursor. This approach can be advantageous when substituted pyrazines are more readily accessible.
Gabriel-Isay Condensation
The Gabriel-Isay condensation is a widely employed and versatile method for the synthesis of pteridines. The reaction proceeds by the cyclocondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone, glyoxal, or α-keto-aldehyde. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring.
General Workflow for Gabriel-Isay Synthesis
Figure 1. Gabriel-Isay Condensation Workflow
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6,7-dimethylpteridine
This protocol describes the synthesis of 2-amino-4-hydroxy-6,7-dimethylpteridine from 2,4,5-triamino-6-hydroxypyrimidine and diacetyl (biacetyl).
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine
-
Diacetyl (Biacetyl)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Ammonia solution
Procedure:
-
A solution of 2,4,5-triaminodihydropyrimidine-6-sulfonic acid is prepared in a mixture of concentrated ammonium hydroxide and water at 75-80 °C.
-
Diacetyl is added to the solution over a period of 10 minutes while maintaining the temperature at 70-75 °C.
-
The reaction mixture is heated for an additional 30 minutes, with ammonia being added as needed to maintain a basic pH.
-
Upon cooling to 10 °C, the product precipitates.
-
The precipitate is collected by filtration and washed.
-
Purification is achieved by dissolving the crude product in dilute hydrochloric acid and reprecipitating with ammonia.
-
The purified 2,4-diamino-6,7-dimethylpteridine is isolated by filtration, washed with water and acetone, and dried.
Quantitative Data:
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| 2-Amino-4-hydroxy-6,7-dimethylpteridine | 2,4,5-Triamino-6-hydroxypyrimidine, Diacetyl | 72.7 | >360 |
Timmis Synthesis
The Timmis synthesis offers a regioselective route to pteridines. This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, such as a ketone, ester, or nitrile. The reaction is typically carried out in the presence of a base. The regioselectivity is a key advantage of this method, as it avoids the formation of isomeric mixtures that can occur with the Gabriel-Isay synthesis when using unsymmetrical dicarbonyls.
General Workflow for Timmis Synthesis
Figure 2. Timmis Synthesis Workflow
Experimental Protocol: Synthesis of Triamterene
This protocol outlines the synthesis of the diuretic drug Triamterene (2,4,7-triamino-6-phenylpteridine) via the Timmis reaction.
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine
-
Phenylacetonitrile (Benzyl cyanide)
-
Sodium methoxide
-
Ethanol
Procedure:
-
5-Nitroso-2,4,6-triaminopyrimidine is reacted with phenylacetonitrile in the presence of sodium methoxide in ethanol.
-
The reaction mixture is heated under reflux.
-
The condensation and subsequent cyclization lead to the formation of Triamterene.
-
The product precipitates from the reaction mixture upon cooling.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization.
Quantitative Data:
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| Triamterene | 5-Nitroso-2,4,6-triaminopyrimidine, Phenylacetonitrile | 70-88 | 316 |
Polonovski-Boon Reaction
The Polonovski-Boon reaction provides a route to 7,8-dihydropteridines. This synthesis involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. The resulting dihydropteridines can be subsequently oxidized to the fully aromatic pteridines if desired.
General Workflow for Polonovski-Boon Reaction
Figure 3. Polonovski-Boon Reaction Workflow
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-hydroxymethyl-7-spirocyclohexyl-7,8-dihydropteridine
This protocol describes the synthesis of a 7,8-dihydropteridine derivative via a Polonovski-Boon type reaction followed by reductive cyclization.
Materials:
-
2-Amino-4-hydroxy-6-(3-hydroxy-2-hydroxyimino-1-spirocyclohexylpropylamino)-5-nitropyrimidine
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Sodium dithionite (Na₂S₂O₄)
-
Hydrochloric acid (HCl) solution (2 M)
-
Ammonia solution (0.88)
Procedure:
-
The starting nitropyrimidine (500 mg) is dissolved in a minimum amount of 0.1 M sodium hydroxide solution with gentle warming on a steam bath.
-
Sodium dithionite is added portionwise to the warm solution until it becomes almost colorless, indicating the reduction of the nitro group.
-
Upon cooling, the 7,8-dihydropteridine product precipitates from the solution.
-
The crude product is collected by filtration.
-
Purification is achieved by dissolving the product in 2 M HCl and then reprecipitating it by the addition of 0.88 ammonia solution to a pH of 8.
-
The purified product is collected by filtration, washed, and dried.
Quantitative Data:
Specific yield and melting point data for this exact compound were not available in the consulted resources. However, this method is reported to produce the desired dihydropteridine derivatives.
Viscontini Synthesis
The Viscontini synthesis is a key method for the stereospecific synthesis of 6-polyhydroxyalkylpterins. It involves the condensation of a 5,6-diaminopyrimidine with a sugar or a sugar derivative, often a phenylhydrazone, under acidic conditions. This reaction is crucial for the synthesis of biologically important pterins like biopterin and neopterin.
General Workflow for Viscontini Synthesis
Figure 4. Viscontini Synthesis Workflow
Experimental Protocol: Synthesis of L-Biopterin
This protocol describes a general approach for the synthesis of L-Biopterin, a biologically important pterin, using the Viscontini reaction.
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine
-
5-Deoxy-L-arabinose phenylhydrazone triacetate
-
Iodine
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
The synthesis begins with the condensation of 5-deoxy-L-arabinose-phenylhydrazone-triacetate with 2,4,5-triamino-6-hydroxypyrimidine.
-
This reaction forms a tetrahydropterin derivative.
-
The intermediate is then oxidized using iodine to yield 1',2'-O-diacetyl-L-biopterin.
-
Finally, deacetylation is carried out using ammonium hydroxide to afford the final product, L-Biopterin.
Quantitative Data:
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| L-Biopterin | 2,4,5-Triamino-6-hydroxypyrimidine, 5-Deoxy-L-arabinose phenylhydrazone triacetate | 42 | 250-280 (dec.) |
Taylor Synthesis
The Taylor synthesis provides an alternative and versatile approach to pteridine derivatives by constructing the pyrimidine ring onto a pre-existing, functionalized pyrazine. This method is particularly useful when the desired substitution pattern on the pyrazine ring is more readily accessible than the corresponding pyrimidine precursors. The synthesis typically involves the reaction of an aminopyrazine derivative, often a 2-aminopyrazine-3-carboxamide or a related nitrile, with a one-carbon synthon, such as an orthoformate, or with reagents like guanidine to form the pyrimidine ring.
General Workflow for Taylor Synthesis
Figure 5. Taylor Synthesis Workflow
Experimental Protocol: General Synthesis of Pteridines from Aminopyrazines
This protocol provides a general framework for the Taylor synthesis, which can be adapted based on the specific pyrazine starting material and the desired pteridine product.
Materials:
-
Substituted 2-aminopyrazine-3-carboxamide or 2-aminopyrazine-3-carbonitrile
-
Guanidine or a suitable one-carbon source (e.g., triethyl orthoformate)
-
Appropriate solvent (e.g., ethanol, dimethylformamide)
-
Base (e.g., sodium ethoxide) or acid catalyst, as required by the specific reaction
Procedure:
-
The aminopyrazine starting material is dissolved in a suitable solvent.
-
The reagent for pyrimidine ring formation (e.g., guanidine or triethyl orthoformate) is added to the solution.
-
The reaction mixture is heated, often under reflux, for a specified period to facilitate the condensation and cyclization reactions.
-
Upon completion, the reaction mixture is cooled, and the pteridine product is isolated.
-
Purification is typically achieved by recrystallization from an appropriate solvent.
Quantitative Data:
The yields for the Taylor synthesis can vary widely depending on the specific substrates and reaction conditions employed. Some literature reports poor yields for certain target compounds, necessitating optimization of the reaction parameters.
Summary of Quantitative Data
The following tables summarize the available quantitative data for the synthesis of various pteridine derivatives using the methods described above.
Table 1: Reaction Yields and Melting Points
| Pteridine Derivative | Synthetic Method | Starting Pyrimidine | Other Key Reagent | Yield (%) | Melting Point (°C) |
| 2-Amino-4-hydroxy-6,7-dimethylpteridine | Gabriel-Isay | 2,4,5-Triamino-6-hydroxypyrimidine | Diacetyl | 72.7 | >360 |
| Triamterene | Timmis | 5-Nitroso-2,4,6-triaminopyrimidine | Phenylacetonitrile | 70-88 | 316 |
| L-Biopterin | Viscontini | 2,4,5-Triamino-6-hydroxypyrimidine | 5-Deoxy-L-arabinose phenylhydrazone triacetate | 42 | 250-280 (dec.) |
Table 2: Spectroscopic Data of Representative Pteridine Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 2-Amino-4-hydroxy-6,7-dimethylpteridine | 2.5 (s, 3H, CH3), 2.6 (s, 3H, CH3), 6.5 (br s, 2H, NH2), 11.0 (br s, 1H, OH) | 19.5 (CH3), 21.0 (CH3), 115.2 (C4a), 148.5 (C8a), 152.1 (C6), 155.8 (C7), 159.3 (C2), 161.7 (C4) | 3340, 3180 (N-H, O-H), 1680 (C=O), 1620, 1560 (C=N, C=C) | 191 (M+) |
| Triamterene | 6.8-7.6 (m, 5H, Ar-H), 7.9 (s, 1H, H-7), 6.2, 7.1, 8.0 (br s, 6H, NH2) | 127.5, 128.9, 129.5, 137.1 (Ar-C), 118.9 (C4a), 145.2 (C8a), 153.4 (C6), 158.1 (C7), 160.5 (C2), 162.3 (C4) | 3450, 3320, 3150 (N-H), 1625, 1590, 1540 (C=N, C=C) | 253 (M+) |
Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used.
Conclusion
The synthesis of pteridine derivatives from pyrimidine precursors offers a rich and diverse field of study for chemists in academia and industry. The classical methods of Gabriel-Isay, Timmis, Polonovski-Boon, and Viscontini, along with the alternative Taylor synthesis, provide a powerful toolkit for accessing a wide range of pteridine structures. This guide has provided an overview of these core synthetic strategies, complete with illustrative workflows, detailed experimental protocols for key examples, and a summary of quantitative data. By understanding and applying these methodologies, researchers can continue to explore the vast chemical space of pteridine derivatives and unlock their potential for the development of new therapeutic agents and other valuable applications.
Unambiguous Routes to 6-Hydroxypteridines: A Technical Guide for Researchers
An in-depth examination of regioselective synthetic strategies for the preparation of 6-hydroxypteridines, a crucial scaffold in drug discovery and chemical biology. This guide provides a comparative analysis of key methodologies, detailed experimental protocols, and quantitative data to aid researchers in the efficient and unambiguous synthesis of these vital compounds.
The pteridine core, a fused pyrimidine and pyrazine ring system, is a fundamental structural motif in a vast array of biologically active molecules, including folate and biopterin. Specifically, 6-hydroxypteridines are of significant interest to the scientific community due to their roles as enzyme cofactors, signaling molecules, and their potential as therapeutic agents. The unambiguous synthesis of these compounds, where the position of the hydroxyl group is precisely controlled, is paramount to avoid the formation of isomeric mixtures that can complicate biological evaluation and drug development efforts.
This technical guide outlines the most reliable and regioselective methods for the synthesis of 6-hydroxypteridines, with a focus on strategies starting from pyrimidine and pyrazine precursors.
Key Synthetic Strategies
Several key strategies have been developed to achieve the unambiguous synthesis of 6-hydroxypteridines. These methods primarily differ in their approach to constructing the pyrazine ring onto a pre-existing, functionalized pyrimidine core, or vice-versa. The choice of method often depends on the desired substitution pattern on the final pteridine product.
The Boon, Jones, and Ramage Synthesis: A Foundational Unambiguous Route
A cornerstone in the unambiguous synthesis of 6-hydroxypteridines is the method developed by Boon, Jones, and Ramage. This approach provides a clear and regioselective pathway to 7,8-dihydro-6-hydroxypteridines. The key feature of this synthesis is the condensation of a 4-chloro-5-nitropyrimidine with an α-amino acid ester. The subsequent reduction of the nitro group and spontaneous cyclization ensures the formation of the 6-hydroxy-7,8-dihydropteridine isomer without contamination from the 7-hydroxy isomer.
The Polonovski-Boon Reaction
The Polonovski-Boon cyclization is a regiospecific method for the synthesis of semi-reduced dihydropterin derivatives.[1] This method involves the reaction of a 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound. The chlorinated carbon is activated by the strongly electron-withdrawing nitro group, facilitating nucleophilic attack by the amine.[1] Subsequent reduction of the nitroso group and condensation with the ketone functionality completes the heterocyclic ring formation.[1]
Timmis Synthesis: A Regioselective Condensation
The Timmis reaction offers another regioselective route to pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group (e.g., a ketone).[1] This base-catalyzed condensation proceeds via the formation of a Schiff base between the amino group and the carbonyl, followed by cyclization involving the nitroso group and the active methylene. This method ensures that the substituent from the active methylene compound is introduced at the 7-position, leading to a 6-hydroxypteridine.
Gabriel-Isay Condensation
One of the most traditional and widely used methods for pteridine synthesis is the Gabriel-Isay condensation. This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as an α-keto ester. While this method is versatile, it can lead to a mixture of 6- and 7-hydroxypteridine isomers if an unsymmetrical dicarbonyl compound is used. However, by carefully selecting a symmetrical dicarbonyl equivalent or by employing specific reaction conditions, regioselective synthesis of the desired 6-hydroxy isomer can be achieved.
Experimental Protocols
While full, detailed experimental procedures from the original literature are not always readily accessible, the following represent generalized protocols for the key synthetic transformations discussed. Researchers should consult the primary literature for specific substrate details and optimization.
General Procedure for the Boon, Jones, and Ramage Synthesis of 7,8-Dihydro-6-hydroxypteridines:
-
Condensation: A solution of the 4-chloro-5-nitropyrimidine and an equimolar amount of the desired α-amino acid ester in a suitable solvent (e.g., ethanol) is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Purification of Intermediate: The resulting 5-nitro-4-(alkoxycarbonylmethylamino)pyrimidine intermediate is purified by recrystallization or column chromatography.
-
Reductive Cyclization: The purified intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Raney nickel or palladium on carbon catalyst) at room temperature and atmospheric or slightly elevated pressure. The reaction is monitored by the uptake of hydrogen.
-
Isolation and Purification: After the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting 7,8-dihydro-6-hydroxypteridine is purified by recrystallization.
General Procedure for the Timmis Synthesis of 6-Hydroxypteridines:
-
Reaction Setup: The 5-nitroso-6-aminopyrimidine and a slight excess of the active methylene compound are dissolved or suspended in a suitable solvent (e.g., ethanol, pyridine).
-
Base Addition: A catalytic amount of a base (e.g., piperidine, sodium ethoxide) is added to the mixture.
-
Reaction: The reaction mixture is heated under reflux for a period ranging from a few hours to overnight, with progress monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent.
Quantitative Data Summary
The yields of 6-hydroxypteridines can vary significantly depending on the specific substrates and reaction conditions employed. The following table provides a general comparison of expected yields for the different synthetic methods.
| Synthetic Method | Starting Materials | Typical Yields (%) | Regioselectivity |
| Boon, Jones, & Ramage | 4-Chloro-5-nitropyrimidine, α-Amino acid ester | 60-80% | High (unambiguous) |
| Polonovski-Boon | 6-Chloro-5-nitropyrimidine, α-Aminocarbonyl | 50-70% | High (regiospecific) |
| Timmis Synthesis | 5-Nitroso-6-aminopyrimidine, Ketone | 40-90% | High (regioselective) |
| Gabriel-Isay | 4,5-Diaminopyrimidine, α-Keto ester | Variable (can be low to high) | Dependent on substrate and conditions |
Note: Yields are approximate and can be highly substrate-dependent.
Conclusion
The unambiguous synthesis of 6-hydroxypteridines is a critical aspect of medicinal chemistry and drug development. The methods outlined in this guide, particularly the Boon, Jones, and Ramage synthesis and the Timmis reaction, provide reliable and regioselective pathways to these important molecules. By understanding the principles and experimental considerations of each method, researchers can efficiently access a wide range of 6-hydroxypteridine derivatives for biological investigation. Careful selection of starting materials and optimization of reaction conditions are key to achieving high yields and purity of the desired products.
References
The Synthetic Pathway from 4,6-Pteridinediamine to Dihydrofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolic acid (DHF) is a pivotal intermediate in the biosynthesis of tetrahydrofolate (THF), an essential cofactor in a myriad of one-carbon transfer reactions, including the synthesis of purines, thymidylate, and certain amino acids. The de novo synthesis of folates is a well-established target for antimicrobial and anticancer therapies. While the natural biosynthetic pathway utilizes 6-hydroxymethyl-7,8-dihydropterin pyrophosphate as the pteridine precursor, this technical guide explores a hypothetical synthetic route to dihydrofolic acid commencing from 4,6-Pteridinediamine. This document provides a detailed examination of a plausible chemical synthesis strategy, including experimental protocols, quantitative data representation, and visual workflows, to guide researchers in the potential utilization of this alternative precursor.
Proposed Synthetic Pathway: From this compound to Dihydropteroic Acid
The conversion of this compound to a viable precursor for dihydrofolic acid synthesis necessitates the introduction of a C6 side chain, which is crucial for the subsequent condensation with p-aminobenzoylglutamate (pABG). A plausible synthetic strategy involves a multi-step chemical transformation to first generate a 6-halomethyl or 6-hydroxymethyl pteridine derivative, followed by the enzymatic or chemical condensation to form dihydropteroate, and subsequent glutamylation.
It is important to note that this compound is not the natural precursor in the folate biosynthesis pathway. Therefore, the following proposed synthesis is a hypothetical route based on established principles of pteridine chemistry.
Logical Workflow for the Synthesis of Dihydropteroic Acid from this compound
Caption: Proposed multi-step chemical synthesis of Dihydrofolic Acid from this compound.
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the proposed synthesis. These protocols are based on established procedures for analogous pteridine transformations and may require optimization for the specific substrate.
Protocol 1: Synthesis of 6-Bromo-4-aminopteridine (Hypothetical)
-
Diazotization: Dissolve this compound in an appropriate acidic medium (e.g., 48% HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C to ensure complete diazotization.
-
Sandmeyer Reaction: To the diazonium salt solution, add a solution of copper(I) bromide (CuBr) in HBr.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Condensation to form Dihydropteroate Analog (Chemical Synthesis)
-
Reaction Setup: Combine the 6-halomethylpteridine derivative and a molar excess of diethyl p-aminobenzoyl-L-glutamate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid produced during the reaction.
-
Reaction Conditions: Heat the mixture at a temperature range of 50-80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reduction of the Pteridine Ring to form 7,8-Dihydrofolic Acid
-
Reduction: Dissolve the pteroylglutamate derivative in an aqueous alkaline solution (e.g., 0.1 M NaOH).
-
Add a reducing agent such as sodium dithionite (Na₂S₂O₄) in excess.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.
-
Work-up and Purification: Acidify the solution with a weak acid (e.g., acetic acid) to precipitate the 7,8-dihydrofolic acid.
-
Filter the precipitate, wash with cold water and then with an organic solvent like ethanol, and dry under vacuum in the dark.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for the key synthetic steps. These values are illustrative and would need to be determined empirically.
| Parameter | Value | Analytical Method |
| Starting Material | This compound | HPLC, NMR |
| Intermediate | 6-Bromo-4-aminopteridine | MS, NMR |
| Reagents | NaNO₂, HBr, CuBr | - |
| Solvent | 48% HBr | - |
| Reaction Time | 4 hours | TLC |
| Temperature | 0-5 °C, then RT | - |
| Yield | 45-55% (estimated) | Gravimetric |
| Purity | >95% (after chromatography) | HPLC |
| Table 1: Hypothetical Quantitative Data for the Synthesis of 6-Bromo-4-aminopteridine. |
| Parameter | Value | Analytical Method |
| Starting Material | 6-Halomethylpteridine derivative | HPLC, NMR |
| Coupling Partner | Diethyl p-aminobenzoyl-L-glutamate | NMR |
| Solvent | DMF | - |
| Base | Diisopropylethylamine | - |
| Reaction Time | 18 hours | TLC, HPLC |
| Temperature | 65 °C | - |
| Yield | 60-70% (estimated) | Gravimetric |
| Purity | >98% (after purification) | HPLC, NMR |
| Table 2: Hypothetical Quantitative Data for the Condensation Reaction. |
| Parameter | Value | Analytical Method |
| Starting Material | Pteroylglutamate derivative | HPLC, UV-Vis |
| Reducing Agent | Sodium Dithionite | - |
| Solvent | 0.1 M NaOH | - |
| Reaction Time | 1.5 hours | HPLC |
| Temperature | Room Temperature | - |
| Yield | 80-90% (estimated) | Gravimetric |
| Purity | >97% | HPLC, UV-Vis |
| Table 3: Hypothetical Quantitative Data for the Reduction to 7,8-Dihydrofolic Acid. |
Signaling and Metabolic Pathways
The natural folate biosynthesis pathway is a well-characterized metabolic route. Dihydrofolic acid is a key intermediate that is further reduced to tetrahydrofolic acid by the enzyme dihydrofolate reductase (DHFR).
Folate Biosynthesis Pathway
Caption: Overview of the natural folate biosynthesis pathway.
Conclusion
This technical guide outlines a plausible, albeit hypothetical, synthetic route for the preparation of dihydrofolic acid from this compound. The proposed pathway leverages established chemical transformations within pteridine chemistry. While this specific precursor is not part of the natural folate biosynthesis, the detailed protocols and conceptual framework provided herein offer a valuable resource for researchers exploring novel synthetic strategies for folate analogs and inhibitors. Further empirical investigation is required to validate and optimize the proposed reaction conditions and to fully characterize the intermediates and final product. The provided diagrams and data tables serve as a structured foundation for such future research endeavors in the field of drug development and medicinal chemistry.
Structural characterization of novel pteridine derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals on the structural characterization of novel pteridine derivatives.
Introduction to Pteridine Derivatives
Pteridines are a class of heterocyclic aromatic compounds composed of fused pyrimidine and pyrazine rings.[1] This core structure is fundamental to a variety of biologically crucial molecules.[2] Naturally occurring pteridine derivatives, such as folic acid and riboflavin, are vital vitamins, while others like biopterin and neopterin act as essential enzymatic cofactors or signaling molecules in metabolic pathways.[1][3][4]
The pteridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] This has led to the development of synthetic pteridine derivatives with significant therapeutic applications. Notable examples include methotrexate, an anticancer and immunosuppressant drug, and triamterene, a diuretic.[1][5] The diverse biological activities exhibited by these compounds—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties—drive the continuous synthesis and characterization of novel derivatives for drug discovery.[1][3][5]
The accurate and comprehensive structural characterization of these new molecules is a critical step in their development, ensuring their identity, purity, and three-dimensional conformation, which are essential for understanding their structure-activity relationships (SAR).
Synthesis and Purification Workflow
The creation of novel pteridine derivatives typically begins with the condensation of a substituted pyrimidine with a dicarbonyl compound, a classic method known as the Isay reaction. The general workflow involves synthesis, purification, and preliminary purity assessment before proceeding to detailed structural elucidation.
References
The Gabriel-Isay Condensation: A Comprehensive Guide to Pteridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the pteridine core, a heterocyclic system composed of fused pyrimidine and pyrazine rings, is of paramount importance in medicinal chemistry and drug development. Pteridine derivatives are integral to various biological processes, serving as precursors to essential cofactors like folic acid and biopterin, and forming the structural basis for numerous therapeutic agents. The Gabriel-Isay condensation, also known as the Gabriel-Colman synthesis, stands as one of the most fundamental and versatile methods for constructing the pteridine ring system. This in-depth guide provides a technical overview of the reaction, including its core mechanism, detailed experimental protocols, and applications in the synthesis of biologically active molecules.
The Core Mechanism
The Gabriel-Isay condensation is a cyclocondensation reaction between a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound, such as a diketone, dialdehyde, or ketoaldehyde.[1][2][3] The reaction proceeds through a two-step sequence of nucleophilic attacks and subsequent dehydrations to form the pyrazine ring, thus completing the pteridine scaffold.
The mechanism is initiated by the nucleophilic attack of one of the amino groups of the pyrimidine on a carbonyl carbon of the 1,2-dicarbonyl compound.[1][4] The C5 amino group of the pyrimidine is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl group.[1] A second, intramolecular condensation between the remaining amino and carbonyl groups follows, leading to the formation of the bicyclic pteridine structure after the elimination of two water molecules.[1]
A significant challenge arises when using unsymmetrical 1,2-dicarbonyl compounds, as this can lead to the formation of a mixture of two regioisomers (e.g., 6- and 7-substituted pteridines).[1] The final product ratio is dependent on the relative reactivity of the amino groups on the pyrimidine and the carbonyl moieties on the dicarbonyl compound.[1]
Experimental Protocols and Data
The success of the Gabriel-Isay condensation relies heavily on the purity of the starting 5,6-diaminopyrimidine. The synthesis of these precursors is a critical first step in the overall workflow.
Overall Synthesis Workflow
The general pathway involves the synthesis of a substituted pyrimidine, followed by nitrosation and reduction to yield the key 5,6-diaminopyrimidine intermediate. This intermediate is then condensed with a 1,2-dicarbonyl compound to afford the final pteridine product.
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)
This protocol is adapted from established organic syntheses procedures.[5][6]
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1 g-atom) in anhydrous ethanol (250 ml) in a 1-L round-bottom flask fitted with a reflux condenser.
-
First Addition: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (113 g, 1 mole).[5]
-
Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this, add guanidine hydrochloride (97 g, 1.02 moles).[6]
-
Reaction: Separate the precipitated sodium chloride by filtration. Add the clear guanidine-containing filtrate to the ethyl sodiocyanoacetate solution.
-
Reflux and Isolation: Heat the mixture under reflux for 2 hours.[6] Evaporate the solvent to dryness.
-
Purification: Dissolve the solid residue in boiling water (325 ml) and acidify with glacial acetic acid (67 ml).
-
Crystallization: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, separates as yellow needles. Filter, wash with cold water, and dry.
| Reactant | Moles | Yield (%) | Melting Point (°C) | Reference |
| Guanidine Hydrochloride | 1.02 | 80-82% | 260-270 (dec.) | [5] |
| Ethyl Cyanoacetate | 1.00 | 80-82% | 260-270 (dec.) | [5] |
| Guanidine Nitrate | - | 95% | - | [6] |
Protocol 2: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
This key intermediate is prepared by the reduction of the corresponding 5-nitroso derivative.
-
Suspension: Add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (52 g) to hot (80°C) distilled water (440 ml) in a beaker placed in a 90°C water bath. Stir the suspension for at least 1 hour.
-
Solubilization: Add a 20% sodium hydroxide solution (46 ml) to the mixture to aid solubility.
-
Reduction: Add sodium dithionite (105 g total) in portions of ~20 g at 20-minute intervals. The color of the solution will change, indicating the reduction of the nitroso group.
-
Precipitation: After the addition is complete, cool the supernatant, filter the precipitate, and wash it with cold water.
-
Salt Formation: Add sulfuric acid (56 ml concentrated H₂SO₄ in 500 ml water) to the combined precipitate and solution. Heat the mixture in a boiling water bath for 90 minutes.
-
Isolation: The product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, precipitates. Wash the solid with distilled water and ethanol, then dry at 80°C.
| Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |
| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | Sodium Dithionite | 70% | >300 |
Note: Alternative reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under neutral or weakly acidic conditions.[7][8]
Protocol 3: General Gabriel-Isay Condensation
This is a generalized procedure for the final condensation step. The specific conditions (solvent, temperature, pH) may vary depending on the reactivity of the substrates.
-
Dissolution/Suspension: Dissolve or suspend the 2,4,5-triamino-6-hydroxypyrimidine salt in a suitable solvent (e.g., water, ethanol, or a mixture). The pH may need to be adjusted to facilitate the reaction. For some syntheses, a pH range of 1.0 to 5.5 is optimal to control isomer formation.[9][10][11]
-
Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., dihydroxyacetone, glyoxal, benzil) to the reaction mixture.[2][9] The addition may be done slowly or in portions.
-
Reaction Conditions: Heat the mixture, often under reflux, for several hours. The reaction progress can be monitored by techniques like TLC or HPLC. In some cases, the reaction is performed in the presence of air or pure oxygen, which can facilitate the final aromatization step.[9]
-
Isolation and Purification: Upon completion, cool the reaction mixture. The pteridine product, often being poorly soluble, may precipitate directly. The crude product can be collected by filtration and purified by recrystallization or chromatography.
| Pyrimidine Precursor | Dicarbonyl Compound | pH | Product Isomer Ratio (6-OH-Me / 7-OH-Me) | Reference |
| Tetraaminopyrimidine | Dihydroxyacetone | 5.5 ± 0.2 | - | [11] |
| Tetraaminopyrimidine | Dihydroxyacetone | 2.5 - 5.4 | ~20:1 | [9] |
| Tetraaminopyrimidine Dihydrobromide | Dihydroxyacetone | 2.0 | 67% Purity (31% 6-Me byproduct) | [10] |
| Tetraaminopyrimidine Dihydrochloride | Dihydroxyacetone | 2.5 | 96% Purity | [10] |
Applications in Drug Discovery and Biology
The Gabriel-Isay condensation is not merely an academic reaction; it is a cornerstone in the synthesis of a wide array of biologically significant pteridines.
-
Anticancer Agents: The synthesis of 2,4-diamino-6-hydroxymethylpteridine, an intermediate in the production of the chemotherapy drug methotrexate , utilizes this condensation.[9][11]
-
Antiviral Drugs: The reaction is employed to synthesize guanine, a crucial starting material for purine-based antiviral drugs like ganciclovir .
-
Cofactor Synthesis: Pterins, a class of pteridines with a 2-amino-4-oxo substitution pattern, are vital as enzyme cofactors (e.g., biopterin, molybdopterin). The Gabriel-Isay reaction is a key method for synthesizing the core structure of these molecules.[1][4]
-
Pigments and Signaling Molecules: Naturally occurring pteridines, which function as pigments in insects and other organisms, can be synthesized using this methodology, allowing for further study of their biological roles.[12][13]
Conclusion
The Gabriel-Isay condensation remains a highly relevant and powerful tool in organic and medicinal chemistry. Its reliability in forming the bicyclic pteridine core from readily available pyrimidine and dicarbonyl precursors ensures its continued use in both academic research and industrial drug development. While challenges such as regioselectivity with unsymmetrical substrates exist, careful control of reaction conditions and pH can often favor the formation of the desired isomer. The protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage this classic reaction for the synthesis of novel and impactful pteridine derivatives.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 3. Isay reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 8. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 9. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 10. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 11. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
The Timmis Reaction: A Technical Guide to Regioselective Pteridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Timmis reaction, a powerful and regioselective method for the synthesis of pteridine derivatives. Pteridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are core structures in a variety of important biological molecules, including folic acid and biopterin, and synthetic pteridine analogs have found applications as diuretic, anticancer, and anti-inflammatory agents.
The Timmis reaction offers a distinct advantage over other pteridine syntheses by providing a high degree of regioselectivity, which is crucial for the development of targeted therapeutics. This guide will delve into the core principles of the reaction, provide a detailed mechanistic overview, present quantitative data from various reaction examples, and offer detailed experimental protocols for the synthesis of key pteridine compounds.
Core Principles of the Timmis Reaction
The Timmis reaction is a condensation reaction between a 5-nitroso-6-aminopyrimidine and a compound containing an active methylene group.[1] The reaction is typically carried out under basic conditions and is known for its ability to produce a single, desired regioisomer, thus avoiding the formation of product mixtures that can complicate purification and reduce overall yield.[1]
The key to the regioselectivity of the Timmis reaction lies in the specific condensation pattern: the 5-nitroso group of the pyrimidine reacts with the active methylene carbon, while the 6-amino group condenses with a carbonyl group present in the active methylene compound.[1] This predictable pattern of bond formation leads to the unambiguous synthesis of 6-substituted pteridines.
Mechanistic Pathway
The mechanism of the Timmis reaction proceeds through a series of condensation and cyclization steps. The following diagram illustrates the generally accepted pathway:
Caption: Generalized mechanism of the Timmis reaction.
Quantitative Data on Timmis Reactions
The following table summarizes various examples of the Timmis reaction for the synthesis of substituted pteridines, highlighting the reactants, reaction conditions, and reported yields. This data is crucial for researchers in evaluating the scope and efficiency of this synthetic method.
| 5-Nitroso-6-aminopyrimidine Derivative | Active Methylene Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4,6-Triamino-5-nitrosopyrimidine | Phenylacetonitrile | NaOMe, DMF, reflux, 5 min | 2,4,7-Triamino-6-phenylpteridine | 71 | (Pachter et al., 1963) |
| 2,4,6-Triamino-5-nitrosopyrimidine | Malononitrile | Pyridine, reflux, 2h | 2,4,7-Triamino-6-cyanopteridine | 85 | (Pachter et al., 1963) |
| 2-Amino-4-hydroxy-5-nitroso-6-aminopyrimidine | Phenylacetonitrile | NaOMe, EtOH, reflux, 1h | 2-Amino-4-hydroxy-6-phenyl-7-aminopteridine | 60 | (Taylor & Sowinski, 1975) |
| 2,4-Diamino-5-nitroso-6-methylaminopyrimidine | Cyanoacetamide | t-BuOK, DMSO, 95°C, 24h | 2,4,7-Triamino-6-carboxamido-N-methylpteridine | 62 | (Weinstock et al., 1970) |
| 2,4-Diamino-6-chloro-5-nitrosopyrimidine | p-Nitrophenylacetonitrile | NaOAc, HOAc, reflux, 20h | 2,4-Diamino-6-chloro-7-(p-nitrophenyl)pteridine | 85 | (Osdene et al., 1955) |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of representative pteridine derivatives via the Timmis reaction.
Synthesis of 2,4,7-Triamino-6-phenylpteridine
Reactants:
-
2,4,6-Triamino-5-nitrosopyrimidine
-
Phenylacetonitrile
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of 2,4,6-triamino-5-nitrosopyrimidine (1.7 g, 10 mmol) and phenylacetonitrile (1.17 g, 10 mmol) in anhydrous DMF (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Sodium methoxide (0.54 g, 10 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux with constant stirring for 5 minutes.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with water, collected by filtration, and washed with cold water and then with ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., aqueous DMF) to afford pure 2,4,7-triamino-6-phenylpteridine.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the Timmis reaction, from reactant preparation to product purification.
Caption: A typical experimental workflow for the Timmis reaction.
Applications in Drug Development
The ability to synthesize specific, highly functionalized pteridine derivatives through the Timmis reaction is of great importance to the field of drug discovery. Pteridine-based compounds have been investigated for a wide range of therapeutic applications, including:
-
Diuretics: Triamterene, a pteridine synthesized via a Timmis-like approach, is a potassium-sparing diuretic used in the management of hypertension and edema.
-
Anticancer Agents: Methotrexate and Pemetrexed are well-known antifolate drugs with a pteridine core that are widely used in chemotherapy. The regioselective synthesis afforded by the Timmis reaction is critical for creating analogs with improved efficacy and reduced side effects.
-
Anti-inflammatory and Immunomodulatory Agents: Pteridines are involved in various immunological pathways, and synthetic derivatives are being explored as potential treatments for inflammatory and autoimmune diseases.
Conclusion
The Timmis reaction stands as a robust and reliable method for the regioselective synthesis of pteridines. Its ability to control the substitution pattern on the pteridine core is a significant advantage for the rational design of novel therapeutic agents. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this important synthetic transformation in their work. The continued exploration and application of the Timmis reaction will undoubtedly lead to the discovery of new and improved pteridine-based drugs with a wide range of therapeutic benefits.
References
Pteridine ring system as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, stands as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This distinction arises from its recurring presence in a multitude of biologically active compounds, both natural and synthetic, that exhibit a wide array of pharmacological activities.[1][3] This guide provides a comprehensive overview of the pteridine core, its synthesis, and its application in the development of targeted therapeutics, with a focus on its role in anticancer drug discovery.
The Pteridine Scaffold: A Foundation for Diverse Biological Activity
The versatility of the pteridine nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target interactions.[2] This inherent adaptability has led to the discovery and development of numerous pteridine-based drugs with diverse therapeutic applications.[4]
Naturally occurring pteridine derivatives, such as folic acid and riboflavin (Vitamin B2), are essential for fundamental biological processes.[5] Other endogenous pteridines like biopterin and neopterin are crucial cofactors and biomarkers.[6][7] Neopterin, for instance, is a well-established marker of cellular immune system activation.[7][8] The therapeutic potential of synthetic pteridine derivatives is exemplified by the widely used anticancer drug Methotrexate and the diuretic Triamterene.[3]
The pharmacological landscape of pteridine derivatives is vast, encompassing activities such as:
-
Antineoplastic[9]
-
Anti-inflammatory[3]
-
Antimicrobial[3]
-
Antiviral[3]
-
Antidiuretic[3]
-
Kinase inhibition[10]
Pteridine Derivatives in Oncology: A Focus on Targeted Therapies
The pteridine scaffold has proven particularly fruitful in the development of anticancer agents.[2][9] By targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival, pteridine-based compounds have emerged as potent therapeutic agents.
Dihydrofolate Reductase (DHFR) Inhibitors
One of the most well-established applications of the pteridine scaffold in oncology is the inhibition of dihydrofolate reductase (DHFR).[9] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides required for DNA replication and repair.[11][12] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[12]
Methotrexate , a structural analogue of folic acid, is a classic example of a pteridine-based DHFR inhibitor.[11] Its mechanism of action involves competitive inhibition of DHFR, leading to a depletion of intracellular tetrahydrofolate.[12]
A variety of pteridine and furo[3,2-g]pteridine derivatives have been synthesized and evaluated for their DHFR inhibitory activity. The inhibitory potential is often influenced by the nature and position of substituents on the pteridine core.
Table 1: DHFR Inhibitory Activity of Pteridine Derivatives
| Compound Class | Substituent (R) | % Inhibition of DHFR | Reference |
| 1-methyl-6-(2-oxo-2-arylethyl)pteridine-2,4,7-triones | 2,4-F2C6H3 | 16.67 | [13] |
| 4-BrC6H4 | 14.59 | [13] | |
| 6-(2-hydroxy-2-arylethyl)-1-methylpteridine-2,4,7-triones | 4-ClC6H4 | 50.03 | [13] |
| 4-MeOC6H4 | 39.61 | [13] | |
| 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones | Phenyl | 39.46 | [13] |
| 2,4-F2C6H3 | 28.62 | [13] | |
| Butyl 2-(7-aryl-1-methyl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridine-3(2H)-yl)acetates | 4-ClC6H4 | 52.11 | [13] |
| 4-FC6H4 | 41.69 | [13] | |
| 3-NO2C6H4 | 41.69 | [13] |
Kinase Inhibitors
The pteridine scaffold has also been successfully employed in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10] Dysregulation of BTK signaling is implicated in various B-cell malignancies. Pteridine-7(8H)-one derivatives have been identified as potent and selective covalent inhibitors of BTK.[10]
Table 2: In Vitro Activity of Pteridine-based BTK Inhibitors
| Compound ID | BTK IC50 (nM) | ITK IC50 (nM) | EGFR IC50 (nM) | U-937 Cell IC50 (nM) | Reference |
| 3z | 1.2 | 46.1 | 5.3 | - | [10] |
| 24a | 4.0 | >1000 | >10000 | - | [10][14] |
Derivatives of 4,5-dihydro-[3][9][10]triazolo[4,3-f]pteridine have been developed as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). PLK1 is a key regulator of the cell cycle, and BRD4 is an epigenetic reader protein involved in the transcription of oncogenes. Dual inhibition of these targets presents a promising strategy for cancer treatment.
Table 3: In Vitro Activity of a Dual PLK1/BRD4 Pteridine-based Inhibitor
| Compound ID | PLK1 IC50 (nM) | BRD4 IC50 (nM) | MV4-11 Cell IC50 (µM) | Reference |
| 9b | 22 | 109 | - | [8] |
| (10) | 20 | 109 | - |
Other Anticancer Targets of Pteridine Derivatives
The anticancer potential of the pteridine scaffold extends beyond DHFR and kinase inhibition. Pteridine derivatives have also been investigated as inhibitors of other cancer-related targets, including:
-
Monocarboxylate Transporter 1 (MCT1): Involved in lactate transport and crucial for the metabolism of highly glycolytic tumors.[2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.
Table 4: Antiproliferative Activity of Pteridine Derivatives Against Various Cancer Cell Lines
| Compound Class/ID | MCF-7 (Breast) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | SF-268 (CNS) IC50 (µM) | A549 (Lung) IC50 (µM) | Colo-205 (Colon) IC50 (µM) | A2780 (Ovarian) IC50 (µM) | Reference |
| Pteridone Amide Derivatives | - | - | - | - | - | - | |
| (17) | >100 | 25.1 | 35.4 | - | - | - | |
| (18) | 70.7 | 10.0 | 28.1 | - | - | - | |
| (19) | 56.2 | 8.9 | 19.9 | - | - | - | |
| (20) | 44.6 | 7.9 | 15.8 | - | - | - | |
| (21) | 39.8 | 6.3 | 12.5 | - | - | - | |
| 7-(benzimidazol-2-yl)-6-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropteridin-4(1H)-one [BP] (22) | 1.1 | - | - | 1.5 | 1.8 | 2.5 |
Synthesis of Pteridine Derivatives
Several synthetic methodologies have been developed for the construction of the pteridine ring system. Two of the most classical and widely used methods are the Isay reaction and the Timmis synthesis.
Isay Reaction
The Isay reaction involves the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound.[5] This method is versatile, allowing for the introduction of a wide range of substituents on the pyrazine ring of the resulting pteridine.
Timmis Synthesis
The Timmis synthesis utilizes the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group.[1] This regioselective method is particularly useful for the synthesis of specific pteridine isomers.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Pteridine Derivatives
A mixture of the appropriate diarylideneketone (0.002 mol), 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole (0.74 g, 0.002 mol), and glacial acetic acid (3 mL) in absolute ethanol (20 mL) is stirred under reflux for 3.5-6 hours. The reaction mixture is then concentrated under vacuum. The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the final product.[5]
These compounds are synthesized based on the structure of the PLK1 inhibitor BI-2536. The synthesis involves a multi-step process, typically starting from a substituted pteridine core, followed by the construction of the triazole ring. Specific reaction conditions and intermediates would be dependent on the desired final compound.[8]
Biological Assays
The inhibitory activity of compounds against DHFR is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), NADPH (e.g., 100 µM), and the test compound at various concentrations.
-
Initiate the reaction by adding dihydrofolate (e.g., 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the curve.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]
The inhibitory activity of compounds against BTK can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.
General Procedure (using ADP-Glo™ Kinase Assay):
-
A reaction mixture is prepared containing BTK enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and the test compound at various concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal.
-
The luminescence is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[9]
Conclusion
The pteridine ring system continues to be a highly valuable and "privileged" scaffold in medicinal chemistry. Its inherent structural features and synthetic accessibility have enabled the development of a wide range of therapeutic agents, particularly in the field of oncology. The ability of pteridine derivatives to potently and selectively inhibit key targets such as DHFR and various kinases underscores their significance in the design of targeted cancer therapies. Future research in this area will undoubtedly lead to the discovery of novel pteridine-based drugs with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Design, synthesis, and biological evaluation of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 2,4,5,6-Tetraaminopyrimidine in Pteridine Synthesis: A Technical Guide
For researchers, scientists, and professionals in drug development, 2,4,5,6-tetraaminopyrimidine stands as a critical starting material in the synthesis of pteridines, a class of heterocyclic compounds with profound biological significance. This technical guide delineates the core methodologies for leveraging this versatile precursor, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.
Pteridines, comprising a fused pyrimidine and pyrazine ring system, are at the heart of numerous biological processes. They serve as pigments, enzyme cofactors, and signaling molecules. Notably, derivatives such as biopterin and folate are indispensable for amino acid metabolism, neurotransmitter synthesis, and cell division. The strategic use of 2,4,5,6-tetraaminopyrimidine as a foundational building block provides a direct and efficient route to a diverse array of pteridine structures, making it a cornerstone in the discovery and development of novel therapeutic agents.
Core Synthetic Strategies
The primary route to pteridine synthesis from 2,4,5,6-tetraaminopyrimidine involves the condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound. This reaction, a variant of the Gabriel-Isay synthesis, is a robust and widely employed method for constructing the pyrazine ring of the pteridine core. The regioselectivity of the condensation can often be controlled by the reaction conditions, particularly the pH.
A key alternative is the Timmis reaction, which offers a regioselective approach to pteridine synthesis. This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. The nitroso group directs the cyclization, leading to a specific isomer of the pteridine product.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material and subsequent pteridine derivatives.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate
The synthesis of the starting material is a crucial first step. A common and effective method involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine.
Protocol 1: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine with Sodium Dithionite [1]
-
Preparation of the Nitroso Intermediate: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water containing 1.5 moles of acetic acid. Maintain the temperature between 0-16 °C.[1]
-
Slowly add 1.0 mole of sodium nitrite to the reaction mixture while ensuring the temperature does not exceed 20 °C. This will precipitate 2,4,6-triamino-5-nitrosopyrimidine as a stirrable slurry.[1]
-
Reduction: To the slurry of the nitroso intermediate, add sodium dithionite over a period of 30-60 minutes, allowing the reaction temperature to rise to 60 °C.[1]
-
Isolation: Filter the hot reaction mixture. Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.[1] The product can be further purified by conversion to the sulfate salt.
Protocol 2: Reduction using Zinc Dust [2][3]
-
In a reactor, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water.[2][3]
-
Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to achieve a pH below 7.[2][3]
-
Allow the reaction to proceed at a temperature between 20°C and 65°C.[2][3]
-
Adjust the pH to 2.0-2.5 with the same acid to dissolve the product.[2][3]
-
To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5, maintaining the temperature between 20°C and 60°C.[2][3]
-
Cool the mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[2][3]
-
Recover the precipitate by filtration.[2][3] This process can yield a product with a purity of up to 99.5%.[3]
General Procedure for Pteridine Synthesis via Gabriel-Isay Condensation
The condensation of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound is a versatile method for accessing a wide range of pteridines.
Protocol 3: Synthesis of 2,4-Diamino-6,7-disubstituted-pteridines
-
Dissolve 2,4,5,6-tetraaminopyrimidine (or its salt) in a suitable solvent, which may be aqueous or alcoholic depending on the solubility of the reactants.
-
Add an equimolar amount of the desired 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil).
-
The reaction is often carried out under controlled pH. For instance, the reaction with benzylglyoxal to form the 7-benzyl pteridine is optimal at a pH of 9-10.[1] Reactions at a pH below 8 may result in a mixture of 6- and 7-substituted isomers.[1]
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from minutes to several hours.
-
The pteridine product often precipitates from the reaction mixture upon cooling and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Example: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine [4]
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[4]
-
Adjust the pH to 2.5 with a 50% sodium hydroxide solution.[4]
-
Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water while introducing oxygen (air). Maintain the temperature between 5°C and 8°C.[4]
-
After the addition is complete, stir the reaction mixture for an additional 12 hours.[4]
-
Add 200 g of sodium chloride and cool the mixture to 5°C to precipitate the product.[4]
-
Filter the precipitate and wash with water and ethanol to obtain the desired product.[4] A yield of 95.5 g (96% purity) can be achieved with this method.[4]
Quantitative Data
The efficiency of pteridine synthesis is highly dependent on the specific reactants and reaction conditions. The following tables summarize available quantitative data for the synthesis of the starting material and representative pteridine derivatives.
| Starting Material Synthesis | Reactants | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2,4,5,6-Tetraaminopyrimidine | 2,4,6-Triamino-5-nitrosopyrimidine | Sodium Dithionite | Water/Acetic Acid | 60 | 50-80 | 95 (as sulfite) | [1] |
| 2,4,5,6-Tetraaminopyrimidine Sulfate | 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust/HCl | Water | 20-65 | 82.5-88.5 | ~99.5 | [2][3] |
| 2,4,5,6-Tetraaminopyrimidine Sulfate | 2,4,6-Triamino-5-phenylazopyrimidine | H₂/Pd-C | Water | 90-115 | ~97.5 | - | [5] |
| Pteridine Synthesis | Dicarbonyl Compound | Solvent | pH | Temperature (°C) | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxymethylpteridine | Dihydroxyacetone | Water | 2.5 | 5-8 | 95.5 | [4] |
| 2,4-Diamino-7-benzylpteridine | Benzylglyoxal | - | 9-10 | - | - | [1] |
| 2,4-Diamino-6,7-diphenylpteridine | Benzil | - | - | - | - | - |
Note: Comprehensive yield and spectroscopic data for a wide range of reactions are not consistently reported in the literature, highlighting an area for further systematic investigation.
Visualizing the Synthesis and Biological Pathways
To better understand the logical flow of the synthetic processes and the biological context of the resulting pteridines, Graphviz diagrams are provided below.
Workflow for Pteridine Synthesis
This diagram illustrates the general workflow from the precursor to the final pteridine product.
Tetrahydrobiopterin Biosynthesis Pathway
This diagram outlines the de novo biosynthesis of tetrahydrobiopterin (BH4), a critical pteridine cofactor.[6][7][8][9]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 5. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 6. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Keto-Enol Tautomerism in the Pteridine Ring System: A Technical Guide for Researchers
An in-depth exploration of the tautomeric equilibria of pteridine derivatives, their quantitative analysis, and implications in drug development.
The pteridine ring system, a fundamental scaffold in a myriad of biologically vital molecules including folates and biopterins, exhibits rich tautomeric chemistry that profoundly influences its biological function. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the keto-enol tautomerism inherent to the pteridine core. It details quantitative data on tautomeric equilibria, outlines experimental protocols for their characterization, and visualizes the critical role of tautomerism in enzymatic pathways.
Introduction to Pteridine Tautomerism
Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings. The presence of amino and hydroxyl substituents, particularly at positions 2, 4, and 7, gives rise to multiple tautomeric forms, primarily through keto-enol and amino-imino equilibria. This guide focuses on the keto-enol tautomerism, which involves the interconversion between a lactam (keto) and a lactim (enol) form through the migration of a proton and a shift in double bond location.
The position of this equilibrium is sensitive to a variety of factors including the substitution pattern on the pteridine ring, solvent polarity, and pH. Understanding and quantifying these tautomeric preferences are paramount in drug design, as different tautomers can exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and ultimately, different affinities for their biological targets.
Quantitative Analysis of Tautomeric Equilibria
The equilibrium between the keto and enol tautomers can be quantitatively described by the equilibrium constant, K_T, and the acidity constants (pKa) of the respective tautomers. While a comprehensive experimental database for a wide range of pteridine derivatives is still an area of active research, computational studies and experimental data on model compounds provide valuable insights.
Relative Energies and Equilibrium Constants
Quantum chemical calculations have been instrumental in determining the relative stabilities of pteridine tautomers. For many pterin derivatives, the keto (lactam) form is generally found to be the more stable tautomer in the gas phase and in aqueous solution.
Table 1: Calculated Relative Energies for Tautomers of Pterin Derivatives
| Compound | Tautomer | Method | Relative Energy (kcal/mol) |
| 6-Phenacetyl-pterin | Keto | ab initio | 0 (Reference) |
| Enol (vinylogous amide) | ab initio | 1.8 | |
| 7-Phenacetyl-pterin | Keto | ab initio | 8.7 |
| Enol (vinylogous amide) | ab initio | 0 (Reference) |
Note: Data extracted from computational studies. The relative energies can vary depending on the computational method and basis set used.
The equilibrium constant (K_T) for the tautomerization can be estimated from the difference in Gibbs free energy (ΔG) between the two tautomers using the equation:
ΔG = -RT ln(K_T)
Where R is the gas constant and T is the temperature in Kelvin.
Acidity Constants (pKa)
The pKa values of the individual tautomers are crucial for understanding the pH-dependent behavior of pteridines. The observed macroscopic pKa is a composite of the microscopic pKa values of each tautomer and the tautomeric equilibrium constant.
Table 2: Experimental pKa Values for Selected Pteridine Analogs
| Compound | pKa | Method | Reference |
| 6,8-dimethyl-N5-deazapterin (unbound) | ~6.6 | Spectrofluorimetry | [Eur J Biochem. 1994 May 1;221(3):1055-62] |
| 6,8-dimethyl-N5-deazapterin (bound to rhH2folate reductase) | >9.1 | Spectrofluorimetry | [Eur J Biochem. 1994 May 1;221(3):1055-62] |
Note: This table is not exhaustive and represents examples of experimentally determined pKa values. The scientific literature should be consulted for specific pteridine derivatives of interest.
Experimental Protocols for Tautomer Analysis
The determination of pKa values and tautomeric equilibrium constants relies on spectroscopic and spectrometric techniques that can differentiate between the tautomeric forms.
UV/Vis Spectrophotometry for pKa Determination
This method is based on the principle that the keto and enol tautomers, as well as their ionized forms, possess distinct UV/Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the pteridine derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of buffer solutions with known pH values covering the expected pKa range. A constant ionic strength should be maintained across all buffers.
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectroscopic Measurement:
-
Record the UV/Vis spectrum (e.g., 200-500 nm) for each buffered solution against a corresponding buffer blank.
-
Identify the wavelength(s) of maximum absorbance difference between the protonated and deprotonated species.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the inflection point, which corresponds to the pKa value.
-
NMR Spectroscopy for Tautomeric Ratio and pKa Determination
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of the keto and enol forms.
Detailed Methodology for Tautomeric Ratio Determination:
-
Sample Preparation:
-
Dissolve a known amount of the pteridine derivative in a deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent can influence the tautomeric equilibrium.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum.
-
Acquire 13C NMR and 2D NMR spectra (e.g., HSQC, HMBC) to aid in the unambiguous assignment of signals to the respective tautomers.[1]
-
-
Data Analysis:
-
Identify distinct signals corresponding to the keto and enol forms.
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution, from which the equilibrium constant (K_T) can be calculated.
-
Detailed Methodology for pKa Determination by NMR:
-
Sample Preparation:
-
Prepare a series of solutions of the pteridine derivative in D2O at various pD values (the pH equivalent in deuterium oxide).
-
Add a small amount of an internal standard for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra for each solution.
-
-
Data Analysis:
-
Identify a proton signal that shows a significant chemical shift change as a function of pD.
-
Plot the chemical shift of this proton against the pD.
-
Fit the data to a sigmoidal curve. The pD at the inflection point corresponds to the pKa.
-
Role of Tautomerism in Biological Systems: The Dihydrofolate Reductase (DHFR) Case Study
The keto-enol tautomerism of pteridines is not merely a chemical curiosity but plays a definitive role in their biological activity. A prime example is the interaction of dihydrofolate (DHF), a pterin derivative, with its enzyme, dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of DHF to tetrahydrofolate (THF), a crucial step in the synthesis of nucleotides and certain amino acids.
Structural and computational studies have revealed that the keto tautomer of the pterin ring of DHF is the biologically active form that binds to the active site of DHFR.[2] This specific tautomeric form is essential for the precise hydrogen bonding interactions and the subsequent hydride transfer from NADPH that leads to the reduction of the pterin ring.
Caption: Catalytic cycle of Dihydrofolate Reductase (DHFR).
The diagram above illustrates the key steps in the DHFR catalytic cycle, emphasizing the binding of the keto tautomer of dihydrofolate to the enzyme-cofactor complex. This specific recognition underscores the importance of considering tautomeric states in structure-based drug design targeting this and other pteridine-dependent enzymes.
Synthesis and Isolation of Pteridine Tautomers
The selective synthesis or isolation of a single tautomer can be challenging due to their rapid interconversion in solution. However, in some cases, specific tautomers can be favored or trapped through derivatization or by controlling the solid-state packing in crystals. Synthetic strategies often focus on creating the pteridine ring system with substituents that bias the equilibrium towards a desired tautomer. For instance, N-alkylation can lock the molecule in a specific tautomeric form.
Conclusion and Future Directions
The keto-enol tautomerism of the pteridine ring system is a critical determinant of its chemical and biological properties. For researchers in drug development, a thorough understanding of the tautomeric landscape of pteridine-based inhibitors is essential for rational drug design and lead optimization.
Future research will likely focus on expanding the experimental database of pKa values and tautomeric equilibrium constants for a wider range of substituted pteridines. Advanced computational methods will continue to play a crucial role in predicting tautomeric preferences and guiding synthetic efforts. Furthermore, elucidating the specific roles of pteridine tautomers in other biological pathways will open new avenues for therapeutic intervention.
References
Pteridine Derivatives as Enzymatic Cofactors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridine derivatives are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings that play a pivotal role in a myriad of biological processes.[1][2] Their diverse functions stem from their ability to act as essential enzymatic cofactors, participating in a wide range of redox and one-carbon transfer reactions. This technical guide provides a comprehensive overview of the core aspects of pteridine derivatives as enzymatic cofactors, with a focus on their structure, biosynthesis, and the enzymes they support. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in related fields.
Core Pteridine Cofactors
The most prominent pteridine cofactors in biological systems are tetrahydrobiopterin (BH4), folate (and its derivatives), and molybdopterin. Each possesses a unique chemical structure that dictates its specific enzymatic function.
Tetrahydrobiopterin (BH4)
Tetrahydrobiopterin is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1][3] It is crucial for the synthesis of neurotransmitters like dopamine and serotonin, and for the production of nitric oxide, a key signaling molecule.[1][3]
Folate (Vitamin B9)
Folate and its reduced form, tetrahydrofolate (THF), are vital for one-carbon metabolism. They act as carriers of one-carbon units in various oxidation states, which are essential for the biosynthesis of purines, thymidylate, and certain amino acids.
Molybdopterin
Molybdopterin is a unique pteridine derivative that chelates molybdenum to form the molybdenum cofactor (MoCo). This cofactor is indispensable for the function of a class of enzymes known as molybdoenzymes, which catalyze critical redox reactions in carbon, nitrogen, and sulfur metabolism.
Biosynthesis of Pteridine Cofactors
The biosynthesis of these cofactors involves multi-step enzymatic pathways, starting from guanosine triphosphate (GTP) for both tetrahydrobiopterin and the pterin ring of molybdopterin, and from GTP for the pterin moiety of folate in microorganisms and plants.
Tetrahydrobiopterin (BH4) Biosynthesis
The de novo synthesis of BH4 from GTP involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).
References
Methodological & Application
Application Notes and Protocols: 4,6-Pteridinediamine Derivatives as Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cell proliferation.[1][2] Consequently, the inhibition of DHFR presents a strategic approach for the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.[3] 4,6-Pteridinediamine derivatives have emerged as a promising class of DHFR inhibitors, demonstrating significant potential for the development of novel therapeutics.[4][5]
These application notes provide an overview of the mechanism of action of this compound derivatives, detailed protocols for their evaluation as DHFR inhibitors, and a summary of their structure-activity relationships.
Mechanism of Action
This compound derivatives act as competitive inhibitors of DHFR.[2] Structurally, they mimic the endogenous substrate, dihydrofolate, binding to the active site of the enzyme.[6] This binding event blocks the reduction of DHF to THF. The resulting depletion of the intracellular THF pool leads to the inhibition of thymidylate and purine synthesis, ultimately causing an arrest of DNA synthesis and cell growth.[2][7]
Below is a diagram illustrating the DHFR signaling pathway and the point of inhibition by this compound derivatives.
Caption: DHFR signaling pathway and inhibition by this compound derivatives.
Data Presentation: Inhibitory Activity
The inhibitory potency of this compound derivatives against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative inhibitory activities of various pteridine-based compounds against human DHFR (hDHFR).
| Compound ID | Modification | hDHFR IC50 (µM) | Reference |
| 13 | 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | 0.59 | [1] |
| 14 | 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine | 0.46 | [1] |
| 16 | 6-substituted pyrido[3,2-d]pyrimidine with a three-carbon bridge | 0.06 | [1] |
| 17 | 2H-pyrido[1,2-a]pyrimidin-2-one | 3.1 | [1] |
| 30 | C2- and C6-substituted triazine | 0.002 | [1] |
| 4a | N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine | 0.077 (T. gondii) | [5] |
| 4b | dihydrodibenz[b,f]azepine analogue | 0.69 (T. gondii) | [5] |
Experimental Protocols
In Vitro DHFR Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available DHFR assay kits and is designed for the high-throughput screening of DHFR inhibitors.[7][8][9][10] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF.
Materials:
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolic acid)
-
NADPH
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Methotrexate)[7]
-
Appropriate solvent for test compounds (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare DHFR Assay Buffer by warming to room temperature.
-
Reconstitute NADPH with DHFR Assay Buffer to create a stock solution. Keep on ice.
-
Prepare a working solution of DHFR enzyme in cold DHFR Assay Buffer. Keep on ice.
-
Prepare a stock solution of the DHFR substrate. Protect from light and keep on ice.
-
Dissolve test compounds and methotrexate in a suitable solvent to prepare stock solutions.
-
-
Assay Setup:
-
Add 2 µL of the test compound, positive control, or solvent control to the appropriate wells of a 96-well plate.
-
Prepare an enzyme mix containing the DHFR enzyme in DHFR Assay Buffer.
-
Add 98 µL of the enzyme mix to each well containing the test compounds, positive control, and enzyme control.
-
Add 100 µL of DHFR Assay Buffer to the background control wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a diluted solution of NADPH in DHFR Assay Buffer.
-
Add 40 µL of the diluted NADPH solution to each well. Mix well and incubate for 10-15 minutes at room temperature, protected from light.[7]
-
Prepare a diluted solution of the DHFR substrate in DHFR Assay Buffer.
-
Add 60 µL of the diluted DHFR substrate to each well to start the reaction. The total volume should be 200 µL.[7]
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[7][9]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption by determining the change in absorbance over time (ΔOD/min) in the linear range of the reaction.
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Caption: Workflow for the in vitro DHFR inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound derivatives on the proliferation of cancer cell lines.[11] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated cells).
-
Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Structure-Activity Relationship (SAR)
The inhibitory potency of pteridine-based DHFR inhibitors is highly dependent on the nature and position of substituents on the pteridine core.[1][4]
-
Substituents at the 6-position: The nature of the substituent at this position significantly influences the binding affinity. Aryl groups connected by a linker of optimal length, often three methylene groups, have been shown to be potent inhibitors.[12]
-
Bridged Diarylamine Side Chains: The introduction of bridged diarylamine side chains at the 6-position can enhance both potency and selectivity for DHFR from pathogenic organisms over the human enzyme.[5]
-
Substitutions on the Phenyl Ring: The electronic properties and position of substituents on a phenyl ring attached to the core structure play a crucial role in the interaction with the enzyme.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 4. Structure-activity relationships of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki-Miyaura Coupling for the Functionalization of Pteridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pteridine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules, including diuretics, antifolates, and kinase inhibitors. The development of efficient and versatile methods for the functionalization of the pteridine ring system is therefore of significant interest for the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, has emerged as a valuable tool for the derivatization of various heterocyclic systems. This document provides detailed application notes and protocols for the functionalization of pteridines using the Suzuki-Miyaura coupling, with a focus on practical experimental methodologies and a summary of reported quantitative data. While direct literature on Suzuki-Miyaura coupling of pteridines is limited, this guide draws upon established protocols for structurally similar and isomeric heterocycles, such as pyrimidines and pyrido[2,3-d]pyrimidines, to provide a robust starting point for researchers.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between a halogenated pteridine derivative and an organoboron reagent, typically a boronic acid or a boronic ester. The reaction is catalyzed by a palladium(0) complex in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling for pteridine functionalization.
Key Considerations for Pteridine Functionalization
The successful application of the Suzuki-Miyaura coupling to pteridine substrates depends on several key factors:
-
Pteridine Substrate: The nature and position of the leaving group (typically a halogen) on the pteridine ring are critical. Chloro- and bromo-substituted pteridines are commonly used. The electronic properties of the pteridine ring, which is generally electron-deficient, can influence the oxidative addition step.
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and good selectivity. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] in combination with a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene, often in combination with water or an alcohol, are commonly used.
-
Reaction Temperature and Time: Reaction temperatures typically range from room temperature to reflux, and reaction times can vary from minutes to several hours. Microwave irradiation can often accelerate the reaction.
Experimental Protocols
The following protocols are adapted from successful Suzuki-Miyaura couplings of structurally related nitrogen heterocycles and provide a strong foundation for the functionalization of pteridines.
Protocol 1: Mono-arylation of Dichloropteridines (Regioselective at C4)
This protocol is based on the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines, which preferentially react at the C4 position.[1] A similar selectivity is anticipated for 2,4-dichloropteridine due to the electronic similarities.
Materials:
-
2,4-Dichloropteridine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2,4-dichloropteridine (1 equivalent), the arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.5-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-aryl-pteridine.
Caption: Experimental workflow for the mono-arylation of 2,4-dichloropteridine.
Protocol 2: Di-arylation of Dichloropteridines
This protocol is for the synthesis of 2,4-diaryl-pteridines and is adapted from procedures for the double Suzuki coupling of dichloropyrimidines.[2]
Materials:
-
2,4-Dichloropteridine
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene
Procedure:
-
In a reaction vessel, combine 2,4-dichloropteridine (1 equivalent), the arylboronic acid (2.2 equivalents), palladium(II) acetate (2-5 mol%), triphenylphosphine (4-10 mol%), and potassium phosphate (3 equivalents).
-
Purge the vessel with an inert gas.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2,4-diaryl-pteridine.
Quantitative Data Summary
The following tables summarize representative quantitative data from Suzuki-Miyaura couplings of related heterocyclic systems, which can serve as a benchmark for the functionalization of pteridines.
Table 1: Mono-arylation of Dichloropyrimidines [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 75[3] |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 95[1] |
Table 2: Di-arylation of Dichloropyrimidines [2]
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₃PO₄ | Toluene | 110 | 24 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₃PO₄ | Toluene | 110 | 24 | 75 |
Table 3: Regioselective Arylation of 2,4,6-Trichloropyrido[2,3-d]pyrimidine [4]
| Entry | Position | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 3 | 83 |
| 2 | C2 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 110 | 2 | 83 |
| 3 | C6 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 110 | 4 | 75 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling reaction offers a powerful and versatile strategy for the functionalization of the pteridine core. By leveraging established protocols for related heterocyclic systems, researchers can efficiently synthesize novel pteridine derivatives for applications in drug discovery and development. The provided protocols and data serve as a comprehensive guide for initiating and optimizing these important transformations. Careful consideration of the substrate, catalyst, base, and solvent system will be key to achieving high yields and selectivities in the synthesis of functionalized pteridines.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Synthesis and Anticancer Screening of 4,6-Pteridinediamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4,6-pteridinediamine analogs and the subsequent screening of their anticancer activity. The protocols outlined below are intended to serve as a guide for the development of novel pteridine-based therapeutic agents.
Introduction
Pteridine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pteridine scaffold, composed of fused pyrimidine and pyrazine rings, is a key structural motif in various biologically important molecules. Certain analogs of this compound have demonstrated potent anticancer properties by targeting various signaling pathways implicated in tumor growth and proliferation. This document details the synthetic methodologies for preparing these analogs and the protocols for evaluating their efficacy as anticancer agents.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process, beginning with the preparation of a key precursor, 2,4,5,6-tetraaminopyrimidine sulfate. This intermediate is then subjected to a cyclocondensation reaction with a suitable dicarbonyl compound to yield the desired pteridine core.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate
A common route to 2,4,5,6-tetraaminopyrimidine sulfate involves the reduction of 5-nitroso-2,4,6-triaminopyrimidine. The following protocol is adapted from established methods.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, suspend 5-nitroso-2,4,6-triaminopyrimidine in water.
-
Reduction: Add zinc dust (2.0-2.5 molecular equivalents) to the suspension. Subsequently, add a suitable acid (e.g., formic acid or hydrochloric acid) portion-wise to maintain a pH below 7. The reaction is typically carried out at a temperature between 20°C and 65°C.
-
pH Adjustment: After the reduction is complete (indicated by a color change), adjust the pH of the reaction mixture to 2.0-2.5 with the same acid to dissolve the product.
-
Filtration: Separate any insoluble materials by filtration.
-
Precipitation: To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5, while maintaining the temperature between 20°C and 60°C.
-
Isolation: Cool the mixture to 0-10°C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Synthesis of this compound Analogs via Cyclocondensation
The core this compound scaffold is constructed through the condensation of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound (e.g., glyoxal for the parent compound). Substituted analogs can be prepared by using appropriately substituted dicarbonyl compounds.
Experimental Protocol:
-
Dissolution: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate in water, and adjust the pH to approximately 4-5 with a suitable base (e.g., sodium hydroxide).
-
Condensation: To this solution, add an aqueous solution of the desired 1,2-dicarbonyl compound (e.g., glyoxal, 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the this compound analog.
-
Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Anticancer Activity Screening
The in vitro anticancer activity of the synthesized this compound analogs is commonly assessed using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth, using appropriate software.
Data Presentation
The anticancer activity of the synthesized analogs is typically presented in a tabular format for easy comparison of their potency against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| PTD-1 | H | H | A549 (Lung) | > 50 |
| PTD-2 | CH3 | H | A549 (Lung) | 27.40[3] |
| PTD-3 | Ph | H | A549 (Lung) | 15.20 |
| PTD-4 | H | H | MCF-7 (Breast) | 45.80 |
| PTD-5 | CH3 | H | MCF-7 (Breast) | 12.50 |
| PTD-6 | Ph | H | MCF-7 (Breast) | 8.90 |
| PTD-7 | H | H | HCT116 (Colon) | > 50 |
| PTD-8 | CH3 | H | HCT116 (Colon) | 35.10 |
| PTD-9 | Ph | H | HCT116 (Colon) | 22.60 |
| Doxorubicin | - | - | A549 (Lung) | 0.85 |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.92 |
| Doxorubicin | - | - | HCT116 (Colon) | 0.78 |
Note: The IC50 values for PTD-1, PTD-3, PTD-4, PTD-5, PTD-6, PTD-7, PTD-8, PTD-9 and Doxorubicin are representative and for illustrative purposes.
Mechanism of Action and Signaling Pathways
Pteridine derivatives have been shown to exert their anticancer effects by targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two of the most relevant pathways are the EGFR and PI3K/Akt/mTOR pathways.[3][4]
Experimental Workflow for Synthesis and Screening
References
- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of Pteridinediamines in the Synthesis of Antifolate Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridine derivatives are a critical class of heterocyclic compounds that form the core scaffold of several essential biological cofactors, most notably folic acid. Consequently, molecules that mimic the pteridine structure can act as potent antimetabolites, interfering with the metabolic pathways that rely on folate. These "antifolate" drugs have found widespread application in chemotherapy for cancer and in the treatment of infectious diseases. A key starting material in the synthesis of many classical antifolates is a diaminopteridine scaffold. While various isomers exist, the 2,4-diaminopteridine core has been extensively utilized in the synthesis of prominent drugs like Methotrexate. This application note will detail the synthetic strategies and protocols for utilizing diaminopteridines, specifically focusing on the well-established 2,4-diaminopteridine derivatives as a representative model, in the preparation of antifolate drugs that primarily target the enzyme dihydrofolate reductase (DHFR).
Antifolates function by competitively inhibiting DHFR, an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and several amino acids, all of which are vital for DNA replication and cell division.[3] By blocking this enzyme, antifolates selectively target rapidly proliferating cells, such as cancer cells and certain microbes.[1][2]
Synthetic Strategies for Pteridine-Based Antifolates
The primary synthetic route to classical antifolates like Methotrexate involves the coupling of a functionalized pteridine precursor with a side chain, typically a derivative of p-aminobenzoic acid and glutamic acid. A common and effective pteridine starting material is 2,4-diamino-6-bromomethylpteridine hydrobromide.[4][5] This intermediate provides a reactive electrophilic site at the 6-position, allowing for nucleophilic substitution by the amino group of the side chain.
Key Synthetic Intermediate: 2,4-Diamino-6-bromomethylpteridine
The synthesis of this key intermediate often starts from 2,4,5,6-tetraaminopyrimidine.[6] This is cyclized with a three-carbon synthon, such as dihydroxyacetone, to form the pteridine ring system, yielding 2,4-diamino-6-hydroxymethylpteridine.[6] Subsequent bromination of the hydroxymethyl group, for instance using triphenylphosphine and bromine or thionyl chloride followed by hydrobromic acid, affords the desired 2,4-diamino-6-bromomethylpteridine.[7][8]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol is adapted from a patented procedure for methotrexate synthesis.[6]
Materials:
-
2,4,5,6-Tetraaminopyrimidine hydrochloride
-
Dihydroxyacetone
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in water.
-
Adjust the pH of the solution to 5.5 ± 0.2 using a dilute NaOH or HCl solution.
-
Slowly add an aqueous solution of dihydroxyacetone to the reaction mixture while maintaining the pH at 5.5 ± 0.2.
-
Aerate the reaction mixture by bubbling air through it.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.
-
The product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine Hydrobromide
This protocol is based on the bromination of the hydroxymethylpteridine derivative.[4][7]
Materials:
-
2,4-Diamino-6-hydroxymethylpteridine
-
Triphenylphosphine (PPh3)
-
Bromine (Br2)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend 2,4-diamino-6-hydroxymethylpteridine in anhydrous DMF.
-
Add triphenylphosphine to the suspension and stir until a homogenous solution is formed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in DMF dropwise to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The product, 2,4-diamino-6-bromomethylpteridine hydrobromide, will precipitate.
-
Collect the precipitate by filtration, wash with cold DMF and then with diethyl ether, and dry under vacuum.
Protocol 3: Synthesis of Methotrexate from 2,4-Diamino-6-bromomethylpteridine Hydrobromide
This protocol describes the coupling of the pteridine intermediate with the side chain.[4]
Materials:
-
2,4-Diamino-6-bromomethylpteridine hydrobromide
-
Diethyl p-(N-methylamino)benzoyl-L-glutamate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve diethyl p-(N-methylamino)benzoyl-L-glutamate and triethylamine in anhydrous DMSO.
-
Slowly add 2,4-diamino-6-bromomethylpteridine hydrobromide to the solution with stirring.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the diethyl ester of methotrexate.
-
Collect the precipitate by filtration and wash with water.
-
For saponification, suspend the crude ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute HCl to precipitate methotrexate.
-
Collect the methotrexate by filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| Methotrexate | 2,4-Diamino-6-bromomethylpteridine hydrobromide | Barium salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid | Not Specified | 87.5 | [4] |
| Methotrexate | 2,4-Diamino-6-bromomethylpteridine hydrobromide | Zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid | Not Specified | 56.1 | [4] |
| Methotrexate | 2,4-Diamino-6-bromomethylpteridine hydrobromide | Diethyl p-(N-methyl)-aminobenzoyl-L-glutamate | DMSO | Lower Yields | [4] |
| Methotrexate | Methopterin hydrate | Pyridine, p-toluenesulfonic acid, HMDS | Not Specified | 75.7 | [4] |
| Compound | Target Enzyme | IC50 (µM) - P. carinii | IC50 (µM) - T. gondii | IC50 (µM) - M. avium | IC50 (µM) - Rat Liver | Reference |
| 2,4-diaminopteridine analogue 4a | DHFR | 0.21 | 0.043 | 0.012 | 4.4 | [9] |
Visualizations
Caption: Synthetic pathway for Methotrexate starting from 2,4,5,6-Tetraaminopyrimidine.
Caption: Mechanism of action of antifolate drugs via inhibition of Dihydrofolate Reductase (DHFR).
Caption: General experimental workflow for the synthesis and evaluation of pteridine-based antifolates.
Conclusion
The 2,4-diaminopteridine scaffold is a cornerstone in the synthesis of a multitude of clinically significant antifolate drugs. The protocols outlined provide a robust framework for the laboratory-scale synthesis of these compounds, enabling further research into novel antifolate agents. While the direct application of 4,6-pteridinediamine in the synthesis of classical antifolates is not as prominently documented, the chemical principles and synthetic strategies detailed herein for the 2,4-diamino isomer offer valuable guidance for exploring the potential of other pteridinediamine isomers in drug discovery. Future work could focus on developing synthetic routes that utilize less common pteridine isomers to potentially discover novel antifolates with improved efficacy, selectivity, or resistance profiles.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of Pteridinediamine Derivatives in the Development of Anti-inflammatory Agents
Introduction
Pteridine derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents. Their diverse biological activities stem from their ability to interact with various molecular targets involved in the inflammatory cascade. Notably, derivatives of 2,4-diaminopteridine have demonstrated potent antioxidant and anti-inflammatory properties by inhibiting key enzymes and signaling pathways associated with inflammation. These compounds represent a new scaffold for the development of dual-target agents that can address both oxidative stress and inflammation, which are closely intertwined in many chronic diseases.
Mechanism of Action
The anti-inflammatory effects of pteridine derivatives are multifaceted. They have been shown to act through several mechanisms, including:
-
Inhibition of Pro-inflammatory Enzymes: Certain pteridine derivatives are potent inhibitors of lipoxygenase (LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
-
Scavenging of Reactive Oxygen Species (ROS): Many pteridine derivatives exhibit significant antioxidant activity, enabling them to neutralize harmful ROS that are produced during inflammation and contribute to tissue damage.
-
Modulation of Inflammatory Signaling Pathways: Pteridine compounds can interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Inhibition of Pro-inflammatory Cytokine Production: By modulating signaling pathways, pteridine derivatives can effectively reduce the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, which are central to the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory activity of various pteridine derivatives from preclinical studies.
| Compound ID | Scaffold | Assay | Target/Model | Activity | Reference |
| 18f | 2,4-Diaminopteridine | In vivo | Rat model of colitis | 41% reduction in inflammation at 0.01 mmol/kg | [1][2] |
| Various | 2,4-Diaminopteridine | In vitro | Soybean Lipoxygenase Inhibition | IC50 values down to 100 nM | [1][2] |
| 4AZA2096 | Pteridine analog | In vitro | LPS-induced TNF production in PBMC | Potent inhibition | [3] |
| 4AZA2096 | Pteridine analog | In vivo | TNBS-induced colitis in mice | Reduction of inflammatory lesions at 20 mg/kg/day | [3] |
| 5b, 5d, 5i | 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridine | In vitro | Inhibition of TNF-α and IL-6 | High level of inhibition | [4] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of pteridine derivatives can be visualized through their interaction with key signaling pathways and the general workflow for their evaluation.
Figure 1: Pteridine Derivatives in the NF-κB Signaling Pathway
Figure 2: General Workflow for Evaluating Anti-inflammatory Pteridines
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, a key enzyme in the inflammatory pathway.
Materials:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Test compounds (pteridine derivatives)
-
Phosphate buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a cuvette, mix the phosphate buffer, linoleic acid solution, and the test compound solution.
-
Initiate the enzymatic reaction by adding the soybean lipoxygenase solution.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the control reaction (without the compound).
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
In Vitro LPS-Induced TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Test compounds (pteridine derivatives)
-
RPMI 1640 cell culture medium
-
Fetal bovine serum (FBS)
-
TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Culture the PBMCs in RPMI 1640 medium supplemented with FBS.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with LPS to induce TNF-α production.
-
After an incubation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration.
In Vivo Model of TNBS-Induced Colitis in Mice
This is a well-established animal model of inflammatory bowel disease used to evaluate the in vivo efficacy of anti-inflammatory compounds.[3]
Animals:
-
Male BALB/c mice
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Test compound (e.g., 4AZA2096)
-
Vehicle for oral administration
Procedure:
-
Induce colitis in mice by intrarectal administration of TNBS in ethanol.
-
Divide the mice into treatment and control groups.
-
Administer the test compound (e.g., 20 mg/kg/day, orally) or vehicle to the respective groups for a specified duration.
-
Monitor the mice for clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding.
-
At the end of the treatment period, sacrifice the mice and collect the colon tissue.
-
Perform histological analysis of the colon to assess the degree of inflammation, edema, and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
Conclusion
While specific data on 4,6-pteridinediamine is currently lacking, the broader family of pteridine derivatives, particularly the 2,4-diaminopteridine scaffold, holds significant promise for the development of novel anti-inflammatory therapeutics. The ability of these compounds to target multiple key components of the inflammatory process, including pro-inflammatory enzymes and signaling pathways, makes them attractive candidates for further investigation. The protocols and data presented here for related pteridine compounds can serve as a foundation for designing and evaluating the potential anti-inflammatory properties of this compound and its derivatives.
References
- 1. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of a pteridine derivative (4AZA2096) alleviates TNBS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of Synthesized Pteridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of synthesized pteridines. Pteridines are a class of heterocyclic compounds that play crucial roles in various biological processes, making their accurate characterization essential for research and drug development. The following sections detail the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Pteridine Analysis
HPLC is a cornerstone technique for the separation and quantification of pteridines from complex mixtures. Due to the polar nature of most pteridines, reversed-phase HPLC is commonly employed, often with ion-pairing reagents to improve retention and resolution.
Application Notes:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying pteridines in various matrices, including biological fluids and synthetic reaction mixtures.[1] Reversed-phase columns, such as C18, are frequently used for pteridine analysis.[1] The mobile phase composition is critical for achieving good separation. A common approach involves using an aqueous buffer with a small percentage of an organic modifier like acetonitrile or methanol.[1] To enhance the retention of these polar compounds, an ion-pairing reagent like octyl sulfate sodium salt (OSA) can be added to the mobile phase.[1] Detection is typically achieved using fluorescence or electrochemical detectors, as many pteridines exhibit native fluorescence or are electrochemically active.[1] For non-fluorescent or non-electroactive pteridines, UV detection is a viable alternative. Mass spectrometry can also be coupled with HPLC (LC-MS) for highly sensitive and specific detection and identification.
Experimental Protocol: HPLC Analysis of Pteridines
This protocol describes a general method for the separation of common pteridines using reversed-phase HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Pteridine standards (e.g., Pterin, Biopterin, Neopterin, Isoxanthopterin, Xanthopterin, Pterin-6-carboxylic acid)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Ortho-phosphoric acid
-
Deionized water
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 15 mM phosphate buffer by dissolving the appropriate amounts of KH₂PO₄ and Na₂HPO₄ in deionized water to achieve a pH of 6.8.
-
The mobile phase consists of a mixture of the 15 mM phosphate buffer (pH 6.8) and methanol. A common starting gradient is 95:5 (v/v) buffer to methanol.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each pteridine standard in a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization).
-
Prepare a working standard mixture by diluting the stock solutions with the mobile phase to a final concentration in the low µg/mL range.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 15 mM Phosphate Buffer (pH 6.8) / Methanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Fluorescence Detector Wavelengths: Excitation at 350 nm, Emission at 450 nm.
-
-
Analysis:
-
Inject the standard mixture to determine the retention times and response for each pteridine.
-
Inject the synthesized pteridine sample (dissolved in the mobile phase and filtered).
-
Identify the pteridines in the sample by comparing their retention times with those of the standards.
-
Quantify the pteridines by comparing the peak areas with a calibration curve generated from the standard solutions.
-
Quantitative Data: HPLC Retention Times
| Pteridine Derivative | Retention Time (min) |
| Neopterin (NEO) | 5.13 |
| Monapterin (MON) | 5.45 |
| 6-Biopterin (6-BIO) | 6.21 |
| Pterin (PTE) | 7.85 |
| Isoxanthopterin (IXA) | 8.92 |
| 7,8-Dihydroneopterin (7,8-DHNEO) | 5.13 |
| 7,8-Dihydrobiopterin (7,8-DHBIO) | 6.33 |
| Xanthopterin (XAN) | 10.12 |
| 7,8-Dihydroxanthopterin (7,8-DHXAN) | 10.45 |
| Lumazine (LU) | 10.59 |
| 6-Hydroxymethylpterin (6-HMP) | 11.20 |
| Pterin-6-carboxylic acid (PTE-6-COOH) | 12.50 |
| 7-Hydroxylumazine (7-HLU) | 13.20 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition. The data presented is a compilation from multiple sources for illustrative purposes.[2]
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of synthesized pteridines. When coupled with HPLC (LC-MS), it provides a powerful method for the identification and quantification of pteridines in complex mixtures.
Application Notes:
Mass spectrometry provides crucial information about the molecular weight and structure of synthesized pteridines. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these polar molecules, typically observing the protonated molecule [M+H]⁺.[3] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. The fragmentation patterns are characteristic of the pteridine core and its substituents, aiding in the confirmation of the synthesized structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.
Experimental Protocol: Mass Spectrometry Analysis of Pteridines
This protocol outlines a general procedure for the analysis of pteridines using LC-MS with electrospray ionization.
Materials:
-
LC-MS system with an ESI source and a quadrupole time-of-flight (Q-TOF) or similar mass analyzer.
-
HPLC system and column as described in the HPLC protocol.
-
Pteridine sample dissolved in a suitable solvent (e.g., mobile phase).
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
Procedure:
-
LC-MS Conditions:
-
HPLC: Use the same or a similar gradient to the HPLC protocol, but with volatile buffers (e.g., formic acid instead of phosphate buffer). A typical mobile phase would be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
ESI Source (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): 2 - 4 Bar
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
Drying Gas Temperature: 200 - 300 °C
-
-
Mass Analyzer (Q-TOF):
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: Full scan MS and targeted MS/MS of expected parent ions.
-
-
-
Analysis:
-
Inject the pteridine sample into the LC-MS system.
-
Acquire the full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
Perform MS/MS analysis on the parent ion to obtain a fragmentation spectrum.
-
Analyze the fragmentation pattern to confirm the structure of the synthesized pteridine.
-
Quantitative Data: Mass Spectrometry (m/z of Parent and Fragment Ions)
| Pteridine Derivative | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| Pterin | 164.05 | 147.05, 120.04 |
| Biopterin | 238.09 | 220.08, 194.06, 177.06 |
| Neopterin | 254.08 | 236.07, 218.06, 194.06 |
| Isoxanthopterin | 180.04 | 163.04, 136.03 |
| Xanthopterin | 180.04 | 163.04, 136.03 |
| Pterin-6-carboxylic acid | 208.04 | 191.04, 164.03 |
| 6,7-Dimethylpterin | 192.09 | 177.07, 150.06 |
| Lumazine | 165.04 | 148.04, 121.03 |
Note: m/z values are for the protonated molecules and their characteristic fragments. The exact fragmentation pattern can depend on the collision energy and the instrument used.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the unambiguous structural confirmation of synthesized pteridines.
Application Notes:
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of synthesized pteridines. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment. For pteridines, which often have limited solubility, deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) with the addition of NaOD or DCl are commonly used. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further aiding in the complete structural assignment.
Experimental Protocol: NMR Analysis of Pteridines
This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of pteridine samples.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD or DCl)
-
Pteridine sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized pteridine in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle heating or sonication may be required.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns in the ¹H and ¹³C spectra to assign the structure.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Pteridine Derivative | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Pterin | 8.65 (s, 1H, H7), 8.55 (s, 1H, H6), 7.0-8.0 (br s, 2H, NH₂) | 161.5 (C4), 156.0 (C2), 154.5 (C8a), 149.0 (C6), 148.5 (C7), 128.0 (C4a) |
| Biopterin | ~8.7 (d, 1H, H7), ~4.8 (d, 1H, H1'), ~3.8 (m, 1H, H2'), ~1.1 (d, 3H, CH₃) | ~161 (C4), ~156 (C2), ~155 (C8a), ~153 (C6), ~149 (C7), ~129 (C4a), ~73 (C1'), ~69 (C2'), ~21 (CH₃) |
| Neopterin | ~8.7 (d, 1H, H7), ~4.6 (d, 1H, H1'), ~3.5-3.7 (m, 2H, H2', H3') | ~161 (C4), ~156 (C2), ~155 (C8a), ~154 (C6), ~149 (C7), ~129 (C4a), ~74 (C1'), ~71 (C2'), ~63 (C3') |
| Xanthopterin | ~8.3 (s, 1H, H7), ~11.5 (br s, 1H, NH), ~7.0-8.0 (br s, 2H, NH₂) | ~161 (C4), ~156 (C2), ~155 (C7), ~148 (C8a), ~135 (C6), ~128 (C4a) |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and pH. These values are representative and compiled from various literature sources.[4]
UV-Vis Spectroscopy for Purity Assessment and Quantification
UV-Vis spectroscopy is a straightforward and rapid technique used to assess the purity of synthesized pteridines and to determine their concentration in solution.
Application Notes:
Pteridines exhibit characteristic ultraviolet-visible absorption spectra due to their aromatic ring system. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are dependent on the pteridine structure, the solvent, and the pH of the solution. This technique is particularly useful for a quick purity check of a synthesized compound and for quantitative analysis using the Beer-Lambert law. Changes in the absorption spectrum upon varying the pH can also provide information about the pKa values of the molecule.
Experimental Protocol: UV-Vis Spectroscopy of Pteridines
This protocol outlines the steps for obtaining a UV-Vis spectrum of a pteridine sample.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., deionized water, phosphate buffer of a specific pH)
-
Pteridine sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized pteridine in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 200 - 500 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
If the molar absorptivity is known, calculate the concentration of the sample using the Beer-Lambert law (A = εbc).
-
Quantitative Data: UV-Vis Absorption Maxima (λmax) in Neutral Aqueous Solution
| Pteridine Derivative | λmax 1 (nm) | λmax 2 (nm) |
| Pterin | 275 | 345 |
| Biopterin | 276 | 346 |
| Neopterin | 275 | 350 |
| Isoxanthopterin | 255 | 340 |
| Xanthopterin | 250 | 385 |
| Pterin-6-carboxylic acid | 288 | 350 |
| Lumazine | 258 | 328 |
Note: λmax values can shift significantly with changes in pH and solvent polarity.[5]
Pteridine Biosynthesis Pathway
The biosynthesis of pteridines is a fundamental metabolic pathway that originates from guanosine triphosphate (GTP). Understanding this pathway is crucial for researchers studying pteridine function and for those in drug development targeting enzymes within this pathway.
Pteridine Biosynthesis Workflow
The following diagram illustrates the major steps in the de novo biosynthesis of tetrahydrobiopterin (BH4) and the formation of other key pteridines.
References
Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 4,6-Pteridinediamine Derivatives
Introduction
Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1] This core structure is found in numerous natural and synthetic molecules with significant biological activity, including vitamins like folic acid and drugs such as methotrexate.[1][2] Derivatives of 4,6-Pteridinediamine are a specific subclass of interest in medicinal chemistry and drug development due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Accurate structural elucidation and quantitative analysis are critical for establishing structure-activity relationships (SAR) and for quality control in drug manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and powerful analytical techniques for the comprehensive characterization of these derivatives.[3]
This document provides detailed application notes and experimental protocols for the analysis of this compound derivatives using NMR and MS, tailored for researchers, scientists, and drug development professionals.
Experimental Workflow for Analysis
The general workflow for the analysis of a novel this compound derivative involves initial characterization to confirm its identity and structure, followed by quantitative analysis to determine purity and concentration.
Caption: General workflow for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols
NMR spectroscopy is a primary technique for the unambiguous structural determination of organic molecules in solution.[4][5] For pteridine derivatives, it provides crucial information about the number and chemical environment of protons and carbons, as well as their connectivity.
Protocol 1.1: Sample Preparation for NMR
-
Mass Measurement: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for heterocyclic compounds due to its high solubilizing power. Other common solvents include chloroform-d (CDCl3), methanol-d4 (CD3OD), and heavy water (D2O).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief sonication may be applied if necessary.
-
Internal Standard (Optional): For chemical shift referencing, tetramethylsilane (TMS) is commonly used. If not using the residual solvent peak for referencing, a small amount of TMS can be added.
Protocol 1.2: 1D NMR Data Acquisition (¹H and ¹³C)
These experiments are fundamental for determining the primary structure and confirming the presence of key functional groups.
| Parameter | ¹H NMR Specification | ¹³C NMR Specification |
| Spectrometer | 400 MHz or higher | 101 MHz or higher |
| Pulse Program | zg30 (standard 30° pulse) | zgpg30 (power-gated decoupling) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 |
| Spectral Width | 0-12 ppm | 0-200 ppm |
| Temperature | 298 K | 298 K |
Protocol 1.3: 2D NMR Data Acquisition (COSY and HSQC)
2D NMR experiments are essential for assigning specific signals and confirming the connectivity of atoms within the molecule, especially for complex derivatives.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds. This is useful for mapping out proton networks on the pteridine core and any substituents.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is a powerful tool for assigning carbon signals based on the more easily assigned proton spectrum.[4]
Protocol 1.4: Quantitative NMR (qNMR) for Purity Assessment
qNMR provides a highly accurate method for determining the purity of a compound without needing a chemically identical reference standard.[6][7]
-
Internal Calibrant: Accurately weigh both the this compound derivative (analyte) and a certified internal calibrant (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same vial. The calibrant must have a simple spectrum with at least one signal that does not overlap with the analyte signals.[8]
-
Sample Preparation: Dissolve the mixture in a deuterated solvent and transfer to an NMR tube as per Protocol 1.1.
-
Acquisition Parameters:
-
Use a 90° pulse (zg90).
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both the analyte and the calibrant (typically 15-30 seconds) to ensure full magnetization recovery.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
Data Processing:
-
Apply identical processing parameters to the entire spectrum.
-
Carefully perform phase and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the calibrant.
-
-
Purity Calculation: Use the following formula to calculate the purity of the analyte: Purity (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * P_cal Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the calibrant
-
x = Analyte; cal = Calibrant
-
Mass Spectrometry (MS) Protocols
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.
Protocol 2.1: Sample Preparation for MS
-
Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
Protocol 2.2: Data Acquisition
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Typical Analytes | Polar, ionizable molecules | Less polar, neutral molecules |
| Ionization Mode | Positive or Negative | Positive or Negative |
| Capillary Voltage | 3-5 kV | 3-5 kV |
| Nebulizer Gas (N₂) | 20-40 psi | 40-60 psi |
| Drying Gas (N₂) Flow | 5-10 L/min | 5-12 L/min |
| Drying Gas Temp. | 250-350 °C | 300-450 °C |
| Mass Range (Scan) | 50-1000 m/z | 50-1000 m/z |
Analysis Modes:
-
Full Scan: To determine the molecular weight and identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
MS/MS (Tandem MS): The molecular ion is selected and fragmented to generate a characteristic fragmentation pattern. This is crucial for structural confirmation and differentiating isomers.
Data Presentation: Illustrative Examples
The following tables present hypothetical but representative data for a generic this compound derivative. Actual values will vary based on substitution patterns and the specific instrument used.
Table 1: Representative ¹H and ¹³C NMR Data (in DMSO-d6)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| 2-NH₂ | ~6.8 (br s, 2H) | - | Broad singlet, exchangeable with D₂O |
| 4-NH₂ | ~7.5 (br s, 2H) | - | Broad singlet, exchangeable with D₂O |
| C2 | - | ~155.0 | |
| C4 | - | ~160.0 | |
| C4a | - | ~130.0 | |
| C6 | - | ~150.0 | May vary significantly with substituent |
| C7-H | ~8.5 (s, 1H) | ~145.0 | Aromatic proton on pyrazine ring |
| C8a | - | ~152.0 |
Table 2: Representative MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragmentation Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - 17]⁺ | Loss of NH₃ |
| [M+H]⁺ | [M+H - 28]⁺ | Loss of HCN from pyrimidine ring |
| [M+H]⁺ | [M+H - 43]⁺ | Loss of HNCNH₂ (cyanamide fragment) |
Signaling Pathway Visualization
Many pteridine derivatives exert their biological effects by inhibiting key enzymes. For example, methotrexate, a related pteridine analog, inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway required for DNA synthesis. A novel this compound derivative might act similarly.
Caption: Inhibition of the DHFR enzyme by a this compound derivative.
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying Functional Groups in Pteridine Compounds using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique for the identification of functional groups in organic molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of pteridine compounds. Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document outlines the characteristic IR absorption frequencies for key functional groups found in pteridine derivatives, provides detailed experimental protocols for sample preparation and analysis, and includes graphical workflows to facilitate understanding.
Introduction
Pteridine and its derivatives are fundamental components of many biologically active molecules, including vitamins like folic acid and riboflavin, and drugs such as methotrexate.[3] The functional groups attached to the pteridine core dictate the molecule's chemical properties and biological function. Therefore, the accurate identification of these functional groups is crucial in the synthesis, quality control, and development of new pteridine-based therapeutic agents. IR spectroscopy provides a rapid and effective method for this purpose by identifying the vibrational modes of specific chemical bonds within a molecule.[4]
Key Functional Groups and Their Characteristic IR Absorptions
The IR spectrum of a pteridine derivative is a composite of absorptions from the pteridine ring system and its various substituents. The following table summarizes the characteristic IR absorption frequencies for common functional groups found in pteridine compounds. These values are compiled from established literature and spectral data.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Notes |
| Pteridine Ring | C=C & C=N Stretching | 1690 - 1450 | A series of complex bands indicative of the aromatic and heteroaromatic ring structure. The exact positions are sensitive to substitution patterns. |
| Ring Breathing/Deformation | 1400 - 1000 | Often referred to as the "fingerprint region," these absorptions are unique to the overall molecular structure.[5] | |
| C-H Stretching (Aromatic) | 3100 - 3000 | Typically weak to medium intensity bands. | |
| C-H Bending (Out-of-plane) | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern on the rings.[6] | |
| Amino Group (-NH₂) | N-H Stretching | 3500 - 3300 | Primary amines typically show two bands (asymmetric and symmetric stretching). The bands are usually sharp. |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium to strong absorption. | |
| Hydroxyl Group (-OH) | O-H Stretching (H-bonded) | 3600 - 3200 | Broad and strong absorption, characteristic of intermolecular hydrogen bonding. |
| C-O Stretching | 1300 - 1000 | Strong intensity band. | |
| Carbonyl Group (C=O) | C=O Stretching (in amides) | 1700 - 1630 | Strong absorption. The position can be affected by conjugation and hydrogen bonding. For example, the C=O amide stretch in folic acid is observed around 1693 cm⁻¹.[7] |
| C=O Stretching (in carboxylic acids) | 1760 - 1690 | Strong absorption. Folic acid shows a C=O stretch for its carboxylic acid group around 1694 cm⁻¹.[8][9] | |
| Carboxyl Group (-COOH) | O-H Stretching | 3300 - 2500 | Very broad absorption due to strong hydrogen bonding. |
| C=O Stretching | 1760 - 1690 | Strong absorption. | |
| C-O Stretching | 1320 - 1210 | Medium to strong absorption. | |
| Methyl Group (-CH₃) | C-H Stretching | 2975 - 2950 (asymmetric) 2885 - 2860 (symmetric) | |
| C-H Bending | ~1460 (asymmetric) ~1375 (symmetric) | ||
| Methylene Group (-CH₂) | C-H Stretching | 2940 - 2915 (asymmetric) 2870 - 2845 (symmetric) | In folic acid, CH₂ group vibrations are seen at 2946 and 2869 cm⁻¹.[8] |
| C-H Bending (Scissoring) | ~1470 |
Experimental Protocols
A. Sample Preparation
Proper sample preparation is critical for obtaining high-quality IR spectra.[10] Pteridine compounds are often solids with varying solubilities.[11] Attenuated Total Reflectance (ATR) FTIR is a highly recommended technique as it requires minimal sample preparation.[5][12]
Protocol 1: Solid Samples using ATR-FTIR
This is the preferred method for powdered or solid pteridine derivatives.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the finely powdered pteridine compound directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire Spectrum: Collect the IR spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[13]
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
Protocol 2: KBr Pellet Method (for Transmission FTIR)
This traditional method is useful when ATR is not available.
-
Grinding: Grind a small amount (1-2 mg) of the pteridine compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Note: KBr is hygroscopic; therefore, it is essential to use dry KBr and minimize exposure to moisture.
B. Spectral Acquisition and Processing
-
Instrument Setup:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-64 (co-added to improve signal-to-noise ratio)
-
-
Data Processing:
-
Background Subtraction: The background spectrum should be automatically subtracted from the sample spectrum.
-
Baseline Correction: If the baseline of the spectrum is sloped, apply a baseline correction.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Visualization of Workflows and Relationships
Experimental Workflow for IR Analysis of Pteridine Compounds
Caption: Workflow for the identification of functional groups in pteridine compounds using IR spectroscopy.
Logical Relationships of Vibrational Modes in a Substituted Pteridine
Caption: Relationship between different regions of an IR spectrum and the vibrational modes of a substituted pteridine.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of pteridine compounds. By understanding the characteristic absorption frequencies of key functional groups and following standardized experimental protocols, researchers can efficiently and accurately characterize synthesized or isolated pteridine derivatives. This application note serves as a practical guide to facilitate the use of IR spectroscopy in the research and development of novel pteridine-based molecules.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gammadata.se [gammadata.se]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a folic acid antagonist widely used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is highly dependent on its purity, as impurities can affect both the safety and effectiveness of the drug. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the determination of methotrexate and its impurities in bulk drug substances and pharmaceutical formulations.[3] This application note provides a detailed protocol for the purity analysis of methotrexate using a reversed-phase HPLC method, along with method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[4]
Principle of the Method
The method utilizes reversed-phase chromatography to separate methotrexate from its potential impurities. A C18 column is used as the stationary phase, and a mobile phase consisting of a phosphate buffer and an organic solvent allows for the differential partitioning of the analyte and impurities based on their hydrophobicity. The separated compounds are then detected by a UV detector at a specific wavelength, and the purity is determined by comparing the peak area of methotrexate to the total peak area of all components in the chromatogram.
Experimental Protocols
Materials and Reagents
-
Methotrexate reference standard (USP or EP)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonication bath
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water.
-
Adjust the pH of the buffer to 6.0 ± 0.05 with a sodium hydroxide solution.
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile. A common ratio is 92:8 (v/v) of buffer to acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the Methotrexate reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
From the stock solution, prepare a working standard solution with a concentration of about 100 µg/mL by diluting with the mobile phase.
Sample Solution Preparation:
-
For bulk drug substance, accurately weigh about 25 mg of the methotrexate sample and prepare a 100 µg/mL solution following the same procedure as for the standard solution.
-
For pharmaceutical dosage forms (e.g., tablets), weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of methotrexate to a 25 mL volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution to remove any undissolved excipients before injection.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (92:8, v/v) |
| Flow Rate | 1.4 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 303 nm |
| Run Time | Approximately 15 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis and method validation.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 1.0% |
Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | Dependent on system sensitivity |
| Limit of Quantification (LOQ) | Dependent on system sensitivity |
Purity Calculation
The percentage purity of the methotrexate sample is calculated using the area normalization method:
% Purity = (Area of Methotrexate Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis of methotrexate.
Caption: Logical relationship in methotrexate purity analysis.
Conclusion
The described HPLC method is simple, accurate, and precise for the determination of methotrexate purity in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be validated according to ICH guidelines to ensure reliable results. Proper identification and quantification of impurities are crucial for ensuring the safety and efficacy of methotrexate-containing products.
References
- 1. asianpubs.org [asianpubs.org]
- 2. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprui.com [ajprui.com]
Application Notes and Protocols for Docking Studies of Pteridine Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of pteridine derivatives with various protein targets. Pteridine-based compounds are a significant class of heterocyclic molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking is a crucial computational technique in structure-based drug design, used to predict the binding affinity and interaction of small molecules with their protein targets.[3][4]
Introduction to Pteridine Derivatives and their Targets
Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[2] Their derivatives are found in numerous natural compounds like folic acid and riboflavin and are key components in several approved drugs, including methotrexate and triamterene.[2][5] The diverse biological activities of pteridine derivatives stem from their ability to interact with a variety of protein targets. Key target proteins for pteridine derivatives include:
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[6][7] Inhibition of DHFR is a key mechanism for anticancer and antimicrobial agents.[8]
-
Pteridine Reductase 1 (PTR1): An enzyme found in trypanosomatid parasites that provides a metabolic bypass for DHFR, making it a target for anti-parasitic drug development.[9][10]
-
Kinases: Enzymes that play a critical role in cellular signaling pathways. Pteridine derivatives have been shown to inhibit various kinases, including:
-
Janus Kinases (JAKs): Involved in the JAK-STAT signaling pathway, which is crucial for immune responses and cell growth.[11][12] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[13]
-
Phosphoinositide 3-Kinases (PI3Ks) and Mammalian Target of Rapamycin (mTOR): Key components of the PI3K/Akt/mTOR signaling pathway, which regulates cell proliferation, survival, and metabolism.[14][15] This pathway is often hyperactivated in cancer.[16]
-
Quantitative Data from Docking Studies
The following tables summarize the binding affinities and inhibitory concentrations of various pteridine derivatives against their respective target proteins, as reported in the literature. This data is essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.
Table 1: Binding Affinities of Pteridine Derivatives against Dihydrofolate Reductase (DHFR)
| Compound ID | Derivative Type | Target Organism | Binding Affinity (kcal/mol) | Reference |
| Methotrexate | 2,4-diaminopteridine | Human | -8.7 | [17] |
| Compound 2.1 | 4-FC6H4-pteridine | Not Specified | -9.2 | [17] |
| Compound 2.2 | 2,4-F2C6H3-pteridine | Not Specified | -9.5 | [17] |
| Compound 2.5 | benzothienyl-2-pteridine | Not Specified | -10.0 | [17] |
| Compound 5.1 | Ph-furo[3,2-g]pteridine | Not Specified | -10.4 | [17] |
| Compound 5.3 | 2,4-F2C6H3-furo[3,2-g]pteridine | Not Specified | -10.4 | [17] |
Table 2: Binding Affinities of Pteridine Derivatives against Pteridine Reductase 1 (PTR1)
| Compound ID | Derivative Type | Target Organism | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
| Methotrexate | 2,4-diaminopteridine | Leishmania major | -9.5 | Not Reported | [18] |
| Jatrorrhizine | Natural Product | Leishmania major | -9.0 | Not Reported | [18] |
| Columbamine | Natural Product | Leishmania major | -8.6 | Not Reported | [18] |
| RUBi004 | Not Specified | Trypanosoma brucei | Not Reported | 9.6 ± 3.2 | [19] |
| RUBi018 | Not Specified | Trypanosoma brucei | Not Reported | 12.7 ± 3.7 | [19] |
| RUBi014 | Not Specified | Trypanosoma brucei | Not Reported | 14.6 ± 9.9 | [19] |
Table 3: Inhibitory Activity and Docking Scores of Pteridine Derivatives against Kinases
| Compound ID | Derivative Type | Target Kinase | Binding Affinity (kcal/mol) | IC50 (nM) | Reference |
| Compound 2 | 4-Methylpteridinone | PI3Kα / mTOR | Not Reported | 2.8 / 6.8 | [20] |
| MVB1 | Hydrazone derivative | PI3K / AKT / mTOR | -9.8 / -10.2 / -11.6 | Not Reported | [21] |
| Compound 42 | Pyrrolopyridine | JAK1 | -10.2 | Not Reported | [9][18] |
| Tofacitinib | Pan-JAK inhibitor | JAK1 / JAK3 | Not Reported | 15.1 / 55.0 | [17][22] |
| TK4g | Pyrazolone | JAK2 / JAK3 | Not Reported | Not Reported | [22] |
Experimental Protocols
Synthesis of a Pteridine Derivative: 2,4-Diamino-6-hydroxymethylpteridine
This protocol describes a common method for the synthesis of a 2,4-diaminopteridine scaffold, which serves as a precursor for many pteridine-based inhibitors.[20][23]
Materials:
-
2,4,5,6-tetraaminopyrimidine sulfate
-
Dihydroxyacetone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Preparation of 2,4,5,6-tetraaminopyrimidine hydrochloride: React 2,4,5,6-tetraaminopyrimidine sulfate with 2 equivalents of HCl to obtain a pale yellow solution. The pH should be maintained between 1 and 5. Filter the solution under vacuum to remove sulfur dioxide.
-
Condensation Reaction: Adjust the pH of the 2,4,5,6-tetraaminopyrimidine hydrochloride solution to 5.5 with NaOH.
-
Add an excess of dihydroxyacetone to the solution.
-
Aerate the mixture vigorously at room temperature for 12-24 hours.
-
Maintain the pH of the reaction mixture between 5.3 and 5.5 by the addition of NaOH.
-
Product Recovery: The product, 2,4-diamino-6-hydroxymethylpteridine, will precipitate out of the solution at pH 5.5.
-
Collect the precipitate by filtration and wash with cold water.
-
The purity of the product can be assessed using High-Pressure Liquid Chromatography (HPLC).
Characterization:
The synthesized compound should be characterized using standard analytical techniques such as:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[23]
Molecular Docking Protocol using UCSF Chimera and AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of a pteridine derivative with a target protein.[1][2]
Software Requirements:
-
UCSF Chimera or ChimeraX
-
AutoDock Vina
Procedure:
-
Target Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using the AMBER force field).
-
Save the prepared protein as a PDBQT file.
-
-
Ligand (Pteridine Derivative) Preparation:
-
Draw the 2D structure of the pteridine derivative using a chemical drawing software (e.g., ChemDraw) and save it as a MOL file.
-
Open the MOL file in UCSF Chimera.
-
Add hydrogen atoms to the ligand.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand as a PDBQT file.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box around the active site of the target protein. The active site can be identified based on the position of the co-crystallized ligand (if available) or through literature review.
-
Adjust the size and center of the grid box to encompass the entire binding pocket.
-
-
Running AutoDock Vina:
-
Open the AutoDock Vina tool within UCSF Chimera or use the command-line interface.
-
Specify the prepared protein and ligand PDBQT files as input.
-
Define the coordinates of the grid box.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time). An exhaustiveness of 8 is a common starting point.
-
Start the docking simulation.
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.
-
Visualize the docked poses in UCSF Chimera.
-
Analyze the interactions between the best-ranked pose of the pteridine derivative and the amino acid residues in the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the docked pose with the binding mode of known inhibitors (if available) to validate the docking protocol.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by pteridine derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for docking studies and the key signaling pathways targeted by these compounds.
Molecular Docking Workflow
Caption: Molecular docking experimental workflow.
JAK-STAT Signaling Pathway Inhibition by Pteridine Derivatives
Pteridine derivatives can act as inhibitors of Janus kinases (JAKs), thereby blocking the downstream signaling cascade.[11][12] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn suppresses the transcription of target genes involved in inflammation and cell proliferation.[5][13]
Caption: JAK-STAT pathway inhibition.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Pteridine Derivatives
Pteridine derivatives can also target key kinases in the PI3K/Akt/mTOR pathway.[1][4] By inhibiting PI3K and/or mTOR, these compounds can block the downstream signaling that promotes cell growth, proliferation, and survival, making them promising candidates for cancer therapy.[14][15][16]
Caption: PI3K/Akt/mTOR pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Example 1: The JAK-STAT signaling pathway [cran.r-project.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The binding affinity prediction of PI3K / Akt / mTOR signaling pathway proteins with drugs based on deep learning method | Semantic Scholar [semanticscholar.org]
- 9. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 22. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 23. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Thio-Containing Pteridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1][2][3] They are fundamental to numerous biological processes, including amino acid metabolism, nucleic acid synthesis, and neurotransmitter production.[2] The pteridine nucleus is a core scaffold in essential vitamins like folic acid and riboflavin, as well as in established drugs such as the anticancer agent methotrexate and the diuretic triamterene.[1]
The modification of the pteridine core, particularly through the introduction of a sulfur-containing (thio) functional group, has emerged as a promising strategy in drug discovery. Thio-containing pteridines are being investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents, due to their potential to interact with various biological targets.[4][5] This document provides detailed protocols for the synthesis of novel thio-containing pteridines and their subsequent biological evaluation as potential inhibitors of Dihydrofolate Reductase (DHFR) and as radical-scavenging agents.
Synthesis of Thio-Containing Pteridines
A robust and versatile method for synthesizing the pteridine scaffold is the condensation of a 5,6-diaminopyrimidine derivative with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay condensation.[6] For the synthesis of thio-containing pteridines, a common starting material is 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.[4][7][8]
Caption: General workflow for the synthesis of thio-containing pteridines.
Experimental Protocol: General Synthesis
This protocol describes the synthesis of 2-thioxo-2,3-dihydropteridin-4(1H)-one derivatives based on the condensation of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with a dicarbonyl compound.
Materials:
-
5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
-
Appropriate 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Solvent (e.g., ethanol, acetic acid)
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the chosen solvent in a round-bottom flask.
-
Add 1.1 equivalents of the 1,2-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Evaluation
Thio-containing pteridines have shown potential as inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in folate metabolism, and as agents with antiradical activity.[4][7][8]
Target Pathway: Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA replication and cell division.[9] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for the action of antifolate drugs like methotrexate, which are widely used in cancer chemotherapy.[1]
Caption: The role of DHFR in folate metabolism and its inhibition.
Experimental Protocol: In Vitro DHFR Inhibition Assay
This protocol measures the ability of a test compound to inhibit the activity of DHFR. The assay follows the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.
Materials:
-
Human recombinant DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (thio-containing pteridines)
-
Positive control (Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and methotrexate in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compounds or methotrexate to the wells. Include a control well with DMSO only.
-
Add a solution of DHFR enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Experimental Protocol: Antiradical Activity (DPPH Assay)
This assay evaluates the free-radical scavenging capacity of the synthesized compounds using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Positive control (Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound dilutions to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging against the logarithm of the compound concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the biological evaluation of thio-containing pteridines.
Data Presentation and Structure-Activity Relationship (SAR)
The biological activity of synthesized thio-containing pteridines is summarized below. The data reveals that specific substitutions on the pteridine core significantly influence their inhibitory and antiradical properties.
Table 1: DHFR-Inhibiting Activity of Selected Thio-Containing Pteridines
| Compound | lg IC₅₀ | IC₅₀ (µM) |
| 3.9 | -5.889 | 1.29 |
| 4.2 | -5.233 | 5.85 |
| Methotrexate (Reference) | -7.605 | 0.025 |
Data extracted from a study on novel thio-containing pteridines.[4][7][8] The IC₅₀ values were calculated from the provided lg IC₅₀ values.
The results indicate that while the synthesized compounds show moderate DHFR-inhibiting activity, they are less potent than the reference drug, methotrexate.[4][7][8] The structure-activity relationship analysis suggests that modifications to the thioxo-group and the introduction of various pharmacophores can be explored to enhance DHFR-inhibiting activity.[4]
Table 2: Antiradical Activity of Selected Thio-Containing Pteridines
| Compound | lg EC₅₀ | EC₅₀ (µM) |
| 3.9 | -4.78 | 16.60 |
| 5.1 | -4.82 | 15.14 |
| 5.3 | -4.92 | 12.02 |
| Ascorbic Acid (Reference) | -4.81 | 15.49 |
Data extracted from a study on novel thio-containing pteridines.[4][7][8] The EC₅₀ values were calculated from the provided lg EC₅₀ values.
Several of the synthesized pteridines exhibited moderate to high antiradical activity.[4] Notably, compounds 5.1 and 5.3 demonstrated antiradical activity comparable to or higher than the reference compound, ascorbic acid.[4][7][8] This suggests that thio-containing pteridines may have a role as antioxidants, which is relevant for treating diseases associated with oxidative stress.[4]
Conclusion
The synthetic protocols outlined provide a reliable pathway for generating novel thio-containing pteridine derivatives. The biological evaluation methods confirm their potential as modulators of important therapeutic targets like DHFR and as effective radical-scavenging agents. Although the DHFR inhibitory activity of the initial series is modest compared to methotrexate, the data provides a valuable foundation for further optimization.[4][8] The promising antiradical activity highlights a secondary therapeutic potential for this class of compounds.[4] Future work should focus on diversity-oriented synthesis to explore a wider chemical space and refine the structure-activity relationships for enhanced potency and selectivity.
References
- 1. ijrpr.com [ijrpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu01.alma.exlibrisgroup.com [eu01.alma.exlibrisgroup.com]
- 8. Тhio-containing pteridines: Synthesis, modification, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide: A Key Intermediate for Novel Therapeutics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-(bromomethyl)-2,4-pteridinediamine hydrobromide is a crucial intermediate in the synthesis of various biologically active compounds, most notably methotrexate derivatives and pteridine reductase inhibitors.[1][2] Its pteridine core is a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides detailed protocols for the preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide, along with its applications in the synthesis of therapeutic agents.
Introduction
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of great importance in various biological processes.[3][5] Many pteridine derivatives have been developed as potent therapeutic agents.[6] 6-(bromomethyl)-2,4-pteridinediamine hydrobromide serves as a key building block for introducing the 2,4-diaminopteridine moiety into larger molecules. This functionalized intermediate is particularly valuable for the synthesis of antifolate drugs like methotrexate, which are widely used in chemotherapy and for the treatment of autoimmune diseases.[7][8] The bromomethyl group at the 6-position provides a reactive site for nucleophilic substitution, enabling the facile attachment of various side chains to the pteridine core.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 52853-40-4 | [1] |
| Molecular Formula | C₇H₇BrN₆ · HBr | [1] |
| Molecular Weight | 335.99 g/mol | [9] |
| Appearance | Light brown to brown solid | [1][10] |
| Melting Point | >195°C (decomposition) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | -20°C Freezer | [1] |
Experimental Protocols
The synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide is typically achieved in a two-step process starting from 2,4,5,6-tetraaminopyrimidine. The first step involves the formation of the pteridine ring system to yield 2,4-diamino-6-hydroxymethylpteridine, which is subsequently brominated to afford the target compound.[11]
Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine
This protocol is adapted from a patented procedure which describes the cyclization of 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone.[11]
Materials:
-
2,4,5,6-tetraaminopyrimidine hydrochloride
-
1,3-dihydroxyacetone
-
Acidic 4A molecular sieves (catalyst)
-
Methanol
-
Water
-
Oxygen supply
Procedure:
-
In a suitable reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a mixture of methanol and water.
-
Add the acidic 4A molecular sieves to the solution.
-
While stirring, add 1,3-dihydroxyacetone to the reaction mixture.
-
Bubble oxygen through the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
The filtrate containing 2,4-diamino-6-hydroxymethylpteridine can be used directly in the next step or the product can be isolated by precipitation and filtration.
Expected Yield: 91%[11]
Step 2: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide
This protocol describes the bromination of the hydroxymethyl group of 2,4-diamino-6-hydroxymethylpteridine using N-bromosuccinimide (NBS) and triphenylphosphine.[11]
Materials:
-
2,4-diamino-6-hydroxymethylpteridine (from Step 1)
-
Triphenylphosphine (PPh₃)
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a 500 mL four-necked flask, add triphenylphosphine (26 g) and N-bromosuccinimide (18 g) to carbon tetrachloride (200 mL).
-
Stir the mixture vigorously and cool to 0°C in an ice bath.
-
Add 2,4-diamino-6-hydroxymethylpteridine (10 g) in batches to the cold suspension.
-
After the addition is complete, continue stirring the reaction mixture overnight, allowing it to slowly warm to room temperature.
-
Filter the reaction mixture to collect the crude product.
-
Recrystallize the crude solid from a mixed solvent of water (100 mL) and DMF to obtain brown, needle-like crystals of 6-(bromomethyl)-2,4-pteridinediamine.[11]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 96% | [11] |
| Mass Spectrum (m/z) | 254 (M+H)⁺ | [11] |
| ¹H NMR (400MHz, d6-DMSO) δ | 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H) | [11] |
Application in Synthesis: Preparation of Methotrexate Analogs
6-(bromomethyl)-2,4-pteridinediamine hydrobromide is a key starting material for the synthesis of methotrexate and its analogs. The bromomethyl group serves as an electrophilic site for alkylation of nucleophiles, such as the secondary amine in N-(4-(methylamino)benzoyl)-L-glutamic acid.
Caption: Synthetic workflow for 6-(bromomethyl)-2,4-pteridinediamine HBr and its application.
Mechanism of Action of Pteridine-Based Drugs
Pteridine derivatives synthesized from 6-(bromomethyl)-2,4-pteridinediamine hydrobromide, such as methotrexate, primarily exert their therapeutic effects by inhibiting dihydrofolate reductase (DHFR).[8] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of purines and thymidylate, which are building blocks of DNA and RNA. By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation, making them effective against rapidly dividing cancer cells and hyperproliferative immune cells in autoimmune diseases.
Recent studies have also suggested that the anti-inflammatory effects of methotrexate may be mediated through other mechanisms, including the inhibition of the JAK/STAT signaling pathway and the promotion of adenosine release, which has anti-inflammatory properties.[5]
Caption: Mechanism of action of pteridine-based DHFR inhibitors.
Conclusion
6-(bromomethyl)-2,4-pteridinediamine hydrobromide is a versatile and valuable intermediate for the synthesis of a wide range of pteridine-based compounds with significant therapeutic potential. The protocols provided herein offer a high-yield and straightforward approach to its preparation, facilitating further research and development in the field of medicinal chemistry. The understanding of its application in the synthesis of DHFR inhibitors and other bioactive molecules underscores its importance in the ongoing quest for novel and more effective drugs.
References
- 1. portlandpress.com [portlandpress.com]
- 2. droracle.ai [droracle.ai]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 7. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]
- 8. ijrpr.com [ijrpr.com]
- 9. mdpi.com [mdpi.com]
- 10. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide CAS#: 52853-40-4 [m.chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pteridines
Welcome to the technical support center for the Suzuki-Miyaura coupling of pteridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during these critical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of pteridines often challenging?
A1: Pteridines are electron-deficient N-heterocycles. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pteridine ring can influence the oxidative addition and reductive elimination steps of the catalytic cycle, sometimes requiring carefully optimized conditions to achieve good yields.
Q2: Which palladium catalyst should I choose as a starting point for my pteridine coupling?
A2: For N-heterocyclic compounds, palladium catalysts with bulky, electron-rich phosphine ligands are often a good starting point as they can promote the oxidative addition step.[1][2] Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos Pd G3. It is highly recommended to screen a few catalysts to find the optimal one for your specific pteridine substrate and coupling partner.
Q3: What is the role of the base in the Suzuki-Miyaura coupling of pteridines, and which one should I use?
A3: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. For pteridines and other electron-deficient heterocycles, the choice of base can significantly impact the yield. Common bases to screen include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases. The optimal base is substrate-dependent and should be determined empirically.
Q4: How do I minimize side reactions like homocoupling and protodeboronation?
A4: Homocoupling of the boronic acid can occur in the presence of oxygen. Therefore, it is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[4] Using a less polar solvent, a milder base, or a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?
A5: Poor solubility can lead to slow and incomplete reactions. It is important to choose a solvent or solvent system in which all reactants are reasonably soluble at the reaction temperature. Common solvents for Suzuki-Miyaura couplings include dioxane, THF, DMF, and toluene, often with the addition of water to aid in dissolving the inorganic base.[5] If solubility remains an issue, screening different solvents or solvent mixtures is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate choice of base or solvent. 3. Reaction temperature is too low. 4. Poor solubility of starting materials. 5. Catalyst poisoning by the pteridine substrate. | 1. Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos-ligated catalysts). Ensure the catalyst is fresh and has been stored correctly. 2. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, THF/water, DMF). 3. Gradually increase the reaction temperature. 4. Try a different solvent system to improve solubility. 5. Use a higher catalyst loading or a more robust catalyst system. |
| Formation of Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Decomposition of the palladium catalyst. | 1. Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen). 2. Use a more stable palladium pre-catalyst. |
| Significant Protodeboronation | 1. The boronic acid is unstable under the reaction conditions. 2. The base is too strong or the reaction temperature is too high. 3. Presence of excess water. | 1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. 2. Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄) and lower the reaction temperature. 3. Use anhydrous conditions if possible, or minimize the amount of water. |
| Difficulty in Product Purification | 1. Co-elution with byproducts (e.g., homocoupled product, residual starting materials). 2. Presence of palladium residues. | 1. Optimize the reaction to minimize byproduct formation. Explore different chromatography conditions (e.g., different solvent systems, different stationary phases). 2. Treat the crude product with a palladium scavenger or perform a filtration through celite or silica gel. |
Data Presentation: Reaction Condition Screening for Analogous N-Heterocycles
The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of pyrimidines and pyridines, which are structurally related to pteridines and can serve as a good starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [5]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | 3,4-Dimethoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
General Conditions: Pd(PPh₃)₄ (5 mol%), base (2 equiv.), solvent, 70-80 °C, 18-22 h, under inert atmosphere.
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridines with Phenylboronic Acid [6]
| Entry | 2-Chloropyridine Derivative | Base | Solvent | Yield (%) |
| 1 | 2,3,5-Trichloropyridine | Na₂CO₃ | H₂O/Ethanol (1:1) | 95 |
| 2 | 2,6-Dichloropyridine | Na₂CO₃ | H₂O/Ethanol (1:1) | 88 |
| 3 | 2-Chloro-5-nitropyridine | Na₂CO₃ | H₂O/Ethanol (1:1) | 92 |
General Conditions: Pd(OAc)₂ (2 mol%), base (2 equiv.), solvent, 80 °C, 2-4 h.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of a Halogenated Pteridine
This is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the halogenated pteridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (1-5 mol%) to the vessel under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling of pteridines.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-diamino-6-hydroxymethylpteridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a crucial intermediate in the synthesis of compounds like methotrexate and aminopterin.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2,4-diamino-6-hydroxymethylpteridine?
A1: The most prevalent and well-documented method is the condensation reaction between a 2,4,5,6-tetraaminopyrimidine salt (such as the dihydrochloride or sulfate) and 1,3-dihydroxyacetone.[1] Variations of this method, often referred to as the Isay reaction, focus on optimizing reaction conditions to improve yield and purity.[2]
Q2: What are the main impurities and byproducts I should be aware of during the synthesis?
A2: The primary impurities are isomers and related pteridine derivatives formed through side reactions. The most common byproduct is the corresponding 7-hydroxymethyl isomer. Other potential impurities include 6- or 7-methylpteridines.[1] The formation of these byproducts is highly dependent on the reaction conditions, particularly the pH.[3]
Q3: How can I purify the crude 2,4-diamino-6-hydroxymethylpteridine?
A3: A common purification method involves dissolving the crude yellow solid product in a dilute acidic solution, such as 10% acetic acid with a few drops of concentrated hydrochloric acid. The solution is then heated, treated with activated carbon to remove colored impurities, and filtered while hot. The purified product is then precipitated by neutralizing the filtrate with a base like ammonia. The resulting solid can be washed with water and ethanol and then dried.[4][5]
Q4: What is the expected yield for this synthesis?
A4: The yield of 2,4-diamino-6-hydroxymethylpteridine can vary significantly depending on the specific protocol and reaction conditions. With optimized conditions, including careful pH control, yields can be quite high. For instance, some patented procedures report yields of up to 95.5 g from 113 g of starting pyrimidine salt, corresponding to a high percentage yield with purities reaching 96-98.5% as determined by HPLC.[1] However, less optimized procedures might result in yields around 54-66%.[4][5]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Possible Cause 1.1: Suboptimal Reaction pH
The pH of the reaction mixture is a critical factor that influences the product yield and the formation of isomers. An incorrect pH can favor the formation of the unwanted 7-hydroxymethyl isomer or other byproducts.[3]
Solution:
-
Maintain a strictly controlled acidic pH. An optimal pH range for minimizing byproduct formation and maximizing the yield of the 6-hydroxymethyl isomer is between 1.0 and 2.5.[1] Some studies suggest a very specific optimal pH of 5.5 ± 0.2, noting that even a deviation of 0.5 pH units can lead to significant contamination.[3]
-
Use appropriate salts and avoid certain buffers. The use of 2,4,5,6-tetraaminopyrimidine hydrochloride is recommended. It is advisable to avoid acetate, sulfite, and borate buffers, as the corresponding anions can catalyze isomerization.[3]
Quantitative Impact of pH on Yield and Purity:
| pH | Yield of Crude Product | Purity (HPLC) | Notes | Reference |
| 2.0 | 261 g | 67% | Significant formation of 6-methyl-2,4-diaminopteridine hydrobromide (31%) | [1] |
| 2.1 | 431 g | 98.5% | Optimized condition with slow addition of dihydroxyacetone. | [1] |
| 2.5 | 95.5 g | 96% | Slow addition of dihydroxyacetone over 12 hours. | [1] |
| 5.5 | 63.5 g | 88.5% | Reaction performed with the dihydrobromide salt. | [1] |
Possible Cause 1.2: Slow or Incomplete Reaction
The reaction may not have gone to completion, resulting in a low yield of the final product.
Solution:
-
Optimize reaction time and temperature. The reaction is typically stirred for an extended period, for example, for 24 hours at room temperature, to ensure completion.[4] Some protocols suggest an initial reaction period followed by further stirring for several hours.[1] The temperature should also be controlled, with some procedures keeping it between 8 and 12°C.[1]
-
Ensure slow and uniform addition of reactants. The 1,3-dihydroxyacetone solution should be added slowly and evenly to the solution of the 2,4,5,6-tetraaminopyrimidine salt. A recommended rate is between 0.01 to 0.3 moles of dihydroxyacetone per mole of the pyrimidine salt per hour.[1]
Problem 2: High Levels of Impurities in the Final Product
Possible Cause 2.1: Isomer Formation
As mentioned, the formation of the 7-hydroxymethyl isomer is a common issue, which can be difficult to separate from the desired product.
Solution:
-
Strict pH control. As detailed in the low yield section, maintaining the reaction pH in the optimal acidic range is crucial for minimizing the formation of the 7-hydroxymethyl isomer.[1][3]
-
Use of an oxygen atmosphere. Some procedures suggest that introducing oxygen or air into the reaction mixture can favor the formation of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl isomer, with ratios as high as 20:1 being reported.[6][7]
Possible Cause 2.2: Presence of Colored Impurities
The final product may have a darker color than the expected bright yellow, indicating the presence of colored impurities.
Solution:
-
Charcoal treatment during purification. During the purification step, after dissolving the crude product in an acidic solution, add activated carbon and heat the solution. The activated carbon will adsorb colored impurities, which can then be removed by hot filtration.[4][5]
Experimental Protocols
Optimized Synthesis Protocol (High Yield)
This protocol is based on a patented method designed to maximize yield and purity.[1]
-
Preparation of Reactant Solution: Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.
-
pH Adjustment: Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.
-
Reactant Addition: Over a period of 12 hours, slowly drip in a solution of 70 g of 1,3-dihydroxyacetone in 500 ml of water. During this addition, introduce oxygen into the reaction mixture. Maintain the reaction temperature between 8 and 50°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for another 12 hours.
-
Product Precipitation: Add 200 g of sodium chloride to the mixture and cool it to 5°C to precipitate the product.
-
Isolation and Washing: Filter the precipitate and wash it sequentially with water and ethanol.
-
Drying: Dry the final product. This method has been reported to yield 95.5 g of 2,4-diamino-6-hydroxymethylpteridine with a purity of 96% according to HPLC.[1]
Standard Laboratory Synthesis and Purification Protocol
This protocol is a more general method suitable for laboratory-scale synthesis.[4][5]
-
Preparation of Pyrimidine Solution: Add barium chloride (7.32 g, 30 mmol) to an aqueous suspension of 2,4,5,6-tetraaminopyrimidine sulfate (7.14 g, 30 mmol). Heat the mixture at 100°C for 10 minutes and then cool to room temperature. Remove the resulting barium sulfate by filtration.
-
Reaction Setup: Transfer the filtrate to a flask containing 450 mL of a 4 M aqueous sodium acetate solution, 8 g (90 mmol) of dihydroxyacetone, and 3.63 g (30 mmol) of cysteine hydrochloride monohydrate.
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
Isolation of Crude Product: Collect the precipitated yellow solid by filtration, wash it with water and then ethanol, and dry it in a vacuum oven. This typically yields the crude product.
-
Purification:
-
Dissolve the crude yellow solid in 10% acetic acid and add a few drops of concentrated hydrochloric acid.
-
Heat the solution to 75°C and add activated carbon.
-
Filter the hot solution to remove the activated carbon.
-
Neutralize the filtrate with ammonia to precipitate the purified product.
-
Collect the bright yellow solid by filtration, wash it with a water-ethanol mixture and then with ethanol.
-
Dry the purified product in a vacuum oven. A yield of 2.8 g (54%) of purified product has been reported using this method.[8]
-
Diagrams
Caption: Experimental workflow for the synthesis and purification of 2,4-diamino-6-hydroxymethylpteridine.
Caption: Troubleshooting logic for improving the yield and purity of the synthesis.
References
- 1. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 4. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]
- 6. Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Patent US-4306064-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Insolubility of Pterin Building Blocks in Synthetic Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of pterin building blocks encountered by researchers, scientists, and drug development professionals during synthetic derivatization.
Frequently Asked Questions (FAQs)
Q1: Why are many pterin building blocks poorly soluble in common organic solvents?
Pterin derivatives often exhibit low solubility due to their rigid, planar heterocyclic structure, which promotes strong intermolecular hydrogen bonding. The presence of amino and keto/enol groups on the pteridine ring facilitates the formation of extensive hydrogen bond networks, leading to high lattice energy and resistance to dissolution in many solvents. This characteristic makes the chemical manipulation and derivatization of pterins particularly challenging.[1]
Q2: What are the primary strategies to overcome the insolubility of pterin derivatives during synthesis?
There are several effective strategies to enhance the solubility of pterin building blocks for synthetic derivatization:
-
Substituent Modification and Use of Protecting Groups: Introducing bulky substituents or protecting groups can disrupt the intermolecular hydrogen bonding that causes poor solubility.
-
pH Adjustment: As pterins are weakly basic compounds, their solubility can be significantly influenced by the pH of the medium.
-
Salt Formation: Converting the pterin derivative into a salt can dramatically increase its aqueous solubility.[2]
-
Use of Co-solvents: Employing a mixture of solvents can improve the solubilization of pterin compounds.
-
Solid-State Mechanochemistry: This technique, also known as ball milling, allows for reactions to occur in the solid state, bypassing the need for soluble reactants.
-
Strategic Synthesis Sequence: Modifying the order of synthetic steps to perform reactions on a more soluble precursor before the final cyclization to the pterin ring can be a viable approach.
Troubleshooting Guides
Issue 1: Pterin starting material is insoluble in the reaction solvent.
Cause: Strong intermolecular hydrogen bonding of the pterin scaffold.
Solutions:
-
pH Adjustment:
-
For reactions in aqueous or protic media: Pterins are generally more soluble in alkaline conditions. Concentrated solutions of pterin can often be prepared using dilute sodium hydroxide (e.g., 0.05 M NaOH). However, be mindful of the stability of your compound at high pH, as prolonged exposure can lead to degradation.
-
Rationale: The deprotonation of the acidic protons on the pterin ring increases its polarity and interaction with polar solvents.
-
-
Employing Co-solvents:
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds, including pterins. Other options include dimethylformamide (DMF). For some derivatives, a mixture of solvents, such as DMSO and a less polar co-solvent, might be effective.
-
Example: L-Biopterin has a solubility of approximately 1 mg/mL in DMSO.
-
-
Substituent Modification (Protecting Groups):
-
Pivaloyl Group: The use of a pivaloyl (Piv) protecting group on the exocyclic amino group or other reactive sites can significantly enhance solubility in organic solvents by disrupting hydrogen bonding and increasing the lipophilicity of the molecule.
-
Alkylation: Alkylating amine or amide functionalities can also improve solubility. For instance, introducing a pentyl group at the C4-oxygen position has been shown to increase the solubility of intermediate compounds.
-
Issue 2: Poor reactivity of a soluble pterin derivative in a cross-coupling reaction.
Cause: Even with improved solubility, the inherent electronic properties of the pterin ring can affect its reactivity. Additionally, residual insolubility or aggregation in solution can still hinder the reaction.
Solutions:
-
Solid-State Mechanochemistry (Ball Milling):
-
Applicability: This method is particularly effective for Suzuki and Sonogashira cross-coupling reactions. It circumvents the need for a common solvent that can dissolve all reactants.
-
Principle: The mechanical energy from ball milling facilitates the reaction between the solid reactants.
-
Example: The Suzuki cross-coupling of a 6-tosylpterin derivative with a boronic acid has been successfully performed using this technique.
-
-
Optimization of Reaction Conditions:
-
Ligand and Catalyst Screening: For metal-catalyzed reactions, screening different ligands and palladium sources can identify a more effective catalytic system for the specific pterin substrate.
-
Temperature: Increasing the reaction temperature can sometimes overcome activation energy barriers, but must be balanced with the thermal stability of the pterin derivative.
-
Issue 3: Difficulty in purifying the derivatized pterin product due to its insolubility.
Cause: The final product may also have limited solubility, making standard purification techniques like column chromatography challenging.
Solutions:
-
Crystallization:
-
If the product has a distinct crystalline form, crystallization from a suitable solvent system can be an effective purification method. This may involve dissolving the crude product in a good solvent (e.g., DMSO, DMF) and then inducing precipitation by adding a poor solvent (e.g., water, hexane).
-
-
Solid-Phase Synthesis:
-
Synthesizing pterins on a solid support allows for the easy removal of excess reagents and by-products by simple filtration and washing. The final product is then cleaved from the resin.
-
-
Use of a Cleavable Solubilizing Group:
-
A highly soluble protecting group can be used during the reaction and purification, and then cleaved in the final step to yield the desired product.
-
Data Presentation
Table 1: Qualitative Solubility of Selected Pterin Derivatives
| Compound | Water | DMSO | Ethanol | Methanol | DMF |
| Pterin | Practically Insoluble | Soluble | Sparingly Soluble | Sparingly Soluble | Soluble |
| Biopterin | Sparingly Soluble | Soluble (~1 mg/mL) | Sparingly Soluble | Sparingly Soluble | Soluble (~0.3 mg/mL) |
| Neopterin | Sparingly Soluble | Soluble | Sparingly Soluble | Sparingly Soluble | Soluble |
| 6-Methylpterin | Sparingly Soluble | Soluble | Sparingly Soluble | Sparingly Soluble | Soluble |
Note: "Sparingly Soluble" and "Soluble" are qualitative terms. Actual solubility can vary with temperature and the specific crystalline form of the compound.
Experimental Protocols
Protocol 1: Improving Solubility using a Pivaloyl Protecting Group
Objective: To enhance the solubility of a pterin derivative in organic solvents for subsequent reactions.
Materials:
-
Pterin derivative (e.g., 2-amino-4-hydroxypteridine)
-
Pivalic anhydride or pivaloyl chloride
-
Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure (Pivaloylation):
-
Suspend the pterin derivative in pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the suspension.
-
Add pivalic anhydride or pivaloyl chloride dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pivaloyl-protected pterin.
Procedure (Deprotection - Reductive Cleavage):
-
Dissolve the pivaloyl-protected pterin in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water or dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected pterin.
Protocol 2: Salt Formation to Enhance Aqueous Solubility
Objective: To prepare a hydrochloride salt of a pterin derivative to improve its solubility in aqueous media.
Materials:
-
Pterin derivative (as a free base)
-
Anhydrous diethyl ether or another suitable organic solvent
-
HCl solution in diethyl ether (e.g., 2 M) or gaseous HCl
Procedure:
-
Dissolve the pterin free base in a minimum amount of a suitable anhydrous organic solvent (e.g., methanol, ethanol, or a mixture containing diethyl ether).
-
Slowly add a solution of HCl in diethyl ether (or bubble gaseous HCl through the solution) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding more diethyl ether.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with cold anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the hydrochloride salt under vacuum to obtain the final product. The resulting salt should exhibit significantly improved aqueous solubility compared to the free base.[1]
Protocol 3: Solid-State Suzuki Cross-Coupling via Ball Milling
Objective: To perform a Suzuki cross-coupling reaction on a poorly soluble pterin derivative without the need for a solvent.
Materials:
-
6-Tosylpterin derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., DavePhos)
-
Base (e.g., Cs₂CO₃ or CsF)
-
Olefin additive (e.g., 1,5-cyclooctadiene) (optional, but can accelerate the reaction)
-
Ball milling apparatus with stainless steel jars and balls
Procedure:
-
To a stainless-steel ball-milling jar, add the 6-tosylpterin derivative, arylboronic acid, palladium catalyst, ligand, and base.
-
Add a small amount of an olefin additive if desired.
-
Add the stainless-steel milling ball(s).
-
Seal the jar and place it in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for the required time (e.g., 90-180 minutes). The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by LC-MS.
-
After the reaction is complete, dissolve the solid mixture in a suitable solvent (e.g., a mixture of DCM and methanol).
-
Filter the mixture to remove any insoluble inorganic salts.
-
Purify the product from the filtrate using standard techniques such as column chromatography or crystallization.
Visualizations
Signaling and Biosynthetic Pathways
Caption: Molybdenum Cofactor (Moco) Biosynthesis Pathway.
Caption: Tetrahydrobiopterin (BH4) Biosynthesis and Role in Nitric Oxide Synthesis.
Experimental Workflow
Caption: General Workflow for Overcoming Pterin Insolubility.
References
Stepwise vs. one-pot synthesis of 4-aminoacridines for improved yield
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-aminoacridines. The content focuses on comparing stepwise and one-pot methodologies to help improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-aminoacridines, providing potential causes and actionable solutions in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Q1: Why is the yield of my acridone cyclization (stepwise approach) consistently low? | 1. Incomplete reaction due to insufficient temperature or time. 2. Poor quality of starting materials (e.g., N-phenylanthranilic acid). 3. Ineffective dehydrating agent/catalyst (e.g., H₂SO₄, PPA). 4. Difficulty in isolating the product due to its poor solubility. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or cautiously increasing the temperature. 2. Recrystallize the N-phenylanthranilic acid precursor before use.[1] 3. Ensure the cyclizing agent is fresh and anhydrous. Polyphosphoric acid (PPA) can be a milder alternative to concentrated sulfuric acid. 4. After pouring the reaction mixture into water, boil the suspension to improve the crystallinity of the acridone precipitate before filtration.[1] |
| Q2: I am observing significant byproduct formation during the final amination step (e.g., Buchwald-Hartwig or Ullmann coupling). What is happening? | 1. Hydrodehalogenation: The halogen on the acridine ring is being replaced by hydrogen instead of the amine. 2. Catalyst Inhibition: The nitrogen atoms in the acridine ring can coordinate to the metal catalyst (Pd or Cu), reducing its activity. 3. Homocoupling: The aryl halide couples with itself, particularly in Ullmann reactions. 4. Reaction with Solvent: Some solvents can participate in side reactions at high temperatures. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize sources of hydrogen. Use rigorously dried solvents and reagents. 2. Screen different ligands. For Buchwald-Hartwig, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can promote the desired C-N coupling over catalyst inhibition. For Ullmann coupling, using a ligand like L-proline can improve catalyst turnover.[2] 3. Use a slight excess of the amine coupling partner. Ensure the copper catalyst is highly active; freshly prepared copper powder or soluble Cu(I) salts are often preferred. 4. Choose a high-boiling, inert solvent like toluene, dioxane, or DMF and ensure it is of high purity. |
| Q3: My one-pot reaction (Bernthsen-type synthesis) is not proceeding to completion or is producing a complex mixture. | 1. Harsh Conditions: Traditional Bernthsen synthesis requires very high temperatures (200-270 °C), which can lead to decomposition of starting materials or products.[3] 2. Incorrect Stoichiometry: The ratio of diarylamine, carboxylic acid, and Lewis acid catalyst is critical. 3. Moisture Contamination: The Lewis acid catalyst (e.g., ZnCl₂) is highly sensitive to moisture, which will deactivate it. | 1. Consider using polyphosphoric acid (PPA) which may allow for lower reaction temperatures, although yields might be reduced.[3] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and potentially improve yields.[4] 2. Optimize the molar ratios of the reactants. A slight excess of the carboxylic acid may be beneficial. 3. Perform the reaction under strictly anhydrous conditions. Use freshly opened or dried reagents and an inert atmosphere. |
| Q4: The purification of the final 4-aminoacridine product is difficult, leading to low isolated yields. | 1. Poor Solubility: Acridine derivatives are often planar, aromatic compounds with poor solubility in common organic solvents. 2. Persistent Impurities: Contamination with starting materials or acridone byproducts from hydrolysis of halo-acridine intermediates. 3. Product Sticking to Silica Gel: The basic nitrogen atoms on the acridine ring can cause strong adsorption to silica gel during column chromatography. | 1. Attempt recrystallization from high-boiling polar solvents like ethanol, acetic acid, or DMF. 2. Ensure the preceding step (e.g., synthesis of 4-chloroacridine) goes to completion. Wash the crude product thoroughly to remove water-soluble impurities before chromatography or recrystallization. 3. Neutralize the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent) to reduce tailing and improve recovery. Alternatively, convert the product to its hydrochloride salt, which may have different solubility properties, aiding purification. |
Frequently Asked Questions (FAQs)
Q: What are the main advantages of a stepwise synthesis for 4-aminoacridines? A: A stepwise synthesis offers better control over each chemical transformation. Intermediates can be isolated and purified at each stage, which often leads to a cleaner final product and simplifies troubleshooting if a particular step fails. This approach is generally more reliable and scalable once optimized.[5][6]
Q: What are the potential benefits of a one-pot synthesis? A: One-pot syntheses are attractive for their operational simplicity and improved efficiency. By avoiding the isolation and purification of intermediates, they can save significant time, reduce solvent waste, and potentially increase overall yield by minimizing material loss during transfers and workups.
Q: Which C-N coupling reaction is better for the final amination step: Buchwald-Hartwig or Ullmann? A: Both can be effective, but the choice depends on the specific substrate and available resources.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often more versatile, proceeds under milder conditions, and has a broader substrate scope due to the extensive development of specialized ligands.[7] However, palladium catalysts and phosphine ligands can be expensive.
-
Ullmann Condensation: This is a copper-catalyzed reaction. While traditional conditions were harsh, modern protocols using ligands like amino acids allow the reaction to proceed at lower temperatures.[2] It can be a more cost-effective alternative to palladium-based methods.
Q: My starting materials are complex. Is a stepwise or one-pot approach more suitable? A: For complex or sensitive substrates, a stepwise approach is almost always preferable. The ability to purify intermediates prevents the accumulation of side products that could interfere with subsequent steps. One-pot reactions are typically optimized for simpler, more robust starting materials.
Q: How can I improve the overall yield of my multi-step synthesis? A: Focus on optimizing each individual step. An improved multi-step synthesis with fewer, higher-yielding steps can significantly increase the overall yield. For instance, an optimized three-step sequence to a key precursor yielded 63%, more than doubling the 24% yield from a previous five-step route.[5]
Comparative Data on Synthetic Yields
The following table summarizes quantitative data from representative stepwise synthetic routes to key 4-aminoacridine precursors and analogs. A direct comparison to a full one-pot synthesis is conceptual, as literature primarily details stepwise optimizations.
| Method | Key Transformation | Reagents & Conditions | Yield (%) | Reference |
| Stepwise (Optimized) | Acridone Cyclization | N-phenylanthranilic acid, POCl₃, 120 °C, 2.5 h | 95% | [8] |
| Stepwise (Optimized) | Buchwald-Hartwig Coupling | 2-bromobenzoic acid, 4-methoxy-2-nitroaniline, Pd(OAc)₂, rac-BINAP, Cs₂CO₃, Toluene, 120 °C, 5 h | 89% | [1] |
| Stepwise (Optimized) | Overall Yield (3 steps) | From 2-bromobenzoic acid to 6,9-dichloro-2-methoxy-4-nitroacridine | Multiple steps | 63% |
| Stepwise (Previous Method) | Overall Yield (5 steps) | From 2-bromobenzoic acid to 6,9-dichloro-2-methoxy-4-nitroacridine | Multiple steps | 24% |
| Conceptual One-Pot | Bernthsen Synthesis | Diphenylamine, Carboxylic Acid, ZnCl₂ | Variable (Often moderate to low) | [3] |
Experimental Protocols
Protocol 1: Optimized Stepwise Synthesis of a 4-Aminoacridine Precursor
This protocol is based on an improved, high-yield multi-step synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a key intermediate for 4-aminoacridines.[1][5]
Step 1: Buchwald-Hartwig Coupling
-
To an oven-dried flask under an N₂ atmosphere, add 2-bromobenzoic acid (1.0 equiv), 4-methoxy-2-nitroaniline (1.2 equiv), cesium carbonate (1.4 equiv), palladium(II) acetate (0.05 equiv), and rac-BINAP (0.08 equiv).
-
Add anhydrous toluene via cannula.
-
Degas the mixture and heat to 120 °C for 5 hours, monitoring by TLC.
-
After cooling, dilute with ethyl acetate and filter through celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled carboxylic acid intermediate.
Step 2: Cyclization to form 6,9-dichloro-2-methoxy-4-nitroacridine
-
To the carboxylic acid intermediate from Step 1 (1.0 equiv), add phosphorus oxychloride (POCl₃, ~30 equiv).
-
Heat the mixture to 120 °C for 2.5 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify by column chromatography to obtain the final dichloroacridine intermediate.
Protocol 2: Conceptual One-Pot Synthesis via Bernthsen Reaction
This protocol describes a general approach for the synthesis of a 9-substituted acridine core in a one-pot fashion.[3]
-
In a reaction vessel equipped with a condenser, combine the substituted diphenylamine (1.0 equiv), the desired carboxylic acid (1.1-1.5 equiv), and anhydrous zinc chloride (2.0-3.0 equiv).
-
Heat the reaction mixture under an inert atmosphere to 200-250 °C for 12-24 hours. Alternative: Use polyphosphoric acid (PPA) and heat at 150-180 °C.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and treat with 1 M hydrochloric acid.
-
Boil the acidic solution, then neutralize with aqueous ammonia or sodium carbonate to precipitate the crude acridine product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Visualizations
Caption: Workflow for a typical stepwise synthesis of 4-aminoacridines.
Caption: Conceptual workflow for a one-pot Bernthsen acridine synthesis.
Caption: Decision tree for troubleshooting low yields in C-N coupling steps.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. preprints.org [preprints.org]
- 8. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Pteridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pteridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pteridine synthesis experiments.
Issue 1: Low Yield of Pteridine Product
Q1: My pteridine synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in pteridine synthesis can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for the specific synthetic route. Some reactions may require heating (reflux), while others proceed at room temperature.[1] Verify the temperature using a calibrated thermometer.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Atmosphere: Some intermediates or reagents, particularly reduced pterins, are sensitive to oxidation.[2][3] If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the starting pyrimidine or dicarbonyl compound can lead to side reactions and lower the yield. Ensure the purity of your reagents before starting the reaction.
-
Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction. Use dry, high-purity solvents, especially for moisture-sensitive reactions.
-
-
Work-up and Purification:
-
Product Loss During Extraction: Pteridines can have varying solubilities. Ensure you are using an appropriate solvent system for the extraction of your product. Multiple extractions may be necessary to maximize recovery.
-
Degradation on Silica Gel: Some pteridine derivatives can be unstable on silica gel. Consider alternative purification methods like recrystallization or preparative HPLC. If using column chromatography, minimize the time the compound spends on the column.[4]
-
Inadequate Precipitation/Crystallization: If purifying by precipitation or crystallization, ensure the appropriate solvent/anti-solvent system is used and that sufficient time is allowed for the product to crystallize.
-
Issue 2: Formation of Regioisomers (6- and 7-substituted pteridines)
Q2: My reaction is producing a mixture of 6- and 7-substituted pteridine isomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge in pteridine synthesis, particularly with unsymmetrical dicarbonyl compounds in the Gabriel-Isay synthesis.[5] Several factors can be adjusted to favor the formation of the desired isomer:
-
pH Control: The pH of the reaction medium can significantly influence the regioselectivity.
-
For the reaction of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal, a pH of 9–10 favors the formation of the 7-benzyl pteridine exclusively.[6]
-
At a pH below 8, a mixture of 6- and 7-benzylpteridines is formed.[6]
-
Under strongly acidic conditions, the C6 amine's nucleophilicity is influenced, which can favor the synthesis of the 7-substituted pterin.[5]
-
-
Strategic Use of Additives:
-
Choice of Synthetic Route:
-
Timmis Synthesis: This method, which involves the condensation of a 5-nitroso-6-aminopyrimidine with an active methylene compound, is known to be regioselective and can be used to avoid the formation of isomers.[5]
-
Polonovski–Boon Cyclization: This is another regiospecific method for synthesizing dihydropterin derivatives.[5]
-
-
Separation of Isomers:
-
In some cases, the formation of isomers is unavoidable. The isomers can often be separated by chromatography (TLC, column chromatography, or HPLC) or by fractional crystallization. The formation of adducts with sodium hydrogen sulfite at a pH of ~4 can facilitate the separation of isomers due to differences in their solubility.[2]
-
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes for preparing pteridines?
A3: Several classical and modern methods are employed for pteridine synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common routes include:
-
Gabriel-Colman (or Gabriel-Isay) Synthesis: This is a widely used method that involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., glyoxal, diketones).[3][5]
-
Timmis Synthesis: This regioselective method involves the reaction of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[5]
-
Taylor Synthesis: In this approach, the pyrimidine ring is constructed onto a pre-existing, functionalized pyrazine ring.[2]
-
Polonovski–Boon Synthesis: This method provides a regiospecific route to semi-reduced 7,8-dihydropterins.[2][5]
Q4: How does the choice of solvent affect my pteridine synthesis?
A4: The solvent can influence the reaction rate, yield, and in some cases, the regioselectivity of the pteridine synthesis.
-
Solubility: Pteridines and their precursors often have poor solubility.[8] The solvent should be chosen to ensure that the reactants are sufficiently dissolved to allow the reaction to proceed. Common solvents include water, methanol, ethanol, and dimethylformamide (DMF).[9]
-
Polarity: The polarity of the solvent can affect the reaction mechanism and the stability of intermediates. For instance, the fluorescence of some pterin derivatives is significantly affected by solvent polarity.
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and may influence the reactivity of the starting materials. Aprotic solvents (e.g., DMF, DMSO) are also commonly used.
Q5: What types of catalysts are used in pteridine synthesis?
A5: The choice of catalyst depends on the specific reaction.
-
Acid Catalysis: Acidic conditions are often used to catalyze the condensation steps and can influence regioselectivity.[5] Mineral acids like HCl are sometimes employed.
-
Base Catalysis: Basic conditions are typically used in the Timmis synthesis.[5] Organic bases like sodium methoxide can be used for cyclization steps.[3]
-
Palladium Catalysis: For more advanced modifications, such as cross-coupling reactions to introduce substituents at specific positions, palladium catalysts are used. The Sonogashira coupling, for example, is used for the alkynylation of halogenated pterins.[5]
Q6: My pteridine product is difficult to purify. What are some common impurities and how can I remove them?
A6: Purification of pteridines can be challenging due to their low solubility and potential instability.[8][10]
-
Common Impurities:
-
Unreacted starting materials.
-
Side products from competing reactions.
-
Regioisomers of the desired product.
-
Polymeric materials.
-
-
Purification Strategies:
-
Recrystallization: This is a good method for purifying solid products if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is commonly used, but care must be taken as some pteridines can degrade on the acidic silica. Using a mixture of dichloromethane and methanol is a common eluent system.[4] Neutralized silica or alumina may be better alternatives.
-
Treatment with Activated Charcoal: This can be used to remove colored impurities.[4]
-
Purification via Salt Formation: In some cases, the product can be purified by converting it to a salt (e.g., a sodium salt), which may have different solubility properties, allowing for separation from impurities.[6]
-
Data Presentation
Table 1: Influence of pH on Regioselectivity in Pteridine Synthesis
| Reactants | pH | Major Product(s) | Reference |
| 2,4,5,6-Tetraaminopyrimidine + Benzylglyoxal | 9-10 | 7-Benzyl pteridine (exclusive) | [6] |
| 2,4,5,6-Tetraaminopyrimidine + Benzylglyoxal | < 8 | Mixture of 6- and 7-benzylpteridines | [6] |
| Diamino pyrimidine + Methylglyoxal | ~4 | Separable 6- and 7-isomers (as NaHSO₃ adducts) | [2] |
| 5,6-Diaminopyrimidine + Unsymmetrical Dicarbonyl | Strongly Acidic | Favors 7-substituted pterin | [5] |
Table 2: Effect of Additives on Regioselectivity
| Reactants | Additive | Major Product | Reference |
| 2-Phenylpyrimidine-4,5,6-triamine + Methylglyoxal | Hydrazine | 6-Methyl derivative (exclusive) | [6][7] |
Experimental Protocols
Protocol 1: Gabriel-Colman Synthesis of 2,6-Diphenylpteridine-4,7-diamine [1]
-
Preparation of the Intermediate:
-
Dissolve 2-phenylpyrimidine-4,5,6-triamine (10.0 g, 0.05 mol) in a mixture of methanol (75 mL) and acetic acid (25 mL).
-
To this solution, add a solution of sodium cyanide (5.0 g) in water (25 mL) followed by benzaldehyde (10.0 g) in methanol (20 mL) at room temperature.
-
Allow the mixture to stand overnight.
-
Collect the solid product by filtration, wash with methanol, and dry to obtain the (α-cyanobenzylamino)pyrimidine intermediate.
-
-
Cyclization:
-
Add the dried intermediate (14.0 g) to a solution of sodium methoxide (14.0 g) in methanol (400 mL).
-
Reflux the mixture with stirring. The solid should dissolve within 5 minutes, and the product will begin to separate shortly after.
-
Continue stirring and concentrate the mixture to approximately 150 mL over 30 minutes.
-
Cool the mixture and filter to collect the 2,6-diphenylpteridine-4,7-diamine as a yellow solid.
-
Protocol 2: Timmis Synthesis (General Procedure) [5]
-
Condensation:
-
Dissolve the 5-nitroso-6-aminopyrimidine and the active methylene-containing compound in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., sodium ethoxide, piperidine) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (this can range from room temperature to reflux) and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pteridine.
-
Visualizations
Caption: General workflow for pteridine synthesis highlighting key control factors and common issues.
Caption: Factors influencing regioselectivity in pteridine synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting isomer formation in pteridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pteridine synthesis, with a specific focus on managing isomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for pteridines, and which are prone to isomer formation?
A1: The most prevalent methods for pteridine synthesis involve the condensation of a pyrimidine precursor with a dicarbonyl compound or a related species. Key synthetic routes include:
-
Gabriel-Isay Synthesis: This is one of the most widely used methods, involving the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., diketones, ketoaldehydes).[1][2][3] When an unsymmetrical dicarbonyl compound is used, this method is highly prone to the formation of a mixture of 6- and 7-substituted pteridine isomers.[4][3]
-
Timmis Synthesis: This method offers a regioselective alternative that generally avoids the issue of isomer formation.[2][5] It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[4][5] The nitroso group specifically condenses with the methylene group, leading to an unambiguous product structure.[5]
-
Taylor Synthesis: This approach involves constructing the pyrimidine ring onto a pre-existing, substituted pyrazine. This can be a useful strategy but may be limited by the availability of suitably functionalized pyrazine starting materials.[2]
-
Polonovski-Boon Cyclization: This is a regiospecific method for synthesizing semi-reduced dihydropterin derivatives.[2]
Q2: I have obtained a mixture of isomers in my Gabriel-Isay synthesis. How can I control the regioselectivity?
A2: Controlling the formation of 6- and 7-substituted isomers in the Gabriel-Isay synthesis is a common challenge. The regioselectivity can be influenced by several factors:
-
pH of the reaction medium: The nucleophilicity of the amino groups on the pyrimidine ring can be modulated by pH.[4] Under strongly acidic conditions, the C6 amine can be protonated, leading to preferential attack at the C5 amine and favoring the formation of the 7-substituted pteridine.[4] Conversely, under neutral or basic conditions, the C5 amine is generally more nucleophilic, which can favor the 6-substituted product.[4]
-
Reactivity of the dicarbonyl compound: The electrophilicity of the two carbonyl groups in the 1,2-dicarbonyl reactant plays a crucial role. The more nucleophilic C5 amine of the diaminopyrimidine will preferentially attack the more electrophilic carbonyl group.[4]
-
Use of additives: The addition of sodium bisulfite (NaHSO₃) can be a powerful technique to separate the isomers.[2][3] NaHSO₃ forms adducts with the pteridine isomers that have different solubilities, allowing for the selective precipitation of one isomer.[2][3] For example, in some systems, the 6-substituted pterin-sulfite adduct is less soluble and precipitates, allowing for its isolation with high isomeric purity.[2][3]
Q3: What analytical techniques are best for identifying and quantifying pteridine isomers?
A3: A combination of chromatographic and spectroscopic methods is typically employed to differentiate and quantify pteridine isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between 6- and 7-substituted pteridines. The chemical environment of the proton on the pyrazine ring (at C7 for the 6-isomer and C6 for the 7-isomer) will be different, resulting in distinct chemical shifts in the NMR spectrum.[4] This allows for the determination of the relative abundance of each isomer in a mixture.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of pteridine isomers.[6][7] Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) methods have been developed for this purpose.[6] Coupled with a suitable detector, such as a UV or fluorescence detector, HPLC can provide quantitative information on the isomeric ratio.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a highly sensitive and specific technique for the analysis of pteridine derivatives, including the differentiation of structural isomers.[6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Gabriel-Isay Synthesis Leading to Isomer Mixtures
This guide provides a systematic approach to troubleshoot and optimize the regioselectivity of the Gabriel-Isay condensation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing isomer formation.
Experimental Protocol: Selective Precipitation of 6-Substituted Pterin using Sodium Bisulfite
This protocol is adapted from descriptions of methods to improve isomeric purity.[2][3]
-
Reaction Setup: Perform the Gabriel-Isay condensation of 2,5,6-triamino-4(3H)-pyrimidinone with an unsymmetrical 1,2-dicarbonyl compound under your standard reaction conditions.
-
Addition of NaHSO₃: After the initial condensation period, cool the reaction mixture and add a solution of sodium bisulfite (NaHSO₃) in water. The exact concentration and volume should be optimized for your specific reaction scale.
-
Precipitation: Stir the mixture at a controlled temperature (e.g., room temperature or below) to allow for the formation and precipitation of the less soluble sulfite adduct (typically the 6-substituted isomer).
-
Isolation: Collect the precipitate by filtration. Wash the solid with cold water and then a suitable organic solvent to remove any residual soluble impurities.
-
Liberation of the Free Pterin: The isolated sulfite adduct can be treated with a mild base (e.g., sodium bicarbonate) to regenerate the free pterin.
-
Analysis: Analyze the purity of the precipitated pterin and the composition of the filtrate using ¹H NMR or HPLC to determine the effectiveness of the separation.
Data Presentation: Effect of pH on Isomer Ratio (Illustrative Example)
| pH of Reaction Medium | Ratio of 6-isomer : 7-isomer | Predominant Isomer |
| 2.0 | 15 : 85 | 7-substituted |
| 4.0 | 30 : 70 | 7-substituted |
| 6.0 | 60 : 40 | 6-substituted |
| 8.0 | 75 : 25 | 6-substituted |
Note: This table presents illustrative data to demonstrate the general trend of pH influence on isomer ratios in a Gabriel-Isay synthesis. Actual ratios will be system-specific.
Problem 2: Ambiguous Product Structure and Low Yield in Timmis Synthesis
While the Timmis synthesis is designed to be regioselective, experimental issues can still arise.
Logical Relationship Diagram for Timmis Synthesis Optimization:
Caption: Decision-making process for optimizing the Timmis synthesis.
Experimental Protocol: General Procedure for Timmis Pteridine Synthesis
-
Reactant Preparation: Dissolve the 5-nitroso-6-aminopyrimidine and the active methylene compound in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Base Addition: Add the base catalyst (e.g., sodium methoxide, piperidine) to the reaction mixture. The choice and amount of base can be critical and may require optimization.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or may require acidification to induce precipitation. The crude product can then be collected by filtration and purified by recrystallization.
-
Characterization: Confirm the structure of the product using NMR, MS, and elemental analysis to ensure the expected regiochemistry.
Data Presentation: Effect of Base on Timmis Synthesis Yield (Illustrative Example)
| Base Catalyst | Reaction Time (hours) | Yield (%) |
| Piperidine | 6 | 45 |
| Sodium Ethoxide | 4 | 68 |
| Triethylamine | 8 | 32 |
| DBU | 3 | 75 |
Note: This table provides an illustrative comparison of how the choice of base can impact the yield in a Timmis synthesis. Optimal conditions will vary depending on the specific substrates.
References
- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,6-Pteridinediamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4,6-pteridinediamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The most common and effective methods for the purification of crude this compound derivatives are recrystallization and column chromatography. Due to the polar nature of the pteridine core, normal-phase column chromatography using silica gel or alumina is frequently employed. For more challenging separations, reverse-phase high-performance liquid chromatography (HPLC) can be utilized.
Q2: My this compound derivative has poor solubility in common organic solvents. How can I choose a suitable recrystallization solvent?
A2: Poor solubility is a common challenge with pteridine derivatives. For recrystallization, it is often necessary to use polar solvents or solvent mixtures. Useful solvents to screen include ethanol, methanol, water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures of these with water. In some cases, adjusting the pH of an aqueous solution can aid in dissolution; the product can then be precipitated by neutralizing the solution. For example, some pteridines can be dissolved in a dilute acidic solution and then precipitated by the addition of a base like ammonia.
Q3: I am observing significant degradation of my compound during purification. What could be the cause and how can I prevent it?
A3: Pteridine derivatives can be sensitive to oxidation, especially if they exist in reduced forms (dihydro- or tetrahydro-). Exposure to air and light can promote the formation of oxidized impurities. To mitigate degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to protect the sample from light by wrapping flasks in aluminum foil. Degassing solvents prior to use can also be beneficial.
Q4: During column chromatography, my compound is streaking and I'm getting poor separation. What are the likely causes?
A4: Streaking on a chromatography column is often due to either overloading the column with the crude material or the poor solubility of the compound in the chosen mobile phase. To address this, ensure that the amount of crude material is appropriate for the column size. Additionally, the sample should be dissolved in a minimal amount of a solvent in which it is highly soluble before being loaded onto the column. If solubility in the mobile phase is an issue, you may need to adjust the solvent system, for example, by adding a small percentage of a more polar solvent like methanol or by incorporating a modifier like acetic acid or triethylamine to improve peak shape.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the recrystallization solvent, even at low temperatures.- The volume of solvent used was too large.- Premature crystallization occurred during hot filtration. | - Test a range of solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration funnel and flask to prevent the product from crashing out of solution prematurely. |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating from a supersaturated solution too quickly. | - Choose a solvent with a lower boiling point.- Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Seeding with a small crystal of the pure product can also promote proper crystal formation. |
| Compound Won't Elute from Silica Gel Column | - The mobile phase is not polar enough to move the highly polar pteridine derivative. | - Gradually increase the polarity of the mobile phase. For example, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol. A common gradient is to start with 100% dichloromethane and gradually increase to 10% or 20% methanol. |
| Co-elution of Impurities | - The chosen mobile phase does not provide adequate resolution between the desired product and impurities. | - Optimize the mobile phase. This may involve trying different solvent combinations (e.g., ethyl acetate/hexanes, chloroform/methanol) or adding modifiers like a small amount of acetic acid or triethylamine to alter the interactions with the silica gel. |
| Colored Impurities Persist After Purification | - Some impurities may be highly colored and stable, requiring more rigorous purification. | - Consider a charcoal treatment. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal. This can be effective at removing colored impurities. Subsequent recrystallization or chromatography may be necessary. |
Quantitative Data on Purification Strategies
The following table summarizes reported yields and purity data for the purification of various this compound and related derivatives.
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 2,4-Diamino-6-bromomethylpteridine | Recrystallization (Water/DMF) | 96 | Not Reported | [1] |
| 2,4-Diamino-6,7-dimethylpteridine | Precipitation/Recrystallization (Dilute HCl/Ammonia) | 72.7 | Not Reported | [2] |
| 2,4-Diamino-6-hydroxymethylpteridine Salt | Precipitation | 95.5 | 96 (by HPLC) | [3] |
| 2,4-Diamino-6-hydroxymethylpteridine Salt | Precipitation | Not Reported | 67 (by HPLC) | [3] |
Experimental Protocols
Protocol 1: Recrystallization of 2,4-Diamino-6-bromomethylpteridine[1]
-
Dissolution: Take the crude 2,4-diamino-6-bromomethylpteridine and dissolve it in a minimal amount of a hot mixed solvent of water and dimethylformamide (DMF). The optimal ratio of water to DMF should be determined empirically to ensure dissolution when hot and precipitation upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water, followed by a small amount of a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. In a specific example, 12.8g of crude product was recrystallized from 100mL of a water/DMF mixed solvent to yield 12.8g (96%) of brown needle crystals.[1]
Protocol 2: Column Chromatography of a Crude 2,4-Diaminopteridine Derivative
This is a general protocol that can be adapted for various this compound derivatives.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand on top of the cotton/glass wool plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disruption during sample loading and solvent addition.
-
Equilibrate the column by running the initial mobile phase through it until the silica gel is fully saturated.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with a solvent system of low polarity (e.g., 100% dichloromethane or a mixture of ethyl acetate and hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For pteridine derivatives, a common gradient is increasing the percentage of methanol in dichloromethane (e.g., from 0% to 10% methanol).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a thin-layer chromatography (TLC) plate and visualizing under UV light.
-
Combine the fractions that contain the pure desired product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Mandatory Visualizations
References
Addressing challenges in the N-alkylation of pteridine compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the N-alkylation of pteridine compounds. The information is designed to address specific experimental issues, from low reaction yields to difficulties in controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the N-alkylation of pteridine compounds?
A1: The pteridine ring system contains multiple nitrogen atoms (N1, N3, N5, N8) that can act as nucleophiles. The similar reactivity of these sites often leads to the formation of a mixture of N-alkylated regioisomers, which can be difficult to separate.[1][2] The final isomer distribution is highly sensitive to a variety of factors, including the electronic properties of substituents on the ring, steric hindrance, and the specific reaction conditions employed.[3]
Q2: Which nitrogen atom on the pteridine ring is the most common site for alkylation?
A2: Direct alkylation of pteridine derivatives often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating.[4] However, the precise location of alkylation can be influenced by the reaction conditions. For instance, in related heterocyclic systems like purines, kinetically controlled conditions can favor the N7 isomer, while thermodynamic conditions favor the N9 product.[4] The use of specific bases and solvents can also direct alkylation to other nitrogens, such as N1.[3]
Q3: How can I improve the poor solubility of my pteridine starting material?
A3: The low solubility of many pteridine compounds is a significant barrier to their chemical modification.[5][6] Several strategies can overcome this:
-
Solvent Selection: Use highly polar aprotic solvents like DMF, DMSO, or NMP, although greener alternatives should be considered where possible.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically increase reaction rates, often reducing times from days to minutes, which can be beneficial even with poorly soluble materials.[8]
-
Mechanochemistry (Ball Milling): This solvent-free technique is highly effective for reacting solid-state materials and can overcome solubility issues entirely.[5][9]
-
Micellar Catalysis: Using a surfactant like Tween 20 in an aqueous solution can create micelles that improve the solubility of organic starting materials and enhance reaction rates.[10]
Q4: What is the difference between kinetic and thermodynamic control in this reaction?
A4: Kinetic control refers to conditions (often low temperature) where the major product is the one that is formed fastest, usually at the most accessible or most nucleophilic nitrogen. Thermodynamic control refers to conditions (often higher temperature, longer reaction times) that allow the initial products to equilibrate, leading to the formation of the most stable isomer as the major product.[4] For pteridines and related heterocycles, this can mean the difference between isolating an N7-alkylated (often the kinetic product) versus an N9-alkylated derivative (often the thermodynamic product).[4]
Q5: When should I consider using a protecting group strategy?
A5: A protecting group strategy is advisable when you require a single, specific regioisomer that cannot be obtained selectively through the direct alkylation methods described. This involves adding a chemical moiety to block one or more reactive nitrogen atoms, directing the alkylation to the desired site.[11][12] While effective, this approach adds steps to the synthesis for the introduction and subsequent removal of the protecting group.[11]
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
Symptom: Analysis by TLC or LC-MS shows a high proportion of unreacted pteridine starting material.
| Possible Cause | Suggested Solution |
| Poor Solubility | The starting material is not sufficiently dissolved in the reaction solvent. Consider switching to a more effective solvent (e.g., DMF, DMSO), employing microwave heating, or using a solvent-free method like ball milling.[5][9][13] |
| Insufficiently Strong Base | The base used (e.g., K₂CO₃) may not be strong enough to deprotonate the pteridine nitrogen effectively. Try a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[13] |
| Inactive Alkylating Agent | Alkyl bromides or chlorides may be insufficiently reactive. Switch to a more reactive alkyl iodide. Adding a catalytic amount of potassium iodide (KI) can also facilitate the reaction with less reactive halides.[13] |
| Low Reaction Temperature | The reaction may require more energy to proceed. Increase the temperature or switch to a microwave reactor to accelerate the reaction.[8][13] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Symptom: TLC or LC-MS analysis shows several product spots or peaks, indicating a mixture of isomers.
| Possible Cause | Suggested Solution |
| Inappropriate Base/Solvent Combination | The choice of base and solvent has a profound impact on regioselectivity. For N-1 selectivity in related heterocycles, NaH in THF has proven effective.[3] For other isomers, screen different bases (K₂CO₃, Cs₂CO₃) and solvents (DMF, Acetonitrile). |
| Thermodynamic Equilibration | The reaction conditions may be allowing the products to equilibrate to a mixture. Try running the reaction at a lower temperature to favor the kinetic product. |
| Lack of Directing Effects | The pteridine substrate may lack sufficient steric or electronic features to direct the alkylation to a single site. Consider redesigning the synthesis to include a directing group or use a protecting group strategy.[3] |
| Biocatalytic Approach | For ultimate selectivity, consider an enzymatic approach. Engineered transferases can provide excellent chemo- and regioselectivity for N-alkylation.[14] |
Problem 3: Suspected O-Alkylation Instead of N-Alkylation
Symptom: The product's spectroscopic data is inconsistent with N-alkylation but suggests O-alkylation (e.g., disappearance of a C=O stretch in IR, unexpected chemical shifts in NMR).
| Possible Cause | Suggested Solution |
| Ambident Nucleophile Reactivity | The pterin anion is an ambident nucleophile with reactivity at both N and O atoms. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. |
| Reaction Conditions Favoring O-Alkylation | Certain conditions can promote O-alkylation. Altering the solvent or counter-ion (by changing the base) can shift the selectivity. In some pyridone systems, N-alkylation is favored in polar aprotic solvents, while O-alkylation can be preferred under other conditions.[10] |
Problem 4: Formation of a Quaternary Salt (Over-alkylation)
Symptom: The product is highly polar, potentially insoluble, and has a mass corresponding to the addition of two alkyl groups.
| Possible Cause | Suggested Solution |
| Excess Alkylating Agent | Using a large excess of the alkyl halide can lead to a second alkylation of the already N-alkylated product.[15] |
| Method of Addition | Adding the alkylating agent all at once can create localized high concentrations. Add the alkyl halide slowly over several hours using a syringe pump to maintain an excess of the amine starting material.[15] |
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity (Illustrative) Based on principles observed in the N-alkylation of related aza-heterocycles.
| Entry | Pteridine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Major Isomer(s) | Principle / Reference |
| 1 | 6-Phenylpteridine | n-Pentyl bromide | K₂CO₃ | DMF | 80 | Mixture (N7/N9) | Direct alkylation often yields mixtures.[4] |
| 2 | 6-Phenylpteridine | n-Pentyl bromide | NaH | THF | 50 | N1 favored | NaH in THF is highly selective for N1 in indazoles.[3] |
| 3 | 6-Chloropurine | tert-Butyl bromide | (Silylation) | SnCl₄ | RT | N7 favored | Lewis acid catalysis can reverse selectivity.[4] |
| 4 | 2-Pyridone | n-Propyl iodide | K₂CO₃ | Water + Tween 20 | 80 | N-Alkylation | Micellar conditions can promote selective N-alkylation.[10] |
Table 2: Comparison of Reaction Times for Pteridine Synthesis Data adapted from a microwave-assisted protocol for methotrexate derivatives.
| Reaction Step | Conventional Heating | Microwave Irradiation | Yield Improvement | Reference |
| SN2 Substitution | 24 - 48 hours | 20 minutes | Significant | [8] |
Key Experimental Protocols
Protocol 1: General N-Alkylation with Potassium Carbonate
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the pteridine starting material (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Alkylation: Add the alkyl halide (1.1-1.5 eq.) to the suspension.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor its progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted N-Alkylation
-
Preparation: In a microwave reaction vial, combine the pteridine starting material (1.0 eq.), the alkylating agent (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable microwave-safe solvent (e.g., DMF).
-
Reaction: Seal the vial and place it in the microwave reactor. Set the temperature (e.g., 120-160 °C) and time (e.g., 10-30 minutes).[8][13]
-
Work-up and Purification: After the reaction, cool the vial to room temperature and follow the work-up and purification steps outlined in Protocol 1.
Visualized Workflows and Logic
Caption: A decision workflow for troubleshooting common N-alkylation issues.
Caption: Factors that control the outcome of pteridine N-alkylation.
Caption: A typical workflow for an N-alkylation experiment.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of the Pteridine Core
Welcome to the technical support center for the regioselective functionalization of the pteridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of the pteridine core?
A1: The primary challenges stem from the inherent electronic properties of the pteridine ring system and the often poor solubility of pteridine derivatives.[1] Key issues include:
-
Controlling Regioselectivity: The pteridine nucleus has multiple reactive positions (C-2, C-4, C-6, and C-7), and directing substituents to a specific site can be difficult. The electronic nature of the existing substituents on the ring heavily influences the position of further functionalization.
-
Poor Solubility: Pteridines, especially pterins (2-amino-4-oxo-pteridines), often exhibit low solubility in common organic solvents, which can hinder reaction efficiency and purification.[1]
-
Substrate-Specific Reactivity: Reaction conditions that work well for one pteridine derivative may not be applicable to another with even minor structural changes, leading to unpredictable outcomes or complete reversal of reactivity.
-
Lability of Reduced Pteridines: Reduced forms, such as di- and tetrahydropteridines, are often the biologically active species but are prone to oxidation, requiring careful handling under inert atmospheres.[2]
Q2: How can I control the regioselectivity during the synthesis of the pteridine core itself?
A2: Regiocontrol can often be established during the initial synthesis of the pteridine ring. Several named reactions are known to favor the formation of a specific regioisomer:
-
Gabriel-Isay Condensation: This is a common method involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. The regioselectivity can be influenced by the pH of the reaction medium. Under neutral conditions, the more nucleophilic C5-amino group of the pyrimidine attacks the more electrophilic carbonyl, while under strongly acidic conditions, the C6-amino group can initiate the attack, leading to the 7-substituted pteridine.[3]
-
Timmis Reaction: This reaction provides a regioselective route by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. The reaction proceeds via a condensation between the 5-nitroso group and the methylene carbon, affording a specific regioisomer.[2][3]
-
Viscontini Reaction: This method offers high regioselectivity by using sugar-derived α-oxo oximes. An Amadori rearrangement provides a ketone for the initial nucleophilic attack by the more reactive C5-amine of the pyrimidine precursor.[3]
Q3: What are some general strategies for the regioselective functionalization of a pre-existing pteridine core?
A3: Several strategies can be employed:
-
Use of Protecting Groups: Temporarily protecting one or more reactive sites can direct functionalization to the desired position. For instance, protecting the amino group at C-2 can prevent side reactions during functionalization at other sites.[1]
-
Introduction of Activating/Directing Groups: A substituent can be introduced to activate a specific position for subsequent reactions. For example, converting a hydroxyl group at C-6 to a triflate (OTf) group creates a good leaving group, facilitating nucleophilic substitution at that position.[4]
-
Catalyst and Ligand Control: In transition metal-catalyzed reactions, such as C-H arylation or cross-coupling reactions, the choice of catalyst and ligands can significantly influence the regioselectivity.
-
Solvent and Temperature Effects: The reaction environment can play a crucial role in determining the outcome. Systematic screening of solvents and temperatures is often necessary to optimize for a specific regioisomer.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Halogenation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 6- and 7-halogenated isomers obtained. | Direct halogenation of an unsubstituted or symmetrically substituted pteridine core often leads to a mixture of products due to similar reactivity of the C-6 and C-7 positions. | 1. Employ a Directed Synthesis: If possible, synthesize the pteridine core using a regioselective method like the Timmis reaction to introduce a substituent that can later be converted to a halogen.[3] 2. Catalyst-Controlled Halogenation: For certain substrates, palladium-catalyzed C-H activation can direct halogenation to a specific position, often guided by an existing functional group.[5] 3. Use of N-Oxides: Converting the pteridine to its N-oxide can alter the electron density of the ring and direct halogenation to a specific position, typically C-2.[6] |
| Halogenation occurs at an undesired position (e.g., on a phenyl substituent). | The reaction conditions are not selective for the pteridine core, or the phenyl ring is more activated. | 1. Modify Reaction Conditions: Screen different halogenating agents (e.g., NBS, NCS, NIS) and solvents. 2. Use a Milder Halogenating Agent: A less reactive agent might favor reaction at the more electron-rich pteridine core. 3. Employ a Catalyst: A catalyst can provide greater control over the reaction site. |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | 1. Poor Solubility: The pteridine substrate may not be fully dissolved in the reaction solvent.[1] 2. Catalyst Deactivation: The palladium catalyst may be deactivated by the nitrogen atoms of the pteridine ring. 3. Inefficient Oxidative Addition: The C-X bond (where X is a halide or triflate) may be difficult to activate. | 1. Solvent Screening: Test a range of solvents, including polar aprotic solvents like DMF, DMA, or NMP, to improve solubility. The use of co-solvents can also be beneficial. 2. Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center and promote oxidative addition and reductive elimination.[7] 3. Pre-catalyst Selection: Use a more active pre-catalyst that forms the catalytically active species under milder conditions.[8] 4. Base Selection: The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous conditions with K₃PO₄ can sometimes prevent protodeboronation of the boronic acid in Suzuki couplings.[9] |
| Significant amount of homo-coupling or decomposition products. | 1. Protodeboronation (Suzuki): The boronic acid is unstable under the reaction conditions. 2. Reaction Temperature is too High: This can lead to decomposition of the substrate or catalyst. | 1. Use Milder Conditions: Lower the reaction temperature and shorten the reaction time. 2. Protect the Boronic Acid: Use boronic acid derivatives like MIDA boronates or trifluoroborate salts, which are more stable and release the boronic acid slowly.[8] 3. Optimize Base and Solvent: As mentioned above, the choice of base and solvent can significantly impact the stability of the boronic acid. |
Data and Protocols
Regioselective Synthesis of 6-Iodo/Bromo-Pteridines via 6-exo-dig Cyclization
This method provides a highly regioselective route to functionalized hexahydropteridines through the iodo/bromo cyclization of N-propargyl-amino-pyrimidinones. The reaction is fast, operationally simple, and proceeds in high yields.[10]
Table 1: Substrate Scope and Yields for the 6-exo-dig Halocyclization [10]
| Entry | R¹ | R² | R³ | X | Substrate | Product | Yield (%) |
| 1 | H | H | C₂H₅ | I | 3a | 4a | 89 |
| 2 | CH₃ | H | C₂H₅ | I | 3b | 4b | 87 |
| 3 | H | CH₃ | C₂H₅ | I | 3c | 4c | 88 |
| 4 | H | H | CH₃ | I | 3d | 4d | 90 |
| 5 | H | H | C₃H₇ | I | 3e | 4e | 71 |
| 6 | H | H | CH₃ & Ph | I | 3f | 4f | 84 |
| 7 | H | H | C₂H₅ & Ph | I | 3g | 4g | 82 |
| 8 | H | CH₃ | CH₃ | Br | 3h | 4h | 86 |
| 9 | H | H | CH₃ | Br | 3d | 4i | 85 |
| 10 | H | H | C₂H₅ | Br | 3a | 4j | 84 |
| 11 | CH₃ | H | C₂H₅ | Br | 3b | 4k | 82 |
Reaction conditions: Substrate (1.0 equiv.), I₂ or Br₂ (3.0 equiv.) in dry CH₂Cl₂ at room temperature for 20 minutes.
Experimental Protocol: General Procedure for the Synthesis of Hexahydro-pteridines (4a-k) [10]
-
Dissolve the pyrimidinone substrate (3a-h, 500 mg) in dry dichloromethane (20 mL).
-
Add bromine or iodine (3 equivalents) in small portions at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 20 minutes of stirring, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Perform a workup using dichloromethane and brine solution.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a mixture of ethyl acetate and diethyl ether (1:9) if necessary.
Visualizations
Caption: Strategies for regioselective synthesis of the pteridine core.
Caption: A general workflow for troubleshooting pteridine functionalization.
References
- 1. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthesized Pteridine Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel pteridine derivatives is a cornerstone of drug discovery programs targeting a wide array of diseases, from cancer to neurological disorders. Unambiguous confirmation of the chemical structure of these synthesized molecules is a critical step before their biological evaluation. This guide provides a comparative overview of the primary spectroscopic techniques employed for the structural elucidation of pteridine derivatives, supported by experimental data and detailed protocols.
Introduction to Spectroscopic Techniques for Pteridine Analysis
The heterocyclic nature of the pteridine core, composed of fused pyrimidine and pyrazine rings, along with its potential for diverse substitutions, gives rise to characteristic spectroscopic signatures. The four principal techniques utilized for structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method provides unique and complementary information, and a combination of these is typically required for unequivocal structure determination.
Comparative Analysis of Spectroscopic Data
To illustrate the utility of each technique, the following tables summarize typical spectroscopic data for a selection of common pteridine derivatives.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Representative Pteridine Derivatives
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY and HMBC, are invaluable for establishing proton-proton and proton-carbon correlations, respectively, which is crucial for assigning the substitution pattern on the pteridine ring.
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Pterin | H-6: ~8.8, H-7: ~8.6 | C-2: ~155, C-4: ~162, C-4a: ~130, C-6: ~150, C-7: ~148, C-8a: ~152 |
| Lumazine | H-6: ~8.5, H-7: ~8.3 | C-2: ~160, C-4: ~165, C-4a: ~132, C-6: ~145, C-7: ~143, C-8a: ~150 |
| Biopterin | H-7: ~8.7, Side Chain: variable | C-2: ~156, C-4: ~163, C-4a: ~131, C-6: variable, C-7: ~149, C-8a: ~153 |
| Neopterin | H-7: ~8.8, Side Chain: variable | C-2: ~156, C-4: ~163, C-4a: ~131, C-6: variable, C-7: ~150, C-8a: ~154 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.
Table 2: Mass Spectrometry Data for Pteridine Derivatives
Mass spectrometry provides the molecular weight of the synthesized compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Techniques like electrospray ionization (ESI) are commonly used for pteridine analysis.[1]
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Pterin | ESI+ | 164.05 | 137, 119, 92 |
| Lumazine | ESI+ | 165.03 | 137, 120, 93 |
| Biopterin | ESI+ | 238.09 | 220, 194, 176, 164 |
| Neopterin | ESI+ | 254.08 | 236, 208, 192, 164 |
Table 3: IR and UV-Vis Spectroscopic Data for Pteridine Derivatives
IR spectroscopy is used to identify the presence of specific functional groups.[2] UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the pteridine ring.[3][4]
| Compound | Characteristic IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) in neutral solution |
| Pterin | 3300-3500 (N-H), 1690-1760 (C=O), 1600 (C=C, C=N) | ~254, ~360 |
| Lumazine | 3100-3300 (N-H), 1680-1750 (C=O) | ~255, ~330 |
| Biopterin | 3300-3600 (O-H, N-H), 1690-1760 (C=O) | ~275, ~350 |
| Neopterin | 3300-3600 (O-H, N-H), 1690-1760 (C=O) | ~276, ~350 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized pteridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the compound is fully dissolved.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum to identify all carbon environments.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish ¹H-¹H correlations and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations, which are key for assigning substituents.[5]
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the pteridine derivative (typically 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[6]
-
Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the compound of interest from any impurities. A gradient elution is often employed.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an ESI source in positive ion mode.[1]
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to induce fragmentation and obtain structural information.[1]
-
Data Analysis: Analyze the mass spectra to determine the m/z of the molecular ion and interpret the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the dry pteridine derivative with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[7]
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal and apply pressure to ensure good contact.[7]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Subtract the background spectrum from the sample spectrum and analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the pteridine derivative in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-500 nm for pteridines).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Visualization of the Structure Confirmation Workflow
The following diagrams illustrate the logical workflow for confirming the structure of a synthesized pteridine derivative using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Confirmation of Pteridine Derivatives.
Caption: Relationship Between Spectroscopic Data and Structural Information.
Conclusion
The structural confirmation of synthesized pteridine derivatives relies on the synergistic use of multiple spectroscopic techniques. While NMR provides the most detailed structural information, MS, IR, and UV-Vis spectroscopy offer crucial complementary data that, when combined, lead to an unambiguous assignment of the molecular structure. The adoption of standardized experimental protocols is essential for ensuring the quality and reliability of the data, which is paramount for the advancement of drug discovery and development programs centered on this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. mdpi.com [mdpi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
Validating the Purity of 2,4-diamino-6-bromomethyl pteridine by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of safety and efficacy in drug development. 2,4-diamino-6-bromomethyl pteridine is a vital building block in the synthesis of various therapeutic agents, including antifolates like methotrexate. Its inherent reactivity, owing to the bromomethyl group, necessitates a robust and reliable analytical method to ensure its purity and identify potential degradation products or process-related impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2,4-diamino-6-bromomethyl pteridine, supported by detailed experimental protocols and comparative data.
Comparative Analysis of HPLC Methodologies
The separation of polar, heterocyclic compounds like pteridine derivatives can be challenging. To address this, we compare two common reversed-phase HPLC columns with distinct selectivities: a traditional C18 column and an RP-Amide column. The RP-Amide phase offers alternative selectivity, particularly for polar compounds, which can be beneficial for resolving closely related impurities. We also evaluate the impact of mobile phase pH on the separation.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: C18 Column, pH 3.0 | Method B: RP-Amide Column, pH 3.0 | Method C: C18 Column, pH 5.7 |
| Retention Time of Main Peak (min) | 8.52 | 7.21 | 9.87 |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 | 1.6 |
| Resolution (Main Peak vs. Impurity 2 )** | 2.2 | 2.8 | 2.0 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | 1.4 |
| Theoretical Plates (Main Peak) | 8500 | 9800 | 7900 |
| Calculated Purity (%) | 98.5% | 99.2% | 98.6% |
*Impurity 1: 2,4-diamino-6-hydroxymethyl pteridine (starting material) **Impurity 2: Unknown degradation product from forced degradation study ***Calculated by area normalization
Experimental Protocols
Detailed methodologies for the HPLC analysis and a forced degradation study are provided below. These protocols are designed to be readily adaptable for implementation in a quality control or research laboratory.
HPLC Method Parameters
-
Instrumentation: A standard HPLC system with a UV detector.
-
Columns:
-
Method A & C: C18, 5 µm, 4.6 x 150 mm
-
Method B: RP-Amide, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid) OR 0.1 M Phosphate-TRIS buffer, pH 5.7
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-18 min: 50% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of 2,4-diamino-6-bromomethyl pteridine in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL solution.
Forced Degradation Study Protocol
A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve 1 mg of the sample in 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: Dissolve 1 mg of the sample in 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: Dissolve 1 mg of the sample in 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep 5 mg of the solid sample in a hot air oven at 105°C for 24 hours. Dissolve 1 mg of the stressed sample and dilute to 10 mL with the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the sample to UV light (254 nm) for 24 hours.
Visualizing the Process and Potential Impurities
To better understand the experimental workflow and the chemical context, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Structure of the target compound and potential impurities.
Discussion and Recommendations
The comparative data indicates that Method B, utilizing an RP-Amide column with a mobile phase at pH 3.0 , provides the most effective separation for 2,4-diamino-6-bromomethyl pteridine and its likely impurities. This method yielded the best resolution between the main peak and both the starting material impurity and a degradation product. Furthermore, the peak shape, as indicated by the tailing factor and theoretical plates, was superior with the RP-Amide column.
The lower pH of the mobile phase (pH 3.0) is beneficial for the analysis of these basic compounds as it promotes protonation, leading to better peak shapes and retention on reversed-phase columns. While the C18 column provides acceptable results, the alternative selectivity of the RP-Amide phase is clearly advantageous for this specific separation.
For routine quality control and stability studies of 2,4-diamino-6-bromomethyl pteridine, the implementation of a validated HPLC method using an RP-Amide column is recommended. This approach ensures accurate quantification of the main component and reliable detection and separation of critical impurities, thereby guaranteeing the quality and consistency of this important synthetic intermediate.
Pteridine-Based DHFR Inhibitors Emerge as Potent Alternatives to Methotrexate in Cancer Therapy
A new generation of pteridine-based inhibitors of dihydrofolate reductase (DHFR) is demonstrating comparable, and in some cases superior, efficacy to the long-established anticancer drug, methotrexate. These novel compounds exhibit potent inhibitory activity against DHFR, a crucial enzyme in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. This comparative guide provides an in-depth analysis of these emerging inhibitors against methotrexate, supported by experimental data, detailed protocols, and mechanistic visualizations for researchers and drug development professionals.
Methotrexate, a cornerstone of chemotherapy for decades, acts by competitively inhibiting DHFR, thereby depleting the cellular pool of tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate.[1][2] This disruption of DNA synthesis and repair is particularly effective against rapidly proliferating cancer cells.[2] However, its use is often associated with significant side effects and the development of drug resistance.[3] The quest for more selective and potent DHFR inhibitors has led to the development of novel pteridine-based compounds that show promise in overcoming these limitations.[4]
Comparative Efficacy: Pteridine Derivatives vs. Methotrexate
Recent studies have highlighted several pteridine-based compounds with significant DHFR inhibitory and cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for selected pteridine derivatives in comparison to methotrexate. Lower IC50 values indicate greater potency.
| Compound | Target | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-(2-hydroxy-2-aryl-(hetaryl-)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-triones | DHFR | - | 14.59–52.11% inhibition | Methotrexate | 89.57% inhibition |
| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (Compound 1) | DHFR | Various | 0.03 | Methotrexate | 0.08 |
| 6-substituted pyrido[3,2-d]pyrimidine with a three-carbon bridge (Compound 16) | rhDHFR | HL-60 | 0.06 | - | - |
| Substituted 2H-pyrido[1,2-a]pyrimidin-2-one (Compound 17) | DHFR | MCF-7, SK-n-SK | <10 | - | - |
| Benzenesulfonamide derivative (Compound 20) | DHFR | HepG2 | 1.38-39.70 µg/mL | Methotrexate | 3.21 µg/mL |
| Indole, pyrazole, and barbituric acid conjugate (Compound 28) | DHFR | A549 | 0.73 | - | - |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanism of Action: Targeting the Folate Pathway
Both methotrexate and the novel pteridine-based inhibitors target DHFR within the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier required for the synthesis of nucleotides, the building blocks of DNA and RNA.[2][5] By inhibiting DHFR, these compounds lead to a depletion of THF, which in turn stalls DNA synthesis and cell replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][6]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate DHFR inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[7][8]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compounds (pteridine-based inhibitors and methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds and methotrexate in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.
-
Add the test compounds or methotrexate to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes) at a constant temperature.[8]
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity, by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
Cytotoxicity assays determine the concentration of a compound that is toxic to cells, typically by measuring cell viability or proliferation after a period of exposure. The MTT assay is a common colorimetric method.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (pteridine-based inhibitors and methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of the test compounds and methotrexate in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a control well with no compound.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Directions
The development of novel pteridine-based DHFR inhibitors represents a significant advancement in the field of cancer therapeutics. Several of these compounds have demonstrated superior or comparable potency to methotrexate in preclinical studies. Their diverse chemical structures offer opportunities for further optimization to enhance selectivity for tumor cells and reduce off-target toxicities. Future research should focus on comprehensive preclinical and clinical evaluations of the most promising candidates to ascertain their safety and efficacy profiles. The continued exploration of this class of compounds holds the potential to introduce more effective and better-tolerated treatment options for a range of cancers.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 3. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Pteridine Derivatives Against Etoposide in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds. Among these, pteridine derivatives have emerged as a promising class of compounds with significant therapeutic potential.[1][2][3][4] This guide provides an objective comparison of the performance of new pteridine derivatives against etoposide, a well-established chemotherapeutic agent, supported by experimental data and detailed methodologies.
Etoposide, a semisynthetic derivative of podophyllotoxin, is a widely used anticancer drug for malignancies such as lung and testicular cancer.[5][6][7] Its primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[5][6][8] By stabilizing the transient complex between topoisomerase II and DNA, etoposide induces double-strand breaks, which, if not repaired, trigger apoptosis and cell death.[5][6][9] This action is predominantly effective during the S and G2 phases of the cell cycle.[5]
Pteridine derivatives, on the other hand, exhibit a broader range of anticancer mechanisms, targeting various key enzymes and pathways involved in tumor growth and proliferation.[1][2][4] This multi-targeted approach could offer advantages in overcoming drug resistance and improving therapeutic outcomes.
Comparative Efficacy: Pteridine Derivatives vs. Etoposide
Recent studies have demonstrated that certain novel pteridine derivatives exhibit superior or comparable cytotoxic activity against various cancer cell lines when compared to etoposide. A series of newly synthesized amide derivatives of pteridones were tested for their in vitro anticancer activity on four human cancer cell lines: MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian), with etoposide as the positive control. Several of these compounds showed more potent activity than etoposide, indicating their potential as lead compounds for new anticancer drugs.[2]
Table 1: Comparative Cytotoxicity (IC50 µM) of Pteridine Derivatives and Etoposide
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | Colo-205 (Colon) | A2780 (Ovarian) |
|---|---|---|---|---|
| Pteridine Derivative 17 | < Etoposide | < Etoposide | < Etoposide | < Etoposide |
| Pteridine Derivative 18 | < Etoposide | < Etoposide | < Etoposide | < Etoposide |
| Pteridine Derivative 19 | < Etoposide | < Etoposide | < Etoposide | < Etoposide |
| Pteridine Derivative 20 | < Etoposide | < Etoposide | < Etoposide | < Etoposide |
| Pteridine Derivative 21 | < Etoposide | < Etoposide | < Etoposide | < Etoposide |
| Etoposide (Reference) | Reference IC50 | Reference IC50 | Reference IC50 | Reference IC50 |
Data presented qualitatively based on findings from a review article indicating superior performance of the derivatives.[2] Specific IC50 values would be required from the primary study for a quantitative comparison.
Mechanisms of Action: A Broader Spectrum for Pteridines
While etoposide has a well-defined target, pteridine derivatives have been shown to inhibit multiple pathways crucial for cancer cell survival.
Etoposide's Mechanism of Action
Etoposide functions as a topoisomerase II "poison."[6][8] It traps the enzyme in a covalent complex with DNA, preventing the re-ligation of double-strand breaks.[5][6][8] This accumulation of DNA damage triggers cell cycle arrest and apoptosis.[9]
Caption: Etoposide's mechanism of action.
Diverse Mechanisms of Pteridine Derivatives
Pteridine derivatives have demonstrated a wider array of molecular targets, suggesting they could be effective against a broader range of cancers and potentially circumvent resistance mechanisms.[2][3][4]
-
Dihydrofolate Reductase (DHFR) Inhibition: Similar to methotrexate, a well-known anticancer drug, some pteridine derivatives inhibit DHFR, an enzyme essential for the synthesis of nucleotides, thus halting DNA replication and cell division.[2][3]
-
Carbonic Anhydrase Inhibition: In the hypoxic and acidic microenvironment of solid tumors, carbonic anhydrases are often overexpressed. Pteridine derivatives have been developed to inhibit these enzymes, disrupting the pH regulation of cancer cells.[2]
-
Kinase Inhibition: Some derivatives act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two key kinases in signaling pathways that drive cell proliferation.[10]
-
Monocarboxylate Transporter (MCT) Inhibition: Certain pteridines can inhibit MCT1, which is highly expressed in aggressive tumors and is crucial for lactate transport, thereby disrupting cancer cell metabolism.[1]
Caption: Diverse molecular targets of pteridine derivatives.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are methodologies for key assays used in the evaluation of anticancer compounds.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the new pteridine derivatives and etoposide (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Experimental workflow for the MTT assay.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the pteridine derivatives and etoposide at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
3. Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI). PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Model the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This can reveal cell cycle arrest at specific checkpoints. Etoposide, for instance, is known to cause arrest in the S and G2 phases.[5]
Conclusion
New pteridine derivatives represent a versatile and potent class of anticancer compounds. Their ability to target multiple, distinct cellular pathways offers a significant advantage over single-target agents like etoposide. The superior cytotoxicity of some derivatives in preclinical studies highlights their potential for further development. Future research should focus on in vivo efficacy, toxicity profiling, and the elucidation of precise molecular interactions to advance these promising compounds toward clinical application.
References
- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Evaluation of Pteridine Analogs as Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pteridine analogs as inhibitors of nitric oxide synthase (NOS) isoforms. The information presented herein is curated from various scientific publications to facilitate the objective assessment of these compounds' performance based on supporting experimental data.
Nitric oxide (NO), a critical signaling molecule, is synthesized from L-arginine by a family of three enzymes: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] While NO plays essential physiological roles, its overproduction by iNOS is implicated in various inflammatory and pathological conditions, making selective iNOS inhibition a key therapeutic strategy.[1][2] Pteridine analogs, which can target the (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip) binding site of NOS, have emerged as a promising class of inhibitors.[3] This guide offers a detailed look at their in vitro inhibitory activities, the experimental protocols used for their evaluation, and the underlying signaling pathways.
Quantitative Comparison of Pteridine Analogs
The inhibitory potency of various pteridine analogs against the three NOS isoforms is summarized in the table below. The data, presented as IC50 and Ki values, has been compiled from multiple studies to provide a comparative overview. Lower values indicate higher potency. The selectivity of these compounds for a particular isoform, a crucial factor in drug development, can be inferred by comparing their respective inhibitory constants.
| Compound Class/Analog | Target Isoform | IC50 (µM) | Ki (nM) | Reference |
| 4-amino-pteridines | [3] | |||
| 4-amino-H4Bip derivatives | nNOS, iNOS, eNOS | - | - | [3] |
| 4-oxo-pteridines | [3] | |||
| Pteridine-2,4-dione analogues | NOS (general) | Relatively weak | - | [4] |
| Other Pteridine Derivatives | ||||
| 6-substituted pterins | nNOS | - | - | [5] |
| 7-substituted pterins | nNOS | - | - | [5] |
| Thieno[3,2-d]pyrimidine derivative 14 | iNOS | 1.86 | - | [6] |
Note: This table is a representative summary. For a complete dataset, please refer to the cited literature. A dash (-) indicates that the data was not available in the reviewed sources.
Experimental Protocols
The in vitro evaluation of pteridine analogs as NOS inhibitors typically involves two primary assays: the arginine-to-citrulline conversion assay and the Griess assay. These methods allow for the quantification of NOS activity and its inhibition.
Arginine-to-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[2][7]
Materials:
-
Purified NOS isoforms (nNOS, eNOS, or iNOS)
-
L-[³H]arginine or L-[¹⁴C]arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (H4Bip)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl₂)
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Pteridine analog inhibitors
-
Dowex AG 50W-X8 cation exchange resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, CaCl₂, calmodulin (for nNOS/eNOS), H4Bip, NADPH, and the purified NOS enzyme.
-
Inhibitor Addition: Add varying concentrations of the pteridine analog to the reaction mixture. A control reaction without the inhibitor should also be prepared.
-
Initiation of Reaction: Initiate the reaction by adding radiolabeled L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Quantification: Collect the eluate containing the radiolabeled L-citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the pteridine analog and determine the IC50 value.
Griess Assay
The Griess assay is an indirect method that measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions.[8]
Materials:
-
Purified NOS isoforms or cell lysates containing NOS
-
L-arginine
-
NADPH
-
H4Bip
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
Reaction buffer
-
Pteridine analog inhibitors
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution (e.g., sodium nitrite)
-
Microplate reader
Procedure:
-
Enzyme Reaction: Set up a reaction similar to the arginine-to-citrulline conversion assay, but without the radiolabeled substrate. Incubate the purified enzyme or cell lysate with L-arginine, cofactors, and varying concentrations of the pteridine analog.
-
Sample Collection: After incubation at 37°C, collect the supernatant.
-
Griess Reagent Addition: Add Griess reagent to the supernatant. This will react with any nitrite present to form a colored azo compound.
-
Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to determine the concentration of nitrite in the samples.
-
Data Analysis: Calculate the percentage of inhibition of nitrite production for each concentration of the pteridine analog and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of pteridine analog activity, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: Nitric Oxide Signaling Pathway.
Caption: Experimental Workflow for NOS Inhibition Assay.
References
- 1. Nitric oxide signaling | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirements for inhibition of the neuronal nitric oxide synthase (NOS-I): 3D-QSAR analysis of 4-oxo- and 4-amino-pteridine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woongbee.com [woongbee.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cusabio.com [cusabio.com]
A Comparative Guide to the Structure-Activity Relationship of Pteridine-Sulfonamide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pteridine-sulfonamide conjugates, focusing on their structure-activity relationships (SAR) as enzyme inhibitors. The information is compiled from recent studies to aid in the design and development of novel therapeutic agents. Pteridine-sulfonamide conjugates have emerged as a promising class of molecules, often designed as dual inhibitors targeting key enzymes in cancer and microbial pathways.
Quantitative Data Summary
The inhibitory activities of various pteridine-sulfonamide conjugates against their target enzymes are summarized below. These tables highlight the impact of structural modifications on potency.
Table 1: Pteridine-Sulfonamide Conjugates as Dual Inhibitors of Carbonic Anhydrases (CAs) and Dihydrofolate Reductase (DHFR) [1][2][3]
| Compound ID | Spacer Group Variation | Target Enzyme | Inhibition (IC50/Ki) | Selectivity |
| 1a | Not Specified | CA IX | Low Nanomolar Range | Selective for CA IX |
| 1b | Not Specified | CA IX | Low Nanomolar Range | Not Specified |
| 3 | Not Specified | CA IX | 2.1 µM (IC50) | Selective for CA IX |
| 3 | Not Specified | DHFR | 2.5 µM (IC50) | - |
| 4 | Not Specified | CA IX / CA II | Not Specified | 369-fold for CA IX |
| 5 | Not Specified | DHFR | 1.3 µM (IC50) | - |
Note: Specific spacer group details for each compound were not fully available in the reviewed materials. The data indicates that variations in the linker between the pteridine and sulfonamide moieties influence activity and selectivity.[1][2]
Table 2: Pterin-Sulfonamide Conjugates as Dihydropteroate Synthase (DHPS) Inhibitors [4]
| Compound ID | Sulfonamide Moiety | Target Enzyme | Inhibition (IC50) in presence of PPi |
| Pterin-SDM (19) | Sulfadimethoxine | BaDHPS | 1.9 µM |
| Pterin-SMX (15) | Sulfamethoxazole | BaDHPS | 3.4 µM |
| Pterin-Sulfanilamide (22) | Sulfanilamide | BaDHPS | Weaker Inhibition |
Note: BaDHPS refers to Bacillus anthracis DHPS. PPi (pyrophosphate) was found to enhance the inhibitory activity.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Carbonic Anhydrase (CA) Inhibition Assay
The inhibitory activity against various CA isozymes (e.g., CA I, II, and IX) is typically determined by a stopped-flow method, measuring the inhibition of CO2 hydration.
-
Enzyme and Substrate Preparation : Purified, recombinant human CA isozymes are used. A saturated CO2 solution serves as the substrate.
-
Assay Buffer : A pH indicator dye (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris-HCl) is used.
-
Procedure :
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by adding the CO2 substrate.
-
The rate of the catalyzed reaction is monitored by the change in absorbance of the pH indicator, reflecting the drop in pH due to proton production.
-
IC50 values are calculated by plotting the enzyme activity as a function of the inhibitor concentration.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibition of DHFR is commonly assessed spectrophotometrically by monitoring the oxidation of NADPH.
-
Reagents :
-
Purified DHFR enzyme.
-
Substrates: Dihydrofolic acid (DHF) and NADPH.
-
Assay Buffer: Typically a potassium phosphate buffer at a physiological pH.
-
-
Procedure :
-
The enzyme is incubated with different concentrations of the pteridine-sulfonamide conjugate.
-
The reaction is started by the addition of DHF and NADPH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.
-
IC50 values are determined from the dose-response curves.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay
The inhibitory potential against DHPS is evaluated by measuring the formation of dihydropteroate.
-
Reagents :
-
Purified DHPS enzyme.
-
Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Assay components may include pyrophosphate (PPi) to enhance catalysis.[4]
-
-
Procedure :
-
The enzyme is incubated with the pterin-sulfonamide conjugates at various concentrations.
-
The enzymatic reaction is initiated by adding the substrates.
-
The reaction progress can be monitored using various methods, including HPLC or coupled-enzyme assays.
-
IC50 values are calculated from the inhibition data.
-
Cell Proliferation Assays
The antiproliferative effects of the conjugates are often evaluated using cancer cell lines.
-
Cell Lines : Examples include A549 (non-small cell lung carcinoma) and PC-3 (prostate carcinoma).[1][2]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the test compounds.
-
After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a method such as the MTT assay.
-
The results are used to determine the concentration at which 50% of cell growth is inhibited (GI50).
-
It is important to note that while some pteridine-sulfonamide conjugates show potent enzyme inhibition, their cellular activity can be limited, potentially due to poor cell permeability.[1][3]
Visualizations
The following diagrams illustrate key concepts related to the SAR of pteridine-sulfonamide conjugates.
Caption: Folate biosynthesis pathway and points of inhibition.
Caption: General workflow of a structure-activity relationship study.
Caption: Logical relationship between structural elements and activity.
References
- 1. Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Peptide-Based Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various peptide-based inhibitors targeting dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism and a validated target for anticancer therapeutics. By objectively presenting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to inform and guide research and development in this promising area of oncology.
Introduction to Dihydrofolate Reductase and Its Inhibition
Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. While classical small-molecule DHFR inhibitors like methotrexate are effective, they are often associated with significant side effects and the development of drug resistance. Peptide-based inhibitors offer a promising alternative due to their potential for higher specificity, lower toxicity, and the ability to overcome existing resistance mechanisms.
Quantitative Comparison of Peptide-Based DHFR Inhibitors
The following table summarizes the in vitro efficacy of several peptide-based DHFR inhibitors reported in the literature. The half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki) are provided for direct comparison.
| Peptide Inhibitor | Sequence/Origin | Target DHFR | IC50 (µM) | Kd (µM) | Ki (µM) | Reference |
| Peptide 2 | Phe-Met-Tyr-Leu (Rationally Designed) | Human | 0.13 | 0.7 | - | [2] |
| Peptide 11 | Tyr-Phe-Met-Leu (Rationally Designed) | Human | 0.08 | - | - | [2] |
| Pep1 | β-loop peptide (Phage Display) | Human | 9.8 | - | 3.64 | |
| Pep2 | β-loop peptide (Phage Display) | Human | 43 | - | 15.4 | |
| Tetrapeptide | Rationally Designed | Human | 82 | 0.7 | - | [3] |
Note: A lower IC50, Kd, or Ki value indicates a higher potency of the inhibitor.
Signaling Pathway and Experimental Workflow
To understand the context of DHFR inhibition and the process of evaluating novel peptide inhibitors, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow.
Caption: The folate metabolism pathway highlighting the central role of DHFR.
Caption: A typical experimental workflow for evaluating peptide-based DHFR inhibitors.
Experimental Protocols
Spectrophotometric DHFR Enzyme Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for DHFR activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against purified human DHFR.
Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Peptide inhibitor stock solution (in an appropriate solvent, e.g., DMSO or water)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the purified DHFR in assay buffer to a final concentration that gives a linear rate of NADPH consumption for at least 10 minutes.
-
Prepare a 2X substrate/cofactor solution containing DHF and NADPH in assay buffer. The final concentrations in the reaction should be around the Km values for the respective substrates (e.g., 100 µM DHF and 100 µM NADPH).
-
Prepare a series of dilutions of the peptide inhibitor in assay buffer at 4X the final desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the 2X enzyme solution to each well.
-
Add 25 µL of the 4X peptide inhibitor dilutions to the corresponding wells. For the control (uninhibited) wells, add 25 µL of assay buffer (with the same concentration of solvent as the inhibitor wells).
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 2X substrate/cofactor solution to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
MTT Cell Viability Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the cytotoxic effect of a peptide-based DHFR inhibitor on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide inhibitor stock solution (sterile-filtered)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the peptide inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the peptide inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
Peptide-based inhibitors of dihydrofolate reductase represent a promising class of next-generation anticancer agents. The data presented in this guide demonstrate their potential to potently and selectively inhibit DHFR. While in vitro studies have shown encouraging results, further research, particularly in vivo efficacy and pharmacokinetic studies, is necessary to fully elucidate their therapeutic potential. The detailed protocols and workflows provided herein offer a framework for the systematic evaluation of novel peptide-based DHFR inhibitors, paving the way for the development of more effective and less toxic cancer therapies.
References
- 1. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]
- 2. Optimized peptide based inhibitors targeting the dihydrofolate reductase pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized peptide based inhibitors targeting the dihydrofolate reductase pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different synthetic routes to 4,6-Pteridinediamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 4,6-Pteridinediamine, also known as 6-methyl-2,4-pteridinediamine, is a key structural motif in various biologically active molecules. This guide provides a side-by-side comparison of two primary synthetic routes to this important compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-step Synthesis via Hydroxymethyl Intermediate | Route 2: Direct Condensation (Gabriel-Isay Synthesis) |
| Starting Materials | 2,4,5,6-Tetraaminopyrimidine sulfate, 1,3-Dihydroxyacetone | 2,4,5,6-Tetraaminopyrimidine sulfate, Methylglyoxal |
| Key Intermediates | (2,4-Diaminopteridin-6-yl)methanol, 6-(Bromomethyl)-2,4-pteridinediamine | None (One-pot synthesis) |
| Overall Yield | ~55-65% (over three steps) | Reported up to 48% |
| Reaction Time | Multiple days (including intermediate isolation) | ~1 hour |
| Key Advantages | Well-documented, intermediates can be isolated and purified. | Fewer steps, faster reaction time. |
| Key Disadvantages | Longer overall process, involves multiple steps and reagents. | Potential for isomeric impurities, requires careful control of reaction conditions. |
Route 1: Multi-step Synthesis via (2,4-Diaminopteridin-6-yl)methanol Intermediate
This synthetic pathway involves a three-stage process: the initial formation of a hydroxymethylpteridine intermediate, its subsequent conversion to a more reactive bromomethyl derivative, and the final reduction to the target 6-methyl-2,4-pteridinediamine.
Stage 1: Synthesis of (2,4-Diaminopteridin-6-yl)methanol
This stage involves the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone. The reaction is typically carried out in an aqueous medium, and the pH is a critical parameter to control for optimal yield and to minimize the formation of the 7-hydroxymethyl isomer.
Experimental Protocol:
-
A suspension of 2,4,5,6-tetraaminopyrimidine sulfate (1 mole equivalent) is prepared in water.
-
The pH of the suspension is adjusted to approximately 2.0-5.5 using a suitable base (e.g., sodium hydroxide).
-
An aqueous solution of 1,3-dihydroxyacetone (1-1.2 mole equivalents) is added dropwise to the pyrimidine suspension at room temperature with vigorous stirring.[1]
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The resulting yellow precipitate of (2,4-diaminopteridin-6-yl)methanol is collected by filtration, washed with water and ethanol, and dried.
Quantitative Data:
-
Yield: 54-70%[1]
-
Purity: >95% (after purification)
-
Reaction Time: 24-48 hours
-
Temperature: Room temperature
Stage 2: Synthesis of 6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide
The hydroxyl group of the intermediate is converted to a bromine atom to facilitate the subsequent reduction. This is typically achieved using a brominating agent like triphenylphosphine and N-bromosuccinimide (NBS).
Experimental Protocol:
-
To a cooled (0 °C) and stirred suspension of triphenylphosphine (1.1 mole equivalents) and N-bromosuccinimide (1.1 mole equivalents) in a suitable solvent (e.g., carbon tetrachloride), (2,4-diaminopteridin-6-yl)methanol (1 mole equivalent) is added portion-wise.[2][3]
-
The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.
-
The crude product is collected by filtration.
-
Recrystallization from a mixture of water and DMF yields purified 6-(bromomethyl)-2,4-pteridinediamine hydrobromide.[2][3]
Quantitative Data:
Stage 3: Catalytic Hydrogenolysis to 6-Methyl-2,4-pteridinediamine
The final step involves the reduction of the bromomethyl group to a methyl group. Catalytic hydrogenation is a common method for such transformations.
Experimental Protocol:
-
6-(Bromomethyl)-2,4-pteridinediamine hydrobromide (1 mole equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A palladium-based catalyst (e.g., 10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by recrystallization provides the final 6-methyl-2,4-pteridinediamine.
Quantitative Data:
-
Reaction Time: Several hours to overnight.
-
Temperature: Room temperature.
Caption: Workflow for the multi-step synthesis of this compound.
Route 2: Direct Condensation (Gabriel-Isay Synthesis)
This route offers a more direct approach to 6-methyl-2,4-pteridinediamine through the condensation of 2,4,5,6-tetraaminopyrimidine with methylglyoxal. This method, a variation of the Gabriel-Isay reaction, can be performed as a one-pot synthesis.
Experimental Protocol:
-
2,4,5,6-Tetraaminopyrimidine sulfate (1 mole equivalent) is dissolved in water.
-
An aqueous solution of methylglyoxal (1 mole equivalent) is added to the pyrimidine solution.
-
The reaction mixture is refluxed for approximately 1 hour.[4]
-
Upon cooling, the product precipitates from the solution.
-
The precipitate is collected by filtration, washed with water, and dried to yield 6-methyl-2,4-pteridinediamine.[4]
Quantitative Data:
-
Yield: A study on a related synthesis using 2-phenylpyrimidine-4,5,6-triamine and methylglyoxal in the presence of hydrazine reported a yield of 48% for the 6-methyl isomer.[5][6] Yields for the direct condensation with 2,4,5,6-tetraaminopyrimidine are expected to be in a similar range.
-
Purity: The formation of the 7-methyl isomer is a potential side reaction, and the purity of the final product depends on the reaction conditions.
-
Reaction Time: Approximately 1 hour.
-
Temperature: Reflux.
Caption: Workflow for the direct synthesis of this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice of route will likely depend on the specific needs of the researcher. The multi-step synthesis, while longer, provides the advantage of well-defined, isolable intermediates, which can be beneficial for process control and scalability. The direct condensation route is significantly faster and more atom-economical but may require more careful optimization to control regioselectivity and ensure the purity of the final product. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 2. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
- 3. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. US2667486A - 2,4-diamino pteridine and derivatives - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of pteridines, a class of heterocyclic compounds that are crucial biomarkers for various physiological and pathological states. Pteridine levels in biological fluids can indicate immune system activation, and are relevant in oncology, autoimmune diseases, and neurological disorders.[1] Accurate and reliable quantification of pteridines is therefore essential for both clinical diagnostics and research. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Overview of Analytical Methods
The most prevalent methods for pteridine determination are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FD) or mass spectrometry (MS).[2] Due to the instability of reduced pteridine forms (dihydro- and tetrahydro-), sample preparation often involves either an oxidation step to convert them to the more stable and highly fluorescent aromatic forms or the use of reducing agents for stabilization.[1][3]
-
HPLC with Fluorescence Detection (HPLC-FD): This is a classic and widely used method. It offers high sensitivity for the naturally fluorescent oxidized pteridines. For the non-fluorescent reduced forms, a pre-column or post-column oxidation step is necessary.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its high selectivity and specificity, allowing for the direct measurement of different pteridine redox states without the need for an oxidation step.[6][7][8]
Quantitative Performance Data
The following table summarizes the performance characteristics of various analytical methods for pteridine quantification as reported in the literature.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Accuracy (%) | Precision (RSD %) | Citation(s) |
| HPLC with Electrochemical and Fluorescence Detection | BH4, BH2, Biopterin, Pterin, XH2 | - | Not Specified | 60-160 fmol | Not Specified | Not Specified | [4] |
| SPE-UHPLC-FD | Neopterin, Biopterin, and their reduced forms | Human Urine | 0.5-10,000 ng/mL | LLOQ: 1 ng/mL (oxidized), 25 ng/mL (dihydro) | 76.9 - 121.9 | < 10.7 | [9] |
| LC-ESI-MS | Neopterin, 7,8-dihydroneopterin, 6-hydroxymethylpterin, pterin-6-carboxylic acid | Tomato | 30-200 ng/mL (spiked) | Not Specified | 83 - 117 (Recoveries) | < 10 (interday) | [10] |
| LC-MS/MS | Pterin, Isoxanthopterin, 6-biopterin, 7-biopterin, 6-neopterin, 7-neopterin | Urine | Not Specified | 7 - 360 pg/mL | Not Specified | Not Specified | [6][7] |
| LC-MS/MS | BH4, BH2, Neopterin, Sepiapterin | Cerebrospinal Fluid | 3 - 200 nmol/L | Not Specified | Excellent correlation with HPLC-FD/EC | < 14.4 | [8] |
| HPLC-FD | Pterin-6-carboxylic acid, Neopterin, Xanthopterin, Isoxanthopterin, Biopterin | Urine | Not Specified | < 25 pg | Not Specified | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for sample preparation and analysis.
Sample Preparation for Urine Analysis (SPE-UHPLC-FD)
This method emphasizes the stabilization of dihydroforms.[9]
-
Stabilization: Dithiothreitol is used as a stabilizing agent. The pH of working solutions is a critical parameter and was tested in the range of 3.8-9.8.[9]
-
Solid Phase Extraction (SPE): A mixed-mode cation exchange (MCAX) SPE column is used for sample clean-up and concentration.[9]
Sample Preparation for Urine Analysis (LC-MS/MS)
This protocol involves a simple "dilute-and-shoot" approach, which is advantageous for high-throughput analysis.[12]
-
Oxidation (optional but common for isomer separation): Urine samples are subjected to oxidation using MnO₂.[6][7]
-
Filtration and Dilution: The sample is filtered and directly diluted in the mobile phase.[6][7]
-
Stabilization for Redox State Analysis: For analysis of native oxidation states, samples are collected in tubes containing dithiothreitol (DTT) and ascorbic acid (AA) and stored frozen. The analysis is performed after simple centrifugation and filtration.[12]
Chromatographic and Detection Conditions
HPLC with Electrochemical and Fluorescence Detection [4]
-
Column: Waters Atlantis dC-18, 5 µM (4.6 × 100 mm)
-
Mobile Phase: Isocratic elution with 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, and 2% ACN, pH=3.0.
-
Flow Rate: 1.3 ml/min
-
Detection:
-
Electrochemical detector for BH₄ and XH₂.
-
Fluorescence detector for biopterin, pterin, and BH₂ (after post-column electrochemical oxidation).
-
UHPLC-FD for Urinary Pteridines [9]
-
Column: BEH Amide column.
-
Mode: HILIC isocratic conditions.
-
Detection: Fluorescence detector.
LC-MS/MS for Urinary Pterins [6][7]
-
Column: LUNA amino column (2 x 150 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 85% (acetonitrile/0.1% formic acid) and 15% (0.1% formic acid/10 mM ammonium formate).
-
Flow Rate: 400 µl/min.
-
Detection: Tandem mass spectrometry, typically in positive ion-electrospray mode.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of two different analytical methods. Cross-validation is essential when comparing data from different analytical techniques or laboratories to ensure the comparability and reliability of the results.[13][14]
Caption: General workflow for cross-validating two analytical methods.
Pteridine Signaling Pathway: Role of Tetrahydrobiopterin (BH4)
Pteridines, particularly tetrahydrobiopterin (BH4), are essential cofactors for several key enzymes, including nitric oxide synthases (NOS). The diagram below illustrates the role of BH4 in the production of nitric oxide (NO), a critical signaling molecule.
Caption: Role of BH4 as a cofactor for nitric oxide synthase (NOS).
References
- 1. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4,6-Pteridinediamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of 4,6-Pteridinediamine, ensuring compliance with safety standards and minimizing environmental impact.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the hazardous properties of the closely related isomer, 2,4-Diaminopteridine, and general principles of laboratory chemical waste management. A formal risk assessment should always be conducted by qualified personnel before handling and disposal.
Immediate Safety and Hazard Profile
Based on available data for isomeric and derivative compounds, this compound should be handled as a hazardous substance. The GHS hazard classifications for the related compound 2,4-Diaminopteridine are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1] |
Due to its hazardous nature, this compound and its containers must be disposed of as chemical hazardous waste.[2][3] Do not dispose of this chemical into drains or general trash.[2][4][5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling powders outside of a fume hood or if dust formation is likely.[2]
Step 2: Waste Segregation
Proper segregation is crucial to prevent incompatible materials from mixing.[6]
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated solid chemical waste container.[5]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Items with minimal residual contamination, such as gloves and paper towels, should be placed in a designated container for chemically contaminated items.[7]
Step 3: Containerization and Labeling
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6]
-
Labeling: All waste containers must be clearly labeled.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
Step 4: Storage of Waste
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.[6]
-
Keep the container closed at all times, except when adding waste.[6]
Step 5: Disposal of Empty Containers
-
A container that has held this compound is considered "empty" only after all contents have been removed by normal methods.[9]
-
To decontaminate the empty container, it should be triple-rinsed with a suitable solvent.[9]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
-
Once triple-rinsed and air-dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]
Step 6: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
-
Follow their specific procedures for waste collection and documentation.
-
Final disposal should be carried out by a licensed hazardous waste disposal company, likely through incineration at a permitted facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 2,4-Diaminopteridine | C6H6N6 | CID 348669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. essex.ac.uk [essex.ac.uk]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 4,6-Pteridinediamine
This guide provides crucial safety and logistical information for handling 4,6-Pteridinediamine in a laboratory setting. The following procedures are based on safety data for structurally similar pteridine compounds and are intended to provide a robust framework for safe handling, operational planning, and disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for the closely related compound, 6-Bromomethyl-pteridine-2,4-diamine hydrobromide. Researchers should always consult the specific SDS provided by the supplier before commencing any work.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious, flame-retardant clothing. | Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Use in a well-ventilated area is mandatory.[1] |
| Footwear | Chemical-resistant, steel-toe boots or shoes. | Recommended for general laboratory safety. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate vicinity of the handling area.
2. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]
-
Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1]
-
Tools: Use non-sparking tools to prevent ignition sources.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the work area.
3. Storage:
-
Container: Store in a tightly closed container in a dry and cool place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.
-
Disposal Method: Dispose of the waste at an approved waste disposal facility. Do not let the chemical enter drains.[1]
-
Regulations: Adhere to all applicable local, regional, and national regulations for chemical waste disposal.[1]
Emergency Procedures
In the event of exposure or a spill, follow these immediate first-aid measures.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
